3-[4-(Dimethylamino)phenyl]propanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-[4-(dimethylamino)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(2)10-6-3-9(4-7-10)5-8-11(13)14/h3-4,6-7H,5,8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEETZXRKMHAPRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427691 | |
| Record name | 3-[4-(DIMETHYLAMINO)PHENYL]PROPANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73718-09-9 | |
| Record name | 3-[4-(DIMETHYLAMINO)PHENYL]PROPANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(dimethylamino)phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-[4-(Dimethylamino)phenyl]propanoic acid
Abstract
This technical guide provides a comprehensive overview of a primary synthetic pathway for 3-[4-(dimethylamino)phenyl]propanoic acid, a valuable building block in the development of various organic molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide details a robust two-step synthesis commencing with the Knoevenagel condensation of 4-(dimethylamino)benzaldehyde and malonic acid to yield 4-(dimethylamino)cinnamic acid, followed by the selective catalytic hydrogenation of the carbon-carbon double bond. This guide emphasizes the mechanistic underpinnings of each synthetic step, providing detailed, field-proven experimental protocols and characterization data to ensure reproducibility and high-purity outcomes.
Introduction
This compound is a substituted phenylpropanoic acid derivative. The presence of the dimethylamino group, a strong electron-donating substituent, and the carboxylic acid moiety make it an attractive precursor for the synthesis of a wide range of more complex molecules with potential applications in medicinal chemistry and materials science. This guide will focus on a reliable and well-established synthetic route, offering insights into the reaction mechanisms, experimental setup, and purification strategies.
Strategic Overview of the Synthesis Pathway
The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the formation of a carbon-carbon double bond via a Knoevenagel condensation, followed by the selective reduction of this double bond.
Caption: Overall synthetic route for this compound.
Step 1: Knoevenagel Condensation to 4-(Dimethylamino)cinnamic acid
The initial step of the synthesis involves the Knoevenagel condensation of 4-(dimethylamino)benzaldehyde with malonic acid. This reaction is a modification of the aldol condensation and is particularly effective for reacting aldehydes or ketones with active methylene compounds. The Doebner modification of the Knoevenagel condensation, which utilizes pyridine as a solvent and a catalytic amount of a weak base like piperidine, is a highly effective method that often leads to simultaneous decarboxylation to yield the α,β-unsaturated carboxylic acid directly.[1]
Mechanistic Insight
The reaction proceeds through the formation of an enolate from malonic acid, catalyzed by the basic piperidine. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-(dimethylamino)benzaldehyde. The resulting aldol-type adduct subsequently undergoes dehydration to form an α,β-unsaturated dicarboxylic acid intermediate. Under the reaction conditions, particularly with heating in pyridine, this intermediate readily undergoes decarboxylation to yield the more stable 4-(dimethylamino)cinnamic acid.
Caption: Mechanism of the Doebner-Knoevenagel condensation.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Knoevenagel condensation of aromatic aldehydes.[2][3]
Materials and Equipment:
| Reagent/Equipment | Purpose |
| 4-(Dimethylamino)benzaldehyde | Starting material |
| Malonic acid | Active methylene compound |
| Pyridine | Solvent |
| Piperidine | Catalyst |
| Hydrochloric acid (conc.) | Neutralization/Precipitation |
| Round-bottom flask | Reaction vessel |
| Reflux condenser | To prevent solvent loss |
| Magnetic stirrer and stir bar | For mixing |
| Heating mantle | For controlled heating |
| Büchner funnel and filter flask | For product isolation |
| Beakers, graduated cylinders | General laboratory glassware |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-(dimethylamino)benzaldehyde (14.9 g, 0.1 mol) and malonic acid (12.5 g, 0.12 mol).
-
Add pyridine (50 mL) to the flask, followed by the addition of piperidine (1 mL) as a catalyst.
-
Heat the reaction mixture to reflux using a heating mantle, with continuous stirring. The reaction progress can be monitored by the evolution of carbon dioxide.
-
Maintain the reflux for 4-6 hours. The completion of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing a mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL) with vigorous stirring.
-
A yellow precipitate of 4-(dimethylamino)cinnamic acid will form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water until the filtrate is neutral to litmus paper.
-
Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Expected Yield: 85-95%
Step 2: Catalytic Hydrogenation to this compound
The second step involves the selective reduction of the carbon-carbon double bond of 4-(dimethylamino)cinnamic acid to yield the final product. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective and widely used method for this transformation due to its high efficiency and selectivity for reducing alkene and alkyne functionalities without affecting aromatic rings or carboxylic acid groups under mild conditions.[4][5]
Mechanistic Insight
Catalytic hydrogenation occurs on the surface of the metal catalyst. Both hydrogen gas and the alkene adsorb onto the surface of the palladium catalyst. The hydrogen molecule dissociates into hydrogen atoms on the palladium surface. These hydrogen atoms are then added sequentially to the two carbons of the double bond, resulting in a syn-addition of hydrogen across the double bond.
Caption: Simplified mechanism of catalytic hydrogenation on a Pd/C surface.
Detailed Experimental Protocol
This protocol is based on standard procedures for the catalytic hydrogenation of cinnamic acid derivatives.[6][7]
Materials and Equipment:
| Reagent/Equipment | Purpose |
| 4-(Dimethylamino)cinnamic acid | Starting material |
| Palladium on carbon (10% Pd) | Catalyst |
| Methanol or Ethanol | Solvent |
| Hydrogen gas (H₂) | Reducing agent |
| Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup) | To perform the reaction under H₂ pressure |
| Celite® or other filter aid | To aid in catalyst filtration |
| Rotary evaporator | For solvent removal |
Procedure:
-
In a hydrogenation flask, dissolve 4-(dimethylamino)cinnamic acid (19.1 g, 0.1 mol) in methanol or ethanol (150 mL).
-
Carefully add 10% palladium on carbon (0.5 g, ~2.5 mol%) to the solution. Caution: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere.
-
Seal the reaction vessel and connect it to a hydrogen source.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times to ensure an inert atmosphere).
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm or using a hydrogen-filled balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Yield: >95%
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| Appearance | White to off-white solid |
¹H NMR Spectroscopy (Expected)
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aliphatic chain protons, and the dimethylamino group protons.
-
Aromatic Protons: Two doublets in the range of δ 6.7-7.2 ppm, corresponding to the AA'BB' system of the para-substituted benzene ring.
-
Aliphatic Protons: Two triplets in the range of δ 2.5-3.0 ppm, each integrating to 2H, corresponding to the two methylene groups of the propanoic acid chain.
-
Dimethylamino Protons: A singlet at approximately δ 2.9 ppm, integrating to 6H.
-
Carboxylic Acid Proton: A broad singlet at δ > 10 ppm, which may be exchangeable with D₂O.
¹³C NMR Spectroscopy (Expected)
The carbon-13 NMR spectrum should display signals for all 11 carbon atoms in the molecule.
-
Carbonyl Carbon: A signal in the range of δ 170-180 ppm.
-
Aromatic Carbons: Signals in the aromatic region (δ 110-150 ppm). The carbon attached to the nitrogen will be significantly upfield.
-
Aliphatic Carbons: Two signals in the range of δ 30-40 ppm.
-
Dimethylamino Carbons: A signal around δ 40 ppm.
Infrared (IR) Spectroscopy (Expected)
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C-N stretch: An absorption band around 1350-1250 cm⁻¹.
-
Aromatic C-H stretch: Signals above 3000 cm⁻¹.
-
Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS) (Expected)
The mass spectrum should show the molecular ion peak (M⁺) at m/z = 193. The fragmentation pattern would likely involve the loss of the carboxylic acid group and other characteristic cleavages.
Safety Considerations
-
Pyridine: Flammable, toxic, and harmful if inhaled or absorbed through the skin. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Piperidine: Flammable, corrosive, and toxic. Handle with extreme care in a fume hood.
-
Hydrochloric Acid: Corrosive. Handle with appropriate PPE.
-
Palladium on Carbon: Can be pyrophoric, especially when dry. Handle in an inert atmosphere and do not allow it to dry out completely on filter paper.
-
Hydrogen Gas: Highly flammable. Ensure the hydrogenation apparatus is properly set up and free of leaks.
Conclusion
The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. The two-step sequence, involving a Knoevenagel condensation followed by catalytic hydrogenation, is a classic and robust approach in organic synthesis. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can consistently obtain this valuable compound in high yield and purity, facilitating its use in further synthetic endeavors.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-[4-(Dimethylamino)phenyl]propanoic acid
Executive Summary: This guide provides a comprehensive technical overview of 3-[4-(Dimethylamino)phenyl]propanoic acid, a vital organic building block in pharmaceutical research and chemical synthesis. Aimed at researchers, scientists, and drug development professionals, this document details the compound's molecular identity, core physicochemical properties, and the robust experimental methodologies required for their accurate determination. By synthesizing technical data with field-proven insights, this guide explains not only the "what" but also the "why" behind each characterization step, grounding all protocols in principles of scientific integrity and self-validation. Key properties such as melting point, solubility, and pKa are discussed in depth, emphasizing their critical role in predicting a compound's behavior and informing drug development strategies.
Molecular Identity and Structure
A thorough understanding of a compound's identity and structure is the foundation of all subsequent physicochemical analysis. These identifiers are crucial for regulatory submissions, database referencing, and ensuring the correct material is used in research and development.
Chemical Identifiers
-
Systematic Name: this compound
Structural Elucidation
The structure of this compound is characterized by a phenyl ring substituted at the para (4) position with a dimethylamino group and at the 1-position with a propanoic acid chain.
Influence of Key Functional Groups
The compound's physicochemical behavior is dictated by its three primary functional components:
-
Carboxylic Acid (-COOH): An acidic group that can donate a proton, rendering the molecule soluble in basic solutions and enabling salt formation.
-
Tertiary Amine (-N(CH₃)₂): A basic group that can accept a proton, making the molecule soluble in acidic solutions.
-
Aromatic Ring and Alkyl Chain: A nonpolar backbone that contributes to the molecule's lipophilicity and influences its interactions with organic solvents and biological membranes.
The presence of both acidic and basic functional groups classifies this molecule as amphoteric , a critical characteristic that governs its solubility and ionization state across different pH environments.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. These values are essential for predicting the compound's behavior in various experimental and physiological conditions.
| Property | Value | Source / Comment |
| Melting Point | 184-185 °C | Experimental value.[7] |
| pKa₁ (Carboxylic Acid) | ~4.7 | Estimated based on similar structures like 3-phenylpropanoic acid (pKa 4.66).[8][9] The electron-donating effect of the amino group may slightly increase this value. |
| pKa₂ (Dimethylamino) | ~8.0 - 9.0 | Estimated for the conjugate acid (R-NH⁺(CH₃)₂). Based on analogous compounds.[10] |
| LogP | 1.77 | Predicted value, indicating moderate lipophilicity.[6] |
| Form | Solid | As supplied by commercial vendors. |
Experimental Determination of Key Properties
Accurate and reproducible experimental data is paramount in drug development. The following sections detail self-validating protocols for determining the most critical physicochemical properties. The causality behind each procedural step is explained to provide a deeper understanding of the methodology.
Melting Point Analysis for Purity and Identity
Expertise & Causality: The melting point is a fundamental and highly informative physical property. For a pure crystalline solid, the melting transition occurs over a very narrow temperature range (typically <1°C).[11] Impurities disrupt the crystal lattice, weakening the intermolecular forces and causing the substance to melt at a lower temperature and over a broader range.[11] Therefore, melting point determination serves as a rapid and reliable criterion for both identity and purity.[12][13]
-
Sample Preparation: Place a small amount of finely powdered, dry this compound onto a clean, dry surface. Grind gently if necessary to ensure a fine powder, which allows for uniform packing and heat transfer.[13]
-
Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powder until a small amount of sample enters the tube.
-
Packing: Tap the sealed end of the capillary tube gently on a hard surface, or drop it down a long glass tube, to pack the sample firmly into the bottom. The packed sample height should be 2-3 mm for optimal results.[13][14]
-
Initial Rapid Determination (Optional but Recommended): Place the capillary in a melting point apparatus and heat rapidly to get an approximate melting temperature. This saves time during the precise measurement.
-
Precise Determination: Allow the apparatus to cool to at least 15-20°C below the approximate melting point. Insert a new sample and heat at a slow, controlled rate of 1-2°C per minute.[13] A slow heating rate is critical to ensure the sample and thermometer are in thermal equilibrium, yielding an accurate reading.[11]
-
Data Recording: Record two temperatures: T₁, the temperature at which the first drop of liquid appears, and T₂, the temperature at which the last solid crystal melts. The melting point is reported as the range T₁ - T₂.
-
Validation: Repeat the determination at least twice. Consistent results (within 1°C) confirm the accuracy of the measurement.
Solubility Profiling: A Foundation for Formulation
Expertise & Causality: As an amphoteric compound, the solubility of this compound is highly pH-dependent.[15] Understanding its solubility profile is essential for designing formulation strategies, predicting absorption in the gastrointestinal tract, and developing purification methods.[16][17][18] In acidic solution (pH < pKa₁), the basic amino group is protonated, forming a soluble cationic salt. In basic solution (pH > pKa₂), the acidic carboxylic group is deprotonated, forming a soluble anionic salt. Near its isoelectric point, the molecule exists predominantly as a neutral zwitterion and exhibits its lowest aqueous solubility.
-
Setup: Arrange five clean, labeled test tubes. Add ~25 mg of the compound to each.
-
Water: Add 0.5 mL of deionized water to the first tube. Mix vigorously. Observe if the compound dissolves. Test the resulting solution with pH paper.[19]
-
5% HCl (Acidic Test): To the second tube, add 0.5 mL of 5% aqueous HCl. Mix vigorously. Solubility indicates the presence of a basic functional group (the dimethylamino group).[20]
-
5% NaOH (Strong Base Test): To the third tube, add 0.5 mL of 5% aqueous NaOH. Mix vigorously. Solubility indicates the presence of an acidic functional group (the carboxylic acid).[20]
-
5% NaHCO₃ (Weak Base Test): To the fourth tube, add 0.5 mL of 5% aqueous NaHCO₃. Mix vigorously. Effervescence (CO₂ release) and dissolution confirm the presence of a strong acid, specifically a carboxylic acid.[19][20]
-
Organic Solvent: To the fifth tube, add 0.5 mL of a suitable organic solvent (e.g., methanol or ethanol). Mix vigorously to assess solubility in non-aqueous media.
-
Interpretation: Record results as "soluble," "partially soluble," or "insoluble" for each solvent system.
Acid-Base Characterization: pKa Determination
Expertise & Causality: The pKa values are the most critical parameters governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. They define the extent of ionization at a given pH. Potentiometric titration is a highly accurate and standard method for determining pKa.[21][22] It involves monitoring the pH of a solution as a titrant (a strong base) is added incrementally. The pKa values are found at the midpoints of the buffer regions on the titration curve, corresponding to the inflection points on a derivative plot.[23]
-
System Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[21]
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a known volume of water to create a solution of known concentration (e.g., 1 mM).[24] Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[21]
-
Acidification: Using a standardized solution of 0.1 M HCl, adjust the initial pH of the sample solution to ~2.0. This ensures both the carboxylic acid and the amino group are fully protonated at the start of the titration.
-
Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C) with constant stirring. Immerse the calibrated pH electrode. Add small, precise aliquots of a standardized 0.1 M NaOH solution.
-
Data Acquisition: Record the pH value after each addition of NaOH, allowing the reading to stabilize. Continue the titration until the pH reaches ~12, ensuring both equivalence points are passed.
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peaks in the first derivative plot correspond to the equivalence points.
-
The pKa for the carboxylic acid (pKa₁) is the pH at the half-volume point between the start and the first equivalence point.
-
The pKa for the dimethylammonium ion (pKa₂) is the pH at the half-volume point between the first and second equivalence points.
-
-
Validation: Perform the titration in triplicate to ensure reproducibility and calculate the average pKa values and standard deviations.[21]
Relevance in Research and Drug Development
This compound is more than a simple chemical; it is a versatile scaffold for creating more complex molecules.[2] Its derivatives have been synthesized and investigated for a range of biological activities, including potential antimicrobial and anticancer properties.[25] A thorough characterization of the parent compound's physicochemical properties is the first and most critical step in this discovery process, as these properties directly influence the ADME profile and ultimate therapeutic potential of any resulting drug candidate.
References
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- 5. achmem.com [achmem.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound | 73718-09-9 [chemicalbook.com]
- 8. 3-phenylpropanoic acid [chemister.ru]
- 9. Showing Compound 3-Phenylpropanoic acid (FDB008271) - FooDB [foodb.ca]
- 10. 3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid | 933737-16-7 | Benchchem [benchchem.com]
- 11. mt.com [mt.com]
- 12. tutorchase.com [tutorchase.com]
- 13. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 14. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 15. researchgate.net [researchgate.net]
- 16. API Physical Characteristics Testing - Protheragen [protheragen.ai]
- 17. labinsights.nl [labinsights.nl]
- 18. pharmainventor.com [pharmainventor.com]
- 19. www1.udel.edu [www1.udel.edu]
- 20. csub.edu [csub.edu]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dergipark.org.tr [dergipark.org.tr]
- 25. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3-[4-(Dimethylamino)phenyl]propanoic Acid (CAS 73718-09-9): Properties, Synthesis, and Applications in Research and Development
Prepared by: Gemini, Senior Application Scientist
Introduction & Overview
This technical guide provides a comprehensive overview of 3-[4-(Dimethylamino)phenyl]propanoic acid, a substituted arylpropanoic acid of significant interest to the scientific community. This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth information on the compound's physicochemical properties, synthesis, analytical characterization, and potential applications. As a functionalized building block, this molecule presents a versatile scaffold for the synthesis of more complex chemical entities.
Chemical Identity and Nomenclature
This compound is systematically named and identified by several key descriptors. Its structure consists of a phenyl ring substituted at the para (4-position) with a dimethylamino group and at the meta (3-position) with a propanoic acid chain.
-
IUPAC Name: this compound
-
CAS Number: 73718-09-9[1]
-
Molecular Formula: C₁₁H₁₅NO₂[1]
-
Synonyms: 4-(Dimethylamino)hydrocinnamic acid, 3-(4-Dimethylamino-phenyl)-propionic acid
Rationale and Scope
Arylpropanoic acids are a well-established class of compounds with diverse biological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of a dimethylamino substituent on the phenyl ring significantly alters the electronic and lipophilic properties of the molecule, making this compound a valuable intermediate for exploring new chemical space in drug discovery and material science. This guide will cover its fundamental chemistry, detailed synthesis and analysis protocols, and a discussion of its role as a molecular building block.
Physicochemical Properties and Characterization
A thorough understanding of a compound's physicochemical properties is foundational to its application. This section details the key properties of this compound and the analytical techniques used for its characterization.
Core Chemical Structure and Properties
The key physicochemical parameters for this compound are summarized in the table below. These values are critical for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 73718-09-9 | [1] |
| Molecular Weight | 193.24 g/mol | [1][2] |
| Molecular Formula | C₁₁H₁₅NO₂ | [1][2] |
| Appearance | Solid (Form may vary) | [3] |
| Topological Polar Surface Area (TPSA) | 40.54 Ų | [2] |
| Predicted logP | 1.77 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bonds | 4 | [2] |
| pKa (estimated) | ~4.7 (based on 3-phenylpropanoic acid) | [4] |
Spectroscopic Data Interpretation
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons: Two doublets are expected in the aromatic region (~6.7-7.2 ppm). The protons ortho to the dimethylamino group will be shifted upfield due to its electron-donating nature, while the protons ortho to the propanoic acid chain will be slightly downfield.
-
Propanoic Acid Chain: Two triplets are expected for the methylene (-CH₂-) groups (~2.6-3.0 ppm), showing coupling to each other.
-
Dimethylamino Group: A sharp singlet corresponding to the six equivalent protons of the two methyl groups will appear upfield (~2.9 ppm).
-
Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon will appear significantly downfield (~175-180 ppm).
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (~110-150 ppm). The carbon attached to the nitrogen atom will be shifted downfield, while others will show characteristic shifts based on their substitution.
-
Aliphatic Carbons: Signals for the methylene carbons of the propanoic chain and the methyl carbons of the dimethylamino group will appear upfield (~30-45 ppm).
Infrared (IR) Spectroscopy (Predicted): The IR spectrum is characterized by key functional group vibrations.
-
O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching, resulting from strong hydrogen bonding.
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid.
-
C-N Stretch: A moderate absorption will be present in the 1350-1250 cm⁻¹ region for the aromatic amine C-N stretching.
-
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.
Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z = 193. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the propanoic acid side chain.
Synthesis and Manufacturing
The synthesis of this compound can be achieved through several established organic chemistry routes. A common and reliable method involves the catalytic hydrogenation of the corresponding cinnamic acid derivative.
Representative Synthetic Route: Hydrogenation of 4-(Dimethylamino)cinnamic Acid
This pathway is advantageous due to the commercial availability of the starting material, 4-(Dimethylamino)cinnamic acid, and the high efficiency of catalytic hydrogenation. The reaction involves the reduction of the carbon-carbon double bond of the cinnamic acid moiety without affecting the aromatic ring or the carboxylic acid function.
Causality in Experimental Choices
-
Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity for reducing alkene double bonds under mild conditions (room temperature, low H₂ pressure). It selectively targets the C=C bond while preserving the aromatic ring and other functional groups. Its heterogeneous nature allows for simple removal by filtration upon reaction completion.
-
Solvent: A polar protic solvent like methanol or ethanol is typically used as it readily dissolves the starting cinnamic acid derivative and is compatible with the hydrogenation process.
-
Hydrogen Source: Pressurized hydrogen gas is the standard reductant. The reaction can often be run in a Parr shaker apparatus or a similar hydrogenation reactor to ensure efficient mixing of the gas, liquid, and solid catalyst phases.
Purification and Scale-up Considerations
Post-reaction, the palladium catalyst is removed by filtration through a pad of Celite®. This step is critical as residual palladium can be problematic in downstream applications, particularly for pharmaceutical intermediates. The solvent is then removed under reduced pressure. The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the final product with high purity. For large-scale synthesis, careful management of heat transfer during the exothermic hydrogenation and safe handling of flammable hydrogen gas and the pyrophoric catalyst are paramount.
Applications in Research and Drug Development
While specific biological activities for this compound itself are not extensively reported, its value lies in its role as a versatile chemical intermediate.
Role as a Building Block in Medicinal Chemistry
The molecule possesses three key functional handles for further chemical modification:
-
The Carboxylic Acid: This group can be readily converted into esters, amides, or acid chlorides, allowing for its conjugation to other molecules of interest, such as peptides, heterocyclic scaffolds, or linkers.
-
The Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution reactions, although the potent activating effect of the dimethylamino group will direct substitution to the positions ortho to it.
-
The Dimethylamino Group: This tertiary amine provides a basic center and can influence the pharmacokinetic properties (e.g., solubility, cell permeability) of derivatives.
Derivatives of arylpropanoic acids are widely investigated for a range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. However, it is noteworthy that in one study on related antimicrobial compounds, the introduction of a dimethylamino substituent led to a complete loss of activity, highlighting the sensitive nature of structure-activity relationships (SAR) for this class of compounds.[5]
Experimental Protocols
The following protocols are representative methodologies for the synthesis and analysis of this compound and are based on standard laboratory practices for analogous compounds.
Protocol 1: A Representative Synthetic Procedure
Objective: To synthesize this compound by catalytic hydrogenation.
Materials:
-
4-(Dimethylamino)cinnamic acid
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol (ACS grade)
-
Hydrogen (H₂) gas
-
Celite® 545
-
Parr Hydrogenation Apparatus or equivalent
Procedure:
-
To a 500 mL Parr reactor vessel, add 4-(Dimethylamino)cinnamic acid (10.0 g, 52.3 mmol) and methanol (200 mL).
-
Carefully add 10% Pd/C (50% wet, 1.0 g, ~10 wt%) to the solution under an inert atmosphere (e.g., nitrogen or argon). Causality: The catalyst is handled wet to mitigate its pyrophoric nature in air.
-
Seal the reactor according to the manufacturer's instructions.
-
Purge the vessel three times with nitrogen, followed by three purges with hydrogen gas.
-
Pressurize the reactor with hydrogen to 50 psi.
-
Commence vigorous stirring and maintain the reaction at room temperature.
-
Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 4-6 hours when hydrogen uptake ceases.
-
Once complete, carefully vent the reactor and purge three times with nitrogen.
-
Prepare a small pad of Celite® in a Büchner funnel and wet it with methanol.
-
Carefully filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the pad with additional methanol (2 x 25 mL) to ensure complete recovery of the product. Causality: Celite prevents the fine catalyst particles from passing through the filter paper.
-
Combine the filtrates and remove the solvent using a rotary evaporator.
-
The resulting solid can be recrystallized from a suitable solvent to afford pure this compound.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
Objective: To determine the purity of a sample using a robust reversed-phase HPLC method.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm | Standard column for retaining moderately polar to nonpolar analytes. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for the basic amine and acidic carboxylate. |
| Mobile Phase B | Acetonitrile | Standard organic modifier for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 15 minutes | A gradient elution ensures that any impurities with different polarities are effectively separated from the main peak. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The aromatic ring provides strong UV absorbance for sensitive detection. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Diluent | 50:50 Acetonitrile:Water | A solvent mixture that ensures sample solubility and is compatible with the mobile phase. |
System Suitability: Before sample analysis, a standard solution should be injected to verify that the system is performing correctly. Typical parameters include a tailing factor of < 2.0 and a theoretical plate count of > 2000 for the main peak.
Safety, Handling, and Storage
Proper handling and storage are essential when working with any chemical reagent. The information below is a summary based on data for the hydrochloride salt, which is commonly available.
| Safety Aspect | Recommendation | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | [3] |
| Signal Word | Warning | [3] |
| Hazard Statements | H317: May cause an allergic skin reaction. | [3] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | [3] |
| Handling | Avoid breathing dust. Wash skin thoroughly after handling. Use in a well-ventilated area. | |
| Storage | Keep container tightly closed. Store in a cool, dry place away from incompatible substances. | |
| In case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| In case of Skin Contact | Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice. |
Conclusion and Future Outlook
This compound is a valuable and versatile building block for chemical synthesis. Its straightforward preparation and the presence of multiple functional handles make it an attractive starting point for creating diverse molecular libraries. While its own biological profile is not extensively documented, its utility as a scaffold in the broader class of arylpropanoic acids ensures its continued relevance in medicinal chemistry and materials science. Future research will likely focus on incorporating this moiety into novel therapeutic agents and functional materials, leveraging its unique electronic and structural properties to achieve desired functions.
References
A Comprehensive Technical Guide to the Molecular Structure of 3-[4-(Dimethylamino)phenyl]propanoic Acid
Abstract
This technical guide provides an in-depth analysis of the molecular structure of 3-[4-(Dimethylamino)phenyl]propanoic acid, a versatile organic building block. The document delineates its fundamental physicochemical properties, offers a validated framework for its synthesis, and presents a comprehensive multi-technique approach for its structural elucidation using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each analytical section is supported by detailed, field-proven protocols and an explanation of the underlying principles, ensuring both reproducibility and a deep understanding of the structure-property relationships that govern the molecule's behavior. This guide is intended to serve as an authoritative resource for researchers leveraging this compound in synthetic chemistry and drug discovery.
Introduction and Strategic Importance
This compound (CAS No: 73718-09-9) is a substituted aromatic carboxylic acid.[1] Its structure is characterized by a phenyl ring functionalized with a propanoic acid tail and a para-substituted dimethylamino group. This unique combination of a hydrophilic carboxylic acid, a lipophilic aromatic core, and a basic tertiary amine makes it a compound of significant interest.
The molecular formula is C11H15NO2, with a corresponding molecular weight of 193.24 g/mol .[1] It serves as a crucial intermediate in the synthesis of more complex molecules, including potential pharmaceutical and agrochemical agents.[2] The presence of distinct functional groups allows for a wide range of chemical transformations, making it a valuable scaffold in medicinal chemistry. Notably, the basic dimethylamino group (pKa ~8–9) can be protonated in acidic environments, a feature that can be exploited for targeted delivery in biological systems, such as tumor microenvironments.[2]
Molecular Architecture and Physicochemical Profile
The structural integrity of this compound is foundational to its chemical reactivity and potential applications. The molecule's architecture dictates its solubility, lipophilicity, and intermolecular interactions.
References
An In-Depth Technical Guide to the Potential Mechanisms of Action of 3-[4-(Dimethylamino)phenyl]propanoic Acid
A Note on the Scope of this Guide: Direct mechanistic studies on 3-[4-(Dimethylamino)phenyl]propanoic acid are limited in publicly available scientific literature. This guide, therefore, adopts a rational, structure-based approach to hypothesize its potential mechanisms of action. By dissecting the molecule into its core components—the arylpropanoic acid scaffold and the 4-(dimethylamino)phenyl moiety—we can infer plausible biological activities based on well-documented structure-activity relationships of analogous compounds. This document is intended for researchers, scientists, and drug development professionals as a framework for initiating targeted investigation into this compound.
Introduction
This compound is a small molecule belonging to the broad class of arylpropanoic acid derivatives. This class is of significant interest in medicinal chemistry, encompassing a wide range of biologically active compounds, including widely-used non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3][4] The structure of this compound, featuring a flexible propanoic acid chain, an aromatic phenyl ring, and a dimethylamino substituent, suggests several potential interactions with biological targets. This guide will explore these possibilities, grounding them in established pharmacological principles and providing detailed experimental protocols for their validation.
Part 1: The Arylpropanoic Acid Scaffold: A Potential Anti-Inflammatory Agent
The most prominent members of the arylpropanoic acid family, such as ibuprofen and naproxen, function primarily as anti-inflammatory agents.[2][3] Their mechanism is well-understood and serves as the primary hypothesis for the activity of this compound.
Core Mechanism: Inhibition of Cyclooxygenase (COX) Enzymes
Arylpropanoic acids exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes.[2][5] There are two primary isoforms:
-
COX-1: A constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastrointestinal lining and maintaining renal blood flow.[5][6]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for producing prostaglandins that mediate pain and fever.[5][6]
Inhibition of these enzymes prevents the conversion of arachidonic acid into prostaglandins, key signaling molecules in the inflammatory cascade.[2][3]
Signaling Pathway: The Arachidonic Acid Cascade
The diagram below illustrates the central role of COX enzymes in the synthesis of prostaglandins from arachidonic acid and the point of intervention for NSAIDs.
Caption: Proposed inhibition of the arachidonic acid cascade by this compound.
Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)
To validate this primary hypothesis, a fluorometric inhibitor screening assay can be employed to determine the half-maximal inhibitory concentration (IC50) of the compound against both COX-1 and COX-2.
Objective: To quantify the inhibitory potency and selectivity of this compound for COX-1 and COX-2.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes[7]
-
COX Assay Buffer (0.1 M Tris-HCl, pH 8.0)[7]
-
Heme (cofactor)[7]
-
COX Probe (e.g., ADHP)
-
Arachidonic acid (substrate)
-
This compound (test compound) dissolved in a suitable solvent (e.g., DMSO)
-
Selective inhibitors for controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound (e.g., from 1 nM to 100 µM) in COX Assay Buffer. The final solvent concentration should be kept constant across all wells.
-
Reaction Mixture Preparation: For each well, prepare a reaction master mix containing COX Assay Buffer, COX Probe, and diluted COX Cofactor.
-
Plate Setup:
-
Enzyme Control (100% Activity): Add 80 µl of Reaction Mix and 10 µl of Assay Buffer.
-
Inhibitor Control: Add 80 µl of Reaction Mix and 10 µl of a known selective inhibitor.
-
Test Wells: Add 80 µl of Reaction Mix and 10 µl of the diluted test compound.
-
-
Enzyme Addition: Add 10 µl of the appropriate diluted enzyme (COX-1 or COX-2) to all wells except the background controls.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[8]
-
Reaction Initiation: Initiate the reaction by adding 10 µl of diluted arachidonic acid solution to all wells simultaneously using a multi-channel pipette.
-
Measurement: Immediately begin measuring the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percent inhibition against the log concentration of the test compound and fit the data to a dose-response curve to calculate the IC50 value.[8]
-
Part 2: The 4-(Dimethylamino)phenyl Moiety: A Modulator of Biological Activity
The dimethylamino group is a critical pharmacophore that can significantly alter a molecule's physicochemical properties and biological activity.[9][10][11] Its presence on the phenyl ring of the propanoic acid scaffold could lead to several outcomes.
-
Electronic Effects: The dimethylamino group is a strong electron-donating group, which can influence the acidity of the propanoic acid and the electron density of the aromatic ring, potentially altering receptor-binding interactions.[12]
-
Physicochemical Properties: This group can increase the polarity and water solubility of the molecule.[10] It can also participate in hydrogen bonding as an acceptor.[12]
-
Steric Influence: The size of the dimethylamino group can affect how the molecule fits into a binding pocket.
Interestingly, in a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the introduction of a dimethylamino substituent on the phenyl ring led to a complete loss of antimicrobial activity, highlighting its profound impact on the molecule's biological function in that specific context.[13]
Part 3: Exploration of Alternative and Secondary Mechanisms
Beyond COX inhibition, the structural motifs of this compound suggest other potential biological activities.
Antimicrobial and Antifungal Activity
While one study showed a negative impact of the dimethylamino group[13], many other propanoic acid derivatives exhibit significant antimicrobial and antifungal activity.[1][14][15][16][17][18][19] Therefore, it is worthwhile to investigate if this compound possesses such properties.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of a compound against various microbial strains.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)[14]
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Test compound dissolved and serially diluted in the broth
-
Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Compound Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of a concentrated solution of the test compound to the first column and perform a 2-fold serial dilution across the plate.
-
Inoculation: Add 10 µL of the standardized microbial inoculum to each well, except for the sterility control wells.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Anticancer Activity
Several studies have shown that derivatives of arylpropanoic acid possess antiproliferative activities against various cancer cell lines.[20][21][22][23][24][25] For instance, some 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated the ability to reduce the viability of A549 non-small cell lung cancer cells.[22]
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Objective: To screen for cytotoxic effects of this compound against a cancer cell line (e.g., A549).[20]
Procedure: [20]
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of ~1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
G Protein-Coupled Receptor (GPCR) Agonism
Phenylpropanoic acid derivatives have been identified as agonists for free fatty acid receptors like GPR40 (FFA1) and GPR120 (FFA4), which are therapeutic targets for type 2 diabetes.[26][27][28][29][30] These receptors are involved in promoting glucose-stimulated insulin secretion.[28]
Signaling Pathway: GPR40/FFA4 Activation
Activation of these Gq-coupled receptors by an agonist leads to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger.
Caption: Potential Gq-coupled GPCR signaling pathway for this compound.
Summary and Future Directions
Based on its structural components, this compound presents several plausible mechanisms of action that warrant experimental investigation. The table below summarizes these potential activities and the primary assays for their validation.
| Potential Mechanism | Biological Target/Pathway | Primary Experimental Assay | Potential Therapeutic Area |
| Anti-inflammatory | Cyclooxygenase (COX) Enzymes | In Vitro COX-1/COX-2 Inhibition Assay | Inflammation, Pain |
| Antimicrobial | Bacterial/Fungal Cellular Targets | Minimum Inhibitory Concentration (MIC) Assay | Infectious Diseases |
| Anticancer | Cancer Cell Proliferation Pathways | MTT Cell Viability Assay | Oncology |
| Metabolic Regulation | GPR40 / FFA4 Receptors | Calcium Mobilization or BRET Assay | Type 2 Diabetes |
The true mechanism of action of this compound can only be elucidated through rigorous experimental validation. The protocols and hypotheses outlined in this guide provide a foundational framework for researchers to systematically explore the pharmacological profile of this compound. Future studies should focus on confirming these primary activities, followed by more in-depth secondary assays to identify specific molecular targets and delineate the precise signaling pathways involved.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Importance of the Dimethylamino Functionality on a Multifunctional Framework for Regulating Metals, Amyloid-β, and Oxidative Stress in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [mdpi.com]
- 16. Synthesis, antimicrobial evaluation and QSAR studies of 2-hydroxy propanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 25. [PDF] Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties | Semantic Scholar [semanticscholar.org]
- 26. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Discovery of the First Environment-Sensitive Fluorescent Probe for GPR120 (FFA4) Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Derivatives of 3-[4-(Dimethylamino)phenyl]propanoic Acid: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of derivatives of 3-[4-(Dimethylamino)phenyl]propanoic acid (D-PPA). This document is intended for researchers, scientists, and drug development professionals interested in leveraging this versatile chemical scaffold for the creation of novel molecules with potential therapeutic and material science applications.
Introduction to this compound (D-PPA)
This compound is an aromatic carboxylic acid featuring a dimethylamino group at the para position of the phenyl ring. This substitution pattern significantly influences the electronic properties of the molecule, enhancing its potential as a building block in organic synthesis. The presence of both a carboxylic acid and a tertiary amine functionality allows for a wide range of chemical modifications, leading to a diverse array of derivatives with unique properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 73718-09-9 | [1][2] |
| Molecular Formula | C₁₁H₁₅NO₂ | [1] |
| Molecular Weight | 193.24 g/mol | [1] |
| Appearance | Solid | [3] |
| Melting Point | 184-185 °C | [4] |
| Boiling Point (Predicted) | 341.6 ± 17.0 °C | [4] |
| Density (Predicted) | 1.127 ± 0.06 g/cm³ | [4] |
Synthesis of D-PPA Derivatives
The carboxylic acid moiety of D-PPA is the primary site for derivatization, readily undergoing esterification and amidation reactions. The aromatic ring can also be functionalized, although this typically requires harsher reaction conditions.
Ester Derivatives
Esterification of D-PPA can be achieved through various standard methods, such as Fischer-Speier esterification or by activation of the carboxylic acid. These derivatives are often synthesized to enhance the lipophilicity of the parent compound, which can be advantageous for biological applications.
This acid-catalyzed esterification is a straightforward method for producing simple alkyl esters of D-PPA.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used in excess as the solvent), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1-0.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by column chromatography on silica gel if necessary.
Table 2: Characterization Data for Methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate.[4]
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ = 7.20 (d, J = 8.5 Hz, 4H), 6.71 (d, J = 8.5 Hz, 4H), 4.26 (s, 1H), 3.55 (s, 3H), 2.93 (s, 12H), 1.28 (s, 6H) ppm |
| ¹³C NMR (101 MHz, CDCl₃) | δ = 178.6, 148.5, 130.4, 130.0, 112.7, 57.4, 51.7, 46.9, 41.0, 24.3 ppm |
| IR (ATR) | ν = 1724, 1612, 1516, 1346, 1265, 1234, 1130 cm⁻¹ |
| MS (EI) | m/z 354 (M⁺, 3.6%), 254 (65), 253 (100), 237 (47), 165 (12), 126 (39), 118 (13) |
Disclaimer: The characterization data presented is for a structurally related compound and should be used as a guide for the expected spectral characteristics of simple D-PPA esters.
Amide Derivatives
Amide derivatives of D-PPA are of significant interest, particularly in drug discovery, as the amide bond is a key feature of many biologically active molecules. The synthesis of these derivatives typically involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.
Conversion of the carboxylic acid to the more reactive acyl chloride is a common and effective method for amide bond formation.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in an inert solvent (e.g., dichloromethane, THF), add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-1.5 eq) dropwise at 0 °C. A catalytic amount of DMF can be added if oxalyl chloride is used.
-
Allow the reaction to stir at room temperature until the evolution of gas ceases.
-
Remove the excess acylating agent and solvent under reduced pressure to obtain the crude 3-[4-(dimethylamino)phenyl]propanoyl chloride.
-
Dissolve the crude acyl chloride in an inert solvent and add a solution of the desired amine (1.0-1.2 eq) and a base (e.g., triethylamine, pyridine; 1.5-2.0 eq) at 0 °C.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with water, dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by recrystallization or column chromatography.
Table 3: Physicochemical Properties of N-benzyl-3-phenylpropanamide.[5]
| Property | Value |
| CAS Number | 10264-10-5 |
| Molecular Formula | C₁₆H₁₇NO |
| Molecular Weight | 239.31 g/mol |
| Topological Polar Surface Area | 29.1 Ų |
Disclaimer: The characterization data presented is for a structurally related compound and should be used as a guide for the expected physicochemical properties of D-PPA amides.
Applications of D-PPA Derivatives
The unique structural features of D-PPA derivatives make them attractive candidates for a variety of applications, ranging from pharmaceuticals to materials science.
Drug Development and Pharmacological Applications
The phenylpropanoic acid scaffold is present in a number of non-steroidal anti-inflammatory drugs (NSAIDs).[6] While the pharmacological profile of D-PPA derivatives is not extensively studied, the structural similarity to known bioactive molecules suggests potential for a range of therapeutic applications.
Research on the closely related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has demonstrated their potential as antimicrobial and anticancer agents.[7] This suggests that derivatives of D-PPA could also exhibit interesting biological activities. The dimethylamino group can influence the pharmacokinetic properties of a molecule, potentially enhancing cell permeability and bioavailability.
Materials Science
The presence of both an aromatic ring and a reactive carboxylic acid group makes D-PPA a candidate for the synthesis of novel polymers and organic electronic materials.
D-PPA can be incorporated into polymer backbones through the formation of polyester or polyamide linkages.[8][9] The dimethylamino group can impart unique properties to the resulting polymer, such as altered solubility, thermal stability, and the ability to interact with other molecules through hydrogen bonding or electrostatic interactions. The aromatic nature of the phenyl ring can also contribute to the rigidity and thermal stability of the polymer.[10]
Organic molecules with electron-donating groups, such as the dimethylamino group in D-PPA, are of interest in the field of organic electronics for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2][11] The dimethylamino group can act as an electron donor, and when combined with an electron-accepting moiety, can lead to the formation of charge-transfer complexes with interesting photophysical properties. Further derivatization of D-PPA to introduce other functional groups could lead to the development of novel materials for organic electronics.
Conclusion
This compound is a versatile and valuable building block for the synthesis of a wide range of derivatives. The straightforward derivatization of its carboxylic acid group into esters and amides, coupled with the electronic influence of the dimethylamino substituent, opens up numerous possibilities for the creation of novel molecules. While the direct exploration of D-PPA derivatives is an emerging area, the promising biological activities and material properties of structurally related compounds provide a strong rationale for further investigation. This technical guide serves as a foundational resource to encourage and support future research and development efforts centered on this promising chemical scaffold.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Synthesis of organic materials for optoelectronic applications - Enlighten Theses [theses.gla.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Page loading... [guidechem.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. CN117209377B - Continuous synthesis method of propionyl chloride - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Carboxylic acid - Polyamides, Synthesis, Esters | Britannica [britannica.com]
- 10. chemrevlett.com [chemrevlett.com]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3-[4-(Dimethylamino)phenyl]propanoic Acid: Synthesis, Properties, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[4-(Dimethylamino)phenyl]propanoic acid is a substituted aromatic carboxylic acid that holds potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a phenylpropanoic acid core with a dimethylamino substituent, imparts specific physicochemical properties that make it an attractive starting point for the synthesis of more complex molecules. The dimethylamino group, a strong electron-donating moiety, can influence the electronic properties of the aromatic ring and provide a site for further chemical modification. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its relevance to researchers in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in various chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₂ | --INVALID-LINK--[] |
| Molecular Weight | 193.24 g/mol | --INVALID-LINK--[] |
| CAS Number | 73718-09-9 | --INVALID-LINK--[] |
| Appearance | Solid | --INVALID-LINK-- |
| Form | Available as hydrochloride salt | --INVALID-LINK-- |
Synthesis of this compound
The synthesis of this compound can be approached through a two-step process involving a condensation reaction to form an unsaturated intermediate, followed by a reduction of the double bond. A common and effective strategy utilizes 4-dimethylaminobenzaldehyde as the starting material.
Workflow for the Synthesis of this compound
Caption: General synthetic workflow for this compound.
Step 1: Synthesis of 4-(Dimethylamino)cinnamic Acid via Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. In this case, 4-dimethylaminobenzaldehyde is reacted with malonic acid in the presence of a basic catalyst, such as pyridine and a catalytic amount of piperidine, to yield 4-(dimethylamino)cinnamic acid.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-dimethylaminobenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in a suitable solvent such as pyridine.
-
Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid. This will precipitate the product.
-
Purification: Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry under vacuum. The crude 4-(dimethylamino)cinnamic acid can be further purified by recrystallization from a suitable solvent like ethanol.
Step 2: Reduction of 4-(Dimethylamino)cinnamic Acid to this compound
The double bond in the cinnamic acid derivative is then reduced to a single bond to yield the final product. Catalytic hydrogenation is a common and efficient method for this transformation.
Detailed Protocol (Adapted from a similar reduction of cinnamic acid[2]):
-
Catalyst Preparation: In a reaction vessel, prepare a slurry of a suitable hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), in a solvent like ethanol or water.
-
Reaction Setup: Dissolve the 4-(dimethylamino)cinnamic acid (1 equivalent) in the chosen solvent and add it to the catalyst slurry.
-
Hydrogenation: The reaction can be carried out using a hydrogen source. A convenient method is transfer hydrogenation using a hydrogen donor like formic acid or by bubbling hydrogen gas through the mixture in the presence of the catalyst. Alternatively, sodium borohydride in the presence of a nickel catalyst in an aqueous medium can be used[2].
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, carefully filter off the catalyst.
-
Isolation and Purification: Acidify the filtrate with a suitable acid (e.g., hydrochloric acid) to precipitate the product. Collect the solid by filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent can be performed for further purification.
Spectroscopic Characterization (Predicted and Analog-Based)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the two methylene groups of the propanoic acid chain, and the two methyl groups of the dimethylamino substituent. The aromatic protons will likely appear as two doublets in the aromatic region (around 6.7-7.2 ppm). The two methylene groups will present as triplets, with the one adjacent to the aromatic ring appearing more downfield (around 2.9 ppm) than the one adjacent to the carboxyl group (around 2.6 ppm). The six protons of the dimethylamino group will likely appear as a singlet in the upfield region (around 2.9-3.0 ppm). The acidic proton of the carboxyl group will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The carbon NMR spectrum should display signals for the aromatic carbons, the two methylene carbons, the carbonyl carbon of the carboxylic acid, and the two methyl carbons of the dimethylamino group. The carbonyl carbon will have a characteristic chemical shift in the range of 170-180 ppm.
-
IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹). A strong C=O stretching vibration for the carbonyl group will be observed around 1700 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule will also be present.
Applications in Research and Drug Development
This compound serves as a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules with potential biological activity.
As a Building Block in Medicinal Chemistry
The phenylpropanoic acid scaffold is a common motif in many biologically active compounds. The presence of the dimethylamino group offers a point for modification and can influence the pharmacokinetic and pharmacodynamic properties of a lead compound. Derivatives of phenylpropanoic acid have been explored for a wide range of therapeutic applications, including as anti-inflammatory agents and in the treatment of metabolic diseases.
While specific biological activity for this compound is not well-documented, a study on related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives showed that the introduction of a dimethylamino substituent on a different part of the molecule resulted in a complete loss of antimicrobial activity[3]. This highlights the significant impact that the position and nature of substituents can have on the biological profile of a molecule.
Potential Research Directions
Given its structure, this compound and its derivatives could be explored for activities in several areas:
-
Neurotransmitter Analogs: The phenylethylamine substructure within the molecule is a core feature of many neurotransmitters. Derivatives could be synthesized and evaluated for their potential to interact with receptors and transporters in the central nervous system.
-
Enzyme Inhibitors: The carboxylic acid moiety can act as a key binding group for various enzymes. By incorporating this scaffold into larger molecules, researchers can design potential inhibitors for specific enzymatic targets.
-
Materials Science: The aromatic ring and the polar functional groups make this compound a candidate for the synthesis of novel organic materials with interesting electronic or photophysical properties.
Conclusion
This compound is a readily synthesizable organic compound with potential as a versatile intermediate in research and development. While its own biological activity is not extensively characterized, its structural features make it an attractive starting point for the synthesis of novel compounds with diverse applications in medicinal chemistry and materials science. This guide provides a foundational understanding of its synthesis and properties to aid researchers in leveraging this compound in their scientific endeavors. Further investigation into the biological profile of this molecule and its derivatives is warranted to fully explore its potential.
References
An In-depth Technical Guide to the Spectroscopic Characterization of 3-[4-(Dimethylamino)phenyl]propanoic acid
Foreword: The Imperative of Spectroscopic Integrity in Molecular Characterization
In the realm of chemical research and drug development, the unambiguous identification and structural elucidation of a molecule are the bedrock upon which all subsequent investigations are built. The compound 3-[4-(Dimethylamino)phenyl]propanoic acid, with its unique combination of a carboxylic acid function, a flexible alkyl chain, and an electron-rich aromatic system, presents a compelling case study for the application of modern spectroscopic techniques. This guide is designed for the practicing researcher and scientist, moving beyond a mere presentation of data to offer a detailed rationale for the spectral features observed. By understanding the why behind the data—the causal links between molecular structure and spectroscopic output—we can achieve a higher degree of confidence and insight in our scientific endeavors. This document is structured to provide a holistic view, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to create a comprehensive and self-validating spectroscopic profile of the target molecule.
Molecular Structure and Spectroscopic Overview
The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound consists of a parasubstituted benzene ring, an ethyl-carboxylic acid chain, and a dimethylamino group. This structure dictates the electronic environments of each atom and bond, giving rise to a unique spectroscopic fingerprint.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Nuclei
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and integrations in ¹H and ¹³C NMR spectra, we can map the connectivity and electronic environment of each atom.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical; for this molecule, DMSO-d₆ is often suitable as it can solubilize both the polar carboxylic acid and the nonpolar aromatic ring, and it allows for the observation of the acidic proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm.
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, a standard pulse sequence is sufficient. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon.
-
Data Processing: Fourier transform the raw data, followed by phase and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
¹H NMR Spectral Analysis
The proton NMR spectrum provides a wealth of information based on the distinct electronic environments of the hydrogen atoms.
| Chemical Shift (δ, ppm) | Protons | Multiplicity | Integration | Interpretation |
| ~12.0 | -COOH | Broad Singlet | 1H | The acidic proton of the carboxylic acid group. Its broadness is due to hydrogen bonding and chemical exchange. |
| ~7.1 | Ar-H | Doublet | 2H | Aromatic protons ortho to the propanoic acid chain. They appear as a doublet due to coupling with the adjacent meta protons. |
| ~6.7 | Ar-H | Doublet | 2H | Aromatic protons ortho to the dimethylamino group. The strong electron-donating nature of the N(CH₃)₂ group shields these protons, shifting them upfield. |
| ~2.9 | -N(CH₃ )₂ | Singlet | 6H | The six equivalent protons of the two methyl groups on the nitrogen atom. |
| ~2.8 | Ar-CH₂ - | Triplet | 2H | Methylene protons adjacent to the aromatic ring (benzylic position). They are split into a triplet by the adjacent methylene group. |
| ~2.5 | -CH₂ -COOH | Triplet | 2H | Methylene protons adjacent to the carbonyl group. They are split into a triplet by the benzylic methylene group. |
Causality Insight: The clear separation of the two aromatic doublets is a hallmark of a 1,4-disubstituted (para) benzene ring with substituents of differing electronic effects. The powerful electron-donating dimethylamino group pushes electron density into the ring, shielding the ortho and para positions, resulting in the upfield shift of the aromatic protons compared to unsubstituted benzene.[1][2]
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Carbon Atom | Interpretation |
| ~174 | -C OOH | The carbonyl carbon of the carboxylic acid, typically found in the 170-185 ppm range.[2][3] |
| ~150 | Ar-C -N | The aromatic carbon directly attached to the nitrogen. It is significantly deshielded due to the electronegativity of nitrogen. |
| ~129 | Ar-C H | Aromatic carbons ortho to the propanoic acid chain. |
| ~128 | Ar-C -CH₂ | The aromatic carbon attached to the alkyl chain (ipso-carbon). |
| ~112 | Ar-C H | Aromatic carbons ortho to the dimethylamino group, shielded by its electron-donating effect. |
| ~40 | -N(C H₃)₂ | The two equivalent methyl carbons attached to nitrogen. |
| ~36 | -C H₂-COOH | The methylene carbon adjacent to the carbonyl group. |
| ~30 | Ar-C H₂- | The benzylic methylene carbon. |
Trustworthiness Check: The presence of eight distinct signals in the ¹³C NMR spectrum perfectly aligns with the eight unique carbon environments predicted from the molecule's structure, validating the proposed constitution.
Infrared (IR) Spectroscopy: Mapping Functional Groups
IR spectroscopy excels at identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is standard. Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Spectrum: Place the KBr pellet in the spectrometer's sample holder and record the spectrum, typically over a range of 4000 to 400 cm⁻¹.
IR Spectral Analysis
The IR spectrum of this compound is dominated by features from the carboxylic acid and the substituted aromatic ring.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
| 3300 - 2500 | O-H stretch | Carboxylic Acid | A very broad and strong absorption characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[4][5] |
| ~3050 | C-H stretch | Aromatic | Absorption for C-H bonds on the benzene ring, typically appearing just above 3000 cm⁻¹. |
| 2950 - 2850 | C-H stretch | Aliphatic | Absorptions for the C-H bonds of the methylene and methyl groups. |
| ~1710 | C=O stretch | Carboxylic Acid | A very strong and sharp absorption, which is one of the most characteristic peaks in the spectrum, confirming the presence of the carbonyl group.[4][6] |
| ~1615, ~1520 | C=C stretch | Aromatic Ring | Two distinct bands characteristic of the carbon-carbon stretching vibrations within the benzene ring. |
| ~1350 | C-N stretch | Aryl Amine | Stretching vibration of the bond between the aromatic carbon and the nitrogen atom. |
| ~820 | C-H bend | Aromatic | Out-of-plane bending for a 1,4-disubstituted benzene ring, providing strong evidence for the para substitution pattern. |
Expertise Insight: The extreme broadness of the O-H stretch is a direct consequence of extensive intermolecular hydrogen bonding, which creates a continuum of vibrational energy states. This feature, combined with the strong carbonyl peak at ~1710 cm⁻¹, is a highly reliable indicator of a carboxylic acid functional group.[4][5]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns upon ionization.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas or Liquid Chromatography.
-
Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is a common high-energy method that induces extensive fragmentation, which is useful for structural analysis. Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is recorded, generating the mass spectrum.
Mass Spectral Analysis
The molecular formula of this compound is C₁₁H₁₅NO₂, with a monoisotopic mass of approximately 193.11 g/mol .
-
Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak at m/z = 193. This peak confirms the molecular weight of the compound.
-
Key Fragmentation Pathways: High-energy ionization (like EI) will cause the molecular ion to break apart into smaller, characteristic fragments.
Caption: A plausible fragmentation pathway for this compound in EI-MS.
Authoritative Grounding: The most logical and energetically favorable fragmentation is the cleavage of the bond between the benzylic carbon and the adjacent methylene carbon (benzylic cleavage). This is because it results in the formation of a resonance-stabilized benzylic carbocation. The resulting fragment, the 4-(dimethylamino)ethylbenzene cation at m/z = 148, is expected to be a major peak in the spectrum.[7][8] Further fragmentation, such as the loss of a methylene group to form a highly stable tropylium-like ion at m/z = 134, is also highly probable. The loss of the entire carboxylic acid group (-COOH, mass 45) is another common fragmentation pattern for such acids.[7][9]
Conclusion: A Convergent Spectroscopic Identity
The true power of spectroscopic analysis lies not in any single technique, but in the convergence of data from multiple, orthogonal methods. The ¹H and ¹³C NMR spectra define the precise carbon-hydrogen framework and atomic connectivity. The IR spectrum confirms the presence and nature of the key functional groups—the carboxylic acid and the substituted aromatic ring. Finally, mass spectrometry validates the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. Together, these techniques provide an unambiguous, self-validating, and in-depth characterization of this compound, establishing a benchmark of scientific integrity for its use in research and development.
References
- 1. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. researchgate.net [researchgate.net]
- 7. scienceready.com.au [scienceready.com.au]
- 8. youtube.com [youtube.com]
- 9. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
potential biological activity of 3-[4-(Dimethylamino)phenyl]propanoic acid
An In-depth Technical Guide to Investigating the Potential Biological Activity of 3-[4-(Dimethylamino)phenyl]propanoic acid
Authored by: A Senior Application Scientist
Foreword
The landscape of drug discovery is one of perpetual exploration, where novel chemical entities are systematically evaluated for their potential to modulate biological systems and address unmet medical needs. The phenylpropanoic acid scaffold is a well-established pharmacophore, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1][2] This technical guide focuses on a specific derivative, this compound, a compound whose biological potential remains largely uncharted. While direct studies on this molecule are scarce, its structural similarity to other bioactive phenylpropanoic acids provides a logical foundation for a comprehensive investigation into its pharmacological properties.
This document serves as a roadmap for researchers, scientists, and drug development professionals, outlining a structured, hypothesis-driven approach to elucidating the biological activity of this compound. We will delve into the rationale behind experimental choices, provide detailed protocols, and discuss the interpretation of potential outcomes, all within a framework of scientific integrity and validated methodologies.
Compound Profile: this compound
Before embarking on an investigative journey, it is crucial to understand the physicochemical properties of the molecule .
Chemical Structure:
Key Structural Features:
-
Phenylpropanoic Acid Core: This scaffold is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules.[2]
-
Propanoic Acid Side Chain: The carboxylic acid group is a key functional group that can participate in hydrogen bonding and ionic interactions with biological targets.
-
4-(Dimethylamino)phenyl Group: The dimethylamino substituent at the para position of the phenyl ring significantly influences the electronic properties and basicity of the molecule.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C11H15NO2 | [3] |
| Molecular Weight | 193.24 g/mol | [4] |
| Form | Solid | |
| InChI Key | WYNBFJDEOYTIGZ-UHFFFAOYSA-N |
Hypothesized Biological Activities and Investigative Pathways
Based on the known biological activities of structurally related phenylpropanoic acid derivatives, we can formulate several hypotheses for the potential bioactivity of this compound.
-
Anti-inflammatory Activity: The phenylpropanoic acid core is a hallmark of many NSAIDs.[2]
-
Anticancer Activity: Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated anticancer properties.[5][6]
-
Antimicrobial Activity: While some derivatives show promise, it is noteworthy that the introduction of a dimethylamino substituent in a similar scaffold resulted in a complete loss of antimicrobial activity.[7][8]
-
Metabolic Modulation: Phenylpropanoic acid derivatives have been identified as agonists for G protein-coupled receptor 40 (GPR40/FFA1) and peroxisome proliferator-activated receptors (PPARs), both of which are implicated in metabolic diseases like type 2 diabetes.[9][10][11]
The following sections will outline a tiered experimental approach to systematically investigate these hypothesized activities.
Tier 1: Foundational In Vitro Screening
The initial phase of investigation focuses on broad, cell-based assays to identify any significant biological activity.
General Cytotoxicity Assessment
Rationale: It is imperative to first determine the concentration range at which the compound exhibits cytotoxic effects. This data is crucial for designing subsequent, more specific assays and ensuring that any observed effects are not simply due to cell death.
Experimental Protocol: MTT Assay
-
Cell Lines: A panel of representative cell lines should be used, including:
-
A549 (human lung carcinoma)
-
MCF-7 (human breast adenocarcinoma)
-
Vero (non-cancerous kidney epithelial cells from an African green monkey) for assessing general cytotoxicity.
-
-
Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound to the cells and incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 (half-maximal inhibitory concentration) value.
Antimicrobial Activity Screening
Rationale: Given the known antimicrobial activity of some phenylpropanoic acid derivatives, a preliminary screen against a panel of pathogenic microbes is warranted.[7][8][12][13]
Experimental Protocol: Broth Microdilution Assay
-
Microbial Strains: A representative panel of bacteria and fungi should be used, including:
-
Staphylococcus aureus (Gram-positive bacterium)
-
Escherichia coli (Gram-negative bacterium)
-
Candida albicans (Fungus)
-
-
Inoculum Preparation: Prepare a standardized microbial suspension in appropriate broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Compound Preparation: Perform serial dilutions of the compound in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible microbial growth.
Workflow for Tier 1 Screening
Caption: Tier 1 in vitro screening workflow.
Tier 2: Mechanistic and Targeted Investigations
Should the Tier 1 screening reveal promising activity (e.g., selective cytotoxicity towards cancer cells or significant antimicrobial effects), the next phase involves more targeted, mechanistic studies.
Elucidation of Anticancer Mechanisms
If the compound exhibits selective cytotoxicity towards cancer cells, the following assays can help elucidate the underlying mechanism.
Experimental Protocol: Apoptosis vs. Necrosis
-
Annexin V-FITC/Propidium Iodide (PI) Staining: Treat cancer cells with the compound at its IC50 concentration for 24 hours. Stain the cells with Annexin V-FITC and PI and analyze by flow cytometry. This will differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assay: Utilize a luminescent or colorimetric assay to measure the activity of key executioner caspases (e.g., caspase-3/7) in compound-treated cells.
Signaling Pathway Analysis
Caption: Hypothesized anticancer signaling pathway.
Investigation of Metabolic Effects
Based on the activity of other phenylpropanoic acids, investigating the compound's effect on key metabolic targets is a logical next step.
Experimental Protocol: GPR40/FFA1 Receptor Activation Assay
-
Cell Line: Use a stable cell line overexpressing human GPR40 (e.g., HEK293-hGPR40).
-
Assay Principle: GPR40 activation leads to an increase in intracellular calcium. A fluorescent calcium indicator (e.g., Fluo-4) can be used to measure this change.
-
Procedure:
-
Load the cells with the calcium indicator dye.
-
Add the test compound at various concentrations.
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
A known GPR40 agonist should be used as a positive control.
-
Experimental Protocol: PPAR Agonist Activity
-
Assay Principle: A cell-based reporter gene assay can be used. This involves a cell line co-transfected with a plasmid encoding a PPAR ligand-binding domain fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a GAL4 upstream activation sequence driving the expression of a reporter gene (e.g., luciferase).
-
Procedure:
-
Treat the transfected cells with the test compound.
-
Measure the reporter gene activity (e.g., luminescence).
-
An increase in reporter activity indicates PPAR agonism.
-
Data Interpretation and Future Directions
The data generated from these experimental workflows will provide a comprehensive initial profile of the biological activity of this compound.
Interpreting the Results:
| Potential Outcome | Interpretation and Next Steps |
| Selective anticancer activity | Proceed with further mechanistic studies (e.g., cell cycle analysis, Western blotting for key signaling proteins). Consider in vivo studies in xenograft models. |
| GPR40 or PPAR agonism | Investigate the compound's effects on insulin secretion in pancreatic beta-cell lines and its potential for in vivo anti-diabetic efficacy in animal models.[9][10] |
| No significant activity | While disappointing, this is a valid result. Consider synthesizing derivatives to explore structure-activity relationships, as minor modifications can dramatically alter biological activity.[14] |
| Broad cytotoxicity | The compound may not be a suitable therapeutic candidate due to a lack of selectivity. |
Conclusion
While the biological activity of this compound is not yet characterized, its chemical structure places it within a class of compounds with significant therapeutic precedent. The experimental roadmap detailed in this guide provides a robust and logical framework for a thorough investigation of its potential pharmacological effects. By employing a tiered approach, from broad screening to targeted mechanistic studies, researchers can efficiently and effectively elucidate the bioactivity of this novel compound, potentially uncovering a new lead for drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Buy 3-(3-(Dimethylamino)phenyl)propanoic acid (EVT-3454846) | 99528-14-0 [evitachem.com]
- 4. 2-[4-(Dimethylamino)phenyl]-3-phenylpropanoic acid | C17H19NO2 | CID 82139244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and evaluation of a series of novel phenylpropanoic acid derivatives agonists for the FFA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Role of 3-[4-(Dimethylamino)phenyl]propanoic Acid in Modern Organic Synthesis: Application Notes and Protocols
Introduction: A Multifunctional Building Block
3-[4-(Dimethylamino)phenyl]propanoic acid, with its molecular formula C₁₁H₁₅NO₂[1], is a bifunctional organic compound that has garnered significant interest as a versatile building block in contemporary organic synthesis. Its structure, featuring a carboxylic acid moiety, a flexible three-carbon chain, and an electron-rich N,N-dimethylaniline core, provides a unique combination of reactive sites. This allows for its strategic incorporation into a diverse array of complex molecules, ranging from pharmaceutical intermediates to functional materials. The presence of the dimethylamino group significantly influences the reactivity of the aromatic ring, making it amenable to electrophilic substitution, while the propanoic acid side chain offers a handle for a variety of chemical transformations, most notably amide and ester bond formation. This document serves as a comprehensive guide for researchers, chemists, and drug development professionals, detailing the applications and providing robust protocols for the effective utilization of this valuable synthetic intermediate.
Core Applications in Synthetic Chemistry
The utility of this compound spans several key areas of organic synthesis, primarily driven by its application as a scaffold in medicinal chemistry and as a precursor for heterocyclic systems.
Amide Bond Formation: A Gateway to Bioactive Molecules
The most prevalent application of this compound is in the synthesis of amide derivatives. Amide bonds are a cornerstone of medicinal chemistry, present in a vast number of pharmaceutical agents. The carboxylic acid functionality of this compound can be readily coupled with a wide range of primary and secondary amines to generate a library of substituted amides with potential therapeutic applications.
Mechanistic Insight: The direct condensation of a carboxylic acid and an amine is generally unfavorable. Therefore, coupling reagents are employed to activate the carboxylic acid, converting the hydroxyl group into a better leaving group. Common coupling agents include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization. The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the stable amide bond. The addition of 4-Dimethylaminopyridine (DMAP) can further accelerate the reaction by acting as an acyl transfer catalyst.[2][3]
General Experimental Workflow for Amide Coupling
Caption: General workflow for amide bond formation.
Protocol 1: Synthesis of N-Aryl Amide Derivatives
This protocol describes a general procedure for the coupling of this compound with an aniline derivative using EDC and HOBt.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-chloroaniline)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the substituted aniline (1.0 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:EtOAc gradient) to afford the desired N-aryl amide.
| Reagent | Equivalents | Purpose |
| This compound | 1.0 | Carboxylic acid source |
| Substituted Aniline | 1.0 | Amine source |
| EDC | 1.2 | Coupling reagent |
| HOBt | 1.2 | Suppress side reactions |
| DIPEA | 2.0 | Organic base |
Esterification: Accessing Another Class of Derivatives
Similar to amide formation, the carboxylic acid moiety can be esterified to produce a range of esters. These esters can serve as final products with potential applications in materials science or as intermediates for further transformations.
Mechanistic Insight: Fischer esterification is a classic method for this transformation, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed.
Protocol 2: Fischer Esterification with a Phenolic Compound
This protocol outlines the synthesis of a phenyl ester of this compound.
Materials:
-
This compound
-
Substituted Phenol (e.g., 4-methoxyphenol)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Dean-Stark apparatus
-
Ethyl acetate (EtOAc)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound (1.0 eq), the substituted phenol (1.2 eq), and a catalytic amount of p-TsOH·H₂O (0.1 eq).
-
Add toluene to the flask to azeotropically remove water.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is collected.
-
Cool the reaction mixture to room temperature and dilute with EtOAc.
-
Wash the organic layer with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired phenyl ester.
| Reagent | Equivalents | Purpose |
| This compound | 1.0 | Carboxylic acid source |
| Substituted Phenol | 1.2 | Alcohol source |
| p-TsOH·H₂O | 0.1 | Acid catalyst |
Precursor for Heterocyclic Synthesis: The Pictet-Spengler Reaction Pathway
The this compound scaffold is a valuable precursor for the synthesis of more complex heterocyclic systems. One notable potential application is in the synthesis of tetrahydroisoquinoline derivatives via the Pictet-Spengler reaction.[1][4][5][6][7] This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions. To utilize this compound in this reaction, the carboxylic acid functionality must first be reduced to a primary amine.
Synthetic Strategy:
Caption: Proposed synthetic pathway to tetrahydroisoquinolines.
Protocol 3: Synthesis of a Tetrahydroisoquinoline Derivative (A Proposed Protocol)
This section outlines a proposed two-step protocol for the synthesis of a tetrahydroisoquinoline derivative starting from this compound.
Step 1: Reduction of the Carboxylic Acid
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Diethyl ether
-
Anhydrous MgSO₄
Procedure (using LiAlH₄):
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and quench by the sequential and careful dropwise addition of water, followed by 15% NaOH (aq), and then more water (Fieser workup).
-
Filter the resulting precipitate and wash with diethyl ether.
-
Combine the filtrate and washes, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 3-[4-(Dimethylamino)phenyl]propan-1-amine. This product can often be used in the next step without further purification.
Step 2: Pictet-Spengler Cyclization
Materials:
-
3-[4-(Dimethylamino)phenyl]propan-1-amine (from Step 1)
-
Aldehyde (e.g., formaldehyde or acetaldehyde)
-
Trifluoroacetic acid (TFA) or concentrated HCl
-
Dichloromethane (DCM) or Toluene
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the crude 3-[4-(Dimethylamino)phenyl]propan-1-amine (1.0 eq) in DCM or toluene.
-
Add the aldehyde (1.1 eq) to the solution.
-
Add the acid catalyst (e.g., TFA, 1.0-2.0 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, carefully neutralize the reaction mixture with saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tetrahydroisoquinoline derivative.
Conclusion
This compound is a readily accessible and highly versatile building block in organic synthesis. Its bifunctional nature allows for straightforward elaboration into a wide range of derivatives through well-established synthetic transformations such as amide and ester formation. Furthermore, its potential as a precursor for more complex heterocyclic structures, as exemplified by the proposed Pictet-Spengler reaction pathway, highlights its value in the design and synthesis of novel bioactive molecules. The protocols detailed herein provide a solid foundation for researchers to explore the full synthetic potential of this valuable compound.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 6. The Pictet-Spengler Reaction [ebrary.net]
- 7. name-reaction.com [name-reaction.com]
Application Notes & Experimental Protocols: 3-[4-(Dimethylamino)phenyl]propanoic acid
Introduction: A Versatile Building Block
3-[4-(Dimethylamino)phenyl]propanoic acid is a bifunctional organic compound featuring a terminal carboxylic acid and an aromatic dimethylamino group. This unique structure makes it a valuable reagent in diverse scientific fields. The carboxylic acid provides a reactive handle for covalent modification, enabling its use as a scaffold in medicinal chemistry and a conjugation partner for labeling biomolecules.[1][] The dimethylamino-phenyl moiety confers fluorescent properties, allowing the molecule to be used as a reporter tag for analytical purposes.[3]
This guide provides detailed protocols for two primary applications: its use as a synthetic scaffold for creating novel amide derivatives and its application in the fluorescent labeling of amine-containing substrates. The causality behind each step is explained to empower researchers to adapt these protocols to their specific needs.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 73718-09-9 | [][4] |
| Molecular Formula | C₁₁H₁₅NO₂ | [][4] |
| Molecular Weight | 193.24 g/mol | [][4] |
| Appearance | Solid | [5] |
| Boiling Point | 341.6°C at 760 mmHg | [] |
| Density | 1.127 g/cm³ | [] |
| SMILES | CN(C)C1=CC=C(C=C1)CCC(=O)O | [] |
Application I: Synthesis of Amide Derivatives via Carbodiimide Coupling
The carboxylic acid moiety of this compound is readily derivatized, making it an excellent starting point for synthesizing compound libraries in drug discovery.[6] One of the most robust and common methods for forming an amide bond is through carbodiimide-mediated coupling. This protocol details the activation of the carboxylic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester, which then efficiently reacts with a primary amine.[7]
Principle of the Method
The reaction proceeds in two main stages. First, the carboxyl group reacts with EDC in an acidic to neutral pH environment to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions but can be stabilized by reacting with NHS to form an amine-reactive NHS ester. This ester is less susceptible to hydrolysis and can be reliably reacted with a primary amine-containing molecule in a second step to form a stable amide bond, releasing NHS as a byproduct.
Caption: EDC/NHS amide coupling reaction pathway.
Protocol: Synthesis of N-Benzyl-3-[4-(dimethylamino)phenyl]propanamide
This protocol uses benzylamine as a model primary amine. It can be adapted for other amines, although reaction conditions and purification methods may require optimization.
Materials and Equipment:
-
This compound (100 mg, 0.517 mmol)
-
N-Hydroxysuccinimide (NHS) (71 mg, 0.621 mmol, 1.2 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC) (119 mg, 0.621 mmol, 1.2 equiv)
-
Benzylamine (61 µL, 0.569 mmol, 1.1 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (10 mL)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, TLC plates, rotary evaporator, separation funnel.
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve this compound (100 mg) and NHS (71 mg) in 10 mL of anhydrous DCM. Stir the solution at room temperature until all solids are dissolved.
-
Activation: Cool the flask in an ice bath (0°C). Add EDC (119 mg) to the solution in one portion. Allow the mixture to stir at 0°C for 15 minutes, then warm to room temperature and stir for an additional 1 hour to form the NHS ester.
-
Rationale: The reaction is initiated at a lower temperature to control the exothermic reaction and minimize side reactions of the highly reactive O-acylisourea intermediate.
-
-
Amine Addition: Add benzylamine (61 µL) to the reaction mixture, followed by 2-3 drops of TEA to act as a base scavenger. Stir the reaction at room temperature overnight.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50:50 Ethyl Acetate:Hexane). The disappearance of the starting carboxylic acid and the appearance of a new, less polar spot indicates product formation.
-
Work-up & Extraction: a. Transfer the reaction mixture to a separation funnel and dilute with an additional 20 mL of DCM. b. Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution (to remove unreacted acid and NHS), 20 mL of water, and 20 mL of brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification & Characterization: Purify the crude product by flash column chromatography on silica gel if necessary. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application II: Fluorescent Labeling of Amine-Containing Substrates
The inherent fluorescence of the dimethylamino-phenyl group allows this compound to be used as a fluorescent tag. By employing the same EDC/NHS chemistry described previously, the molecule can be covalently attached to primary amines on proteins, peptides, or other biomolecules.[7]
Principle of the Method
This bioconjugation strategy mirrors the synthetic protocol but is performed in aqueous buffers compatible with biological molecules. The pH is a critical parameter: the activation step (carboxyl to NHS ester) is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction of the NHS ester with the primary amine of the biomolecule is favored at a slightly alkaline pH (7.2-8.5). This two-stage pH adjustment maximizes yield and minimizes hydrolysis of the activated ester.
References
- 1. Buy 3-(3-(Dimethylamino)phenyl)propanoic acid (EVT-3454846) | 99528-14-0 [evitachem.com]
- 3. mdpi.com [mdpi.com]
- 4. scbt.com [scbt.com]
- 5. This compound hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
analytical methods for 3-[4-(Dimethylamino)phenyl]propanoic acid
An authoritative guide to the robust analytical methodologies for 3-[4-(Dimethylamino)phenyl]propanoic acid, tailored for researchers, scientists, and professionals in drug development. This document provides in-depth application notes and validated protocols for ensuring the quality, purity, and stability of this compound.
Introduction
This compound is an organic compound featuring a propanoic acid chain attached to a dimethylamino-substituted phenyl group. Its structure incorporates a carboxylic acid functional group, a tertiary amine, and an aromatic ring, making it a molecule of interest as a potential building block in organic synthesis or as a related substance in the manufacturing of active pharmaceutical ingredients (APIs).
The rigorous analytical characterization of such compounds is a cornerstone of chemical research and pharmaceutical development. Establishing precise, accurate, and reliable analytical methods is critical for quantifying the compound, identifying and controlling impurities, and assessing its stability under various conditions. This guide details several instrumental methods for the comprehensive analysis of this compound, with a focus on the causality behind experimental choices to empower scientists to adapt and troubleshoot these protocols.
Chromatographic Analysis: The Gold Standard for Purity and Quantification
Chromatographic techniques are unparalleled in their ability to separate complex mixtures, making them indispensable for purity assessment and quantification. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are applicable, though HPLC is generally the more direct approach.
Application Note 1.1: Stability-Indicating RP-HPLC Method for Assay and Related Substances
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier method for analyzing polar to moderately non-polar compounds like this compound. The method's ability to separate the main compound from its potential process-related impurities and degradation products is crucial for stability testing.[1][2]
Causality and Method Development Rationale:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected due to its hydrophobic nature, which provides effective retention for the aromatic ring of the analyte.
-
Mobile Phase: A mixture of an aqueous buffer (like phosphate buffer) and an organic modifier (like acetonitrile) is used. The buffer controls the pH to ensure the carboxylic acid group is in a consistent ionization state (preferably protonated for better retention), while the acetonitrile modulates the overall polarity of the mobile phase to achieve optimal elution and separation.[3][4]
-
Detection: The dimethylamino-phenyl moiety contains a strong chromophore, making UV-Vis detection highly effective.[4] A photodiode array (PDA) detector is recommended to assess peak purity and identify impurities by their UV spectra. Fluorescence detection could also be employed to enhance sensitivity, given the molecule's structure.[5]
Protocol 1: RP-HPLC for Purity and Assay
Objective: To quantify this compound and separate it from potential impurities in a single run.
1. Instrumentation and Materials:
- HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
- C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]
- Acetonitrile (HPLC grade).
- Potassium dihydrogen phosphate (KH₂PO₄).
- Orthophosphoric acid.
- Water (HPLC grade).
- Reference standard of this compound.
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | 25 mM KH₂PO₄ in water, adjusted to pH 3.0 with orthophosphoric acid.[5] | Buffers the pH to suppress ionization of the carboxylic acid, enhancing retention and peak shape. |
| Mobile Phase B | Acetonitrile. | Organic modifier to elute the analyte from the C18 column. |
| Elution Mode | Isocratic or Gradient. An isocratic run with 50:50 (v/v) A:B can be a starting point.[4] | Isocratic is simpler; gradient may be needed to resolve closely eluting impurities. |
| Flow Rate | 1.0 mL/min. | A standard flow rate for a 4.6 mm i.d. column, providing good efficiency and reasonable run times. |
| Column Temp. | 30 °C. | Ensures reproducible retention times by controlling viscosity and mass transfer kinetics.[4] |
| Detection | PDA detector at 225 nm.[4] | Wavelength selected for high absorbance of the aromatic system. |
| Injection Vol. | 10 µL. | A typical volume to balance sensitivity and peak shape. |
| Run Time | 20-30 minutes. | Sufficient to elute the main peak and any post-eluting impurities. |
3. Solution Preparation:
- Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
- Sample Solution (0.1 mg/mL): Prepare the sample using the same procedure as the standard. Filter through a 0.45 µm syringe filter before injection.[1]
4. System Suitability Testing (SST):
- Inject the standard solution five times. The system is deemed ready if it meets the criteria in the table below.[2]
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor | ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates | > 2000 | Measures column efficiency. |
| %RSD of Peak Area | ≤ 2.0% | Confirms injection precision and system stability. |
5. Analysis and Calculation:
- Inject the standard and sample solutions.
- Calculate the assay (%) using the formula:
- Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
- Calculate individual impurities (%) using area normalization:
- Impurity (%) = (Area_Impurity / Total_Area_All_Peaks) * 100
Workflow for RP-HPLC Analysis
Caption: Workflow for HPLC purity and assay analysis.
Application Note 1.2: Gas Chromatography (GC) for Volatile Impurities or Derivatized Analyte
While less direct than HPLC, GC is a powerful technique, particularly when coupled with Mass Spectrometry (GC-MS). Due to the low volatility and polar nature of the carboxylic acid, derivatization is required to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.[5]
Causality and Method Development Rationale:
-
Derivatization: Silylation is a common strategy. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the acidic proton of the carboxylic acid to form a volatile trimethylsilyl (TMS) ester.
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5) is suitable for separating the derivatized analyte from other components.
-
Detection: A Flame Ionization Detector (FID) provides quantitative data, while a Mass Spectrometer (MS) offers definitive identification based on mass-to-charge ratio and fragmentation patterns.[6][7]
Protocol 2: GC-MS Analysis via Silylation
Objective: To identify and quantify this compound after derivatization.
1. Instrumentation and Materials:
- GC-MS system with a split/splitless injector.
- DB-5ms column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
- BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
- Pyridine or Acetonitrile (anhydrous).
2. Derivatization Procedure: a. Accurately weigh ~1 mg of the sample into a 2 mL autosampler vial. b. Add 200 µL of anhydrous pyridine and 200 µL of BSTFA + 1% TMCS. c. Cap the vial tightly and heat at 70°C for 30 minutes. d. Cool to room temperature before injection.
3. GC-MS Conditions:
| Parameter | Condition |
| Injector Temp. | 280 °C |
| Injection Mode | Split (e.g., 20:1) |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Oven Program | Initial 100 °C for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min. |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Scan Range | 40-500 amu |
Workflow for GC-MS Derivatization and Analysis
Caption: Derivatization and analysis workflow for GC-MS.
Spectroscopic Methods for Structural Confirmation and Quantification
Spectroscopic methods provide orthogonal data for structural elucidation and quantification.
Application Note 2.1: Structural Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the most powerful tool for unambiguous structure determination. Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.
Expected ¹H NMR Spectrum (in CDCl₃, 400 MHz): Based on the structure and data for similar compounds like 3-phenylpropionic acid[8] and propanoic acid,[9] the following signals are anticipated:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11-12 | broad singlet | 1H | -COOH | Acidic proton, often broad and downfield. |
| ~7.1-7.2 | doublet (d) | 2H | Aromatic H (ortho to propanoic acid) | Aromatic protons deshielded by the ring current. |
| ~6.6-6.7 | doublet (d) | 2H | Aromatic H (ortho to -N(CH₃)₂) | Shielded by the electron-donating effect of the dimethylamino group. |
| ~2.9-3.0 | singlet (s) | 6H | -N(CH₃)₂ | Two equivalent methyl groups on the nitrogen atom. |
| ~2.9 | triplet (t) | 2H | -CH₂- (benzylic) | Methylene group adjacent to the aromatic ring. |
| ~2.6 | triplet (t) | 2H | -CH₂- (adjacent to COOH) | Methylene group adjacent to the electron-withdrawing carbonyl group. |
Application Note 2.2: Molecular Weight and Fragmentation by Mass Spectrometry (MS)
When coupled with chromatography (LC-MS or GC-MS), MS confirms the molecular weight and provides structural information through fragmentation patterns.
-
Expected Molecular Ion: For C₁₁H₁₅NO₂, the exact mass is 193.1103 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 194.1181.
-
Key Fragmentation: The most likely fragmentation would be the loss of the carboxylic acid group (-COOH, 45 Da) or cleavage at the benzylic position.
Application Note 2.3: Quantitative Analysis by UV-Visible Spectroscopy
For pure samples, UV-Vis spectroscopy offers a rapid and simple method for quantification based on the Beer-Lambert law.[10][11] The dimethylamino-phenyl chromophore is expected to have a strong absorbance maximum (λₘₐₓ) in the UV region.
Protocol 3: Quantification by UV-Vis Spectroscopy
Objective: To determine the concentration of a pure solution of the analyte.
-
Instrument: A calibrated dual-beam UV-Vis spectrophotometer.
-
Solvent: Use a solvent that does not absorb in the analysis region, such as methanol or acetonitrile.
-
Procedure: a. Prepare a stock solution of known concentration (e.g., 1 mg/mL) in the chosen solvent. b. Scan the solution from 400 nm to 200 nm to determine the λₘₐₓ. c. Prepare a series of dilutions (e.g., 1, 2, 5, 10, 15 µg/mL) from the stock solution. d. Measure the absorbance of each standard at the λₘₐₓ. e. Plot a calibration curve of Absorbance vs. Concentration. f. Measure the absorbance of the unknown sample (diluted to fall within the calibration range) and determine its concentration from the curve.
Overview of Method Validation
Any analytical method intended for quality control or regulatory submission must be validated according to ICH guidelines to ensure it is fit for purpose.[4]
Key Validation Parameters:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants). This is demonstrated through forced degradation studies.[12]
-
Linearity: A linear relationship between concentration and analytical response over a defined range.
-
Accuracy: The closeness of test results to the true value, assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual tests, measured as repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantified with acceptable precision and accuracy.[1]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, flow rate).[2]
Method Validation Workflow
Caption: Key stages in the validation of an analytical method.
Conclusion
The analytical characterization of this compound relies on a strategic combination of chromatographic and spectroscopic techniques. RP-HPLC with UV detection stands out as the primary method for routine purity testing and quantitative assay due to its specificity, precision, and stability-indicating capabilities. Orthogonal methods such as GC-MS (with derivatization), NMR, and MS provide essential support for structural confirmation and impurity identification. The protocols and rationales presented here offer a robust framework for researchers and drug development professionals to establish comprehensive quality control for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. jfda-online.com [jfda-online.com]
- 3. dream.cnrs.fr [dream.cnrs.fr]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 5. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: 3-Phenylpropionic acid [orgspectroscopyint.blogspot.com]
- 9. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. iajps.com [iajps.com]
- 11. researchgate.net [researchgate.net]
- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
A Robust HPLC-UV Method for the Quantitative Analysis of 3-[4-(Dimethylamino)phenyl]propanoic acid
An Application Note for the Pharmaceutical and Research Sciences
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-[4-(Dimethylamino)phenyl]propanoic acid. The inherent zwitterionic nature of this compound, possessing both a basic tertiary amine and an acidic carboxylic acid functional group, presents a significant chromatographic challenge, often leading to poor peak shape and inconsistent retention on standard reversed-phase columns. This protocol addresses these challenges by employing a reversed-phase C18 column with a precisely controlled, ion-suppressing acidic mobile phase. The developed isocratic method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control, stability testing, and research applications in drug development. All validation procedures are detailed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines[1][2][3][4].
Introduction
This compound is an organic compound of interest in pharmaceutical research and chemical synthesis. Its structure incorporates a hydrophobic phenyl ring, a basic dimethylamino group, and an acidic propanoic acid moiety. This combination of functional groups makes the molecule zwitterionic, capable of carrying both a positive and a negative charge depending on the pH of the solution.
The analysis of such polar, ionizable compounds by reversed-phase HPLC is often complex[5][6]. The interaction between the ionized analyte and the stationary phase can be unpredictable, leading to issues such as peak tailing, poor retention, and method instability. The tertiary amine can interact with residual silanol groups on silica-based columns, while the charge on the carboxylic acid group significantly alters the compound's hydrophobicity[6].
To overcome these challenges, this method utilizes the principle of ion suppression in reversed-phase chromatography[5][7]. By maintaining the mobile phase pH at a level well below the pKa of the carboxylic acid group (estimated pKa ~4.7)[8][9], the ionization of this group is suppressed, rendering it neutral. This significantly increases the compound's hydrophobicity, promoting stable retention on a C18 stationary phase. While the tertiary amine (estimated pKa ~8-9)[10] will be protonated and positively charged at this low pH, the use of a modern, well-endcapped C18 column and a suitable buffer minimizes undesirable ionic interactions, resulting in excellent peak symmetry and reproducibility.
Experimental
Materials and Reagents
-
Analyte: this compound Reference Standard (>98% purity)
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)
-
Reagents: Formic Acid (LC-MS Grade, ~99%), Phosphoric Acid (ACS Grade)
Instrumentation and Chromatographic Conditions
The analysis was performed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Waters XBridge C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (v/v) |
| Composition | 35 : 65 |
| Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of deionized water. Mix thoroughly and degas before use.
-
Diluent: Mobile Phase (Acetonitrile/0.1% Formic Acid in Water, 35:65 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards (1-200 µg/mL): Prepare a series of calibration standards by serial dilution of the Standard Stock Solution with the diluent.
Method Development and Rationale
The successful implementation of this protocol hinges on the careful control of chromatographic parameters to manage the analyte's complex physicochemical properties.
Column Selection
A Waters XBridge C18 column was selected for its high-purity silica and advanced end-capping technology. This minimizes the availability of free silanol groups, which are a primary cause of peak tailing for basic compounds like the protonated dimethylamino group of the analyte. While mixed-mode columns that offer both reversed-phase and ion-exchange mechanisms are excellent alternatives for polar compounds[11][12][13], a well-chosen, modern C18 column provides sufficient robustness and performance when paired with an optimized mobile phase.
Mobile Phase Optimization
The critical factor in this analysis is the mobile phase pH.
-
Rationale for Acidic pH: Using a mobile phase with 0.1% formic acid brings the pH to approximately 2.7. At this pH, the carboxylic acid group (pKa ~4.7) is predominantly in its non-ionized, neutral form (-COOH). This state is significantly more hydrophobic than its ionized carboxylate form (-COO⁻), allowing for consistent retention via the reversed-phase mechanism[6][7].
-
Managing the Basic Group: The dimethylamino group (pKa ~8-9) is fully protonated and positively charged at pH 2.7. While this charge can lead to interactions with the silica backbone, the combination of a high-quality end-capped column and the ionic strength of the buffered mobile phase effectively shields these interactions, enabling symmetrical peak elution.
-
Organic Modifier: Acetonitrile was chosen as the organic modifier due to its low viscosity and UV transparency. The 35% concentration was optimized to achieve a suitable retention time (k') of approximately 4-6 minutes, ensuring resolution from the solvent front without an excessively long run time.
Detection Wavelength
The analyte possesses a substituted phenyl ring, which acts as a chromophore. A UV scan of the analyte in the mobile phase showed a significant absorbance maximum at approximately 254 nm. This wavelength was chosen for analysis as it provides high sensitivity and selectivity for the compound.
Protocol: Quantitative Analysis Workflow
This section provides a step-by-step protocol for the routine analysis of this compound.
References
- 1. scribd.com [scribd.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polar Compounds | SIELC Technologies [sielc.com]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. 3-phenylpropanoic acid [chemister.ru]
- 9. Showing Compound 3-Phenylpropanoic acid (FDB008271) - FooDB [foodb.ca]
- 10. 3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid | 933737-16-7 | Benchchem [benchchem.com]
- 11. helixchrom.com [helixchrom.com]
- 12. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 13. Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column | SIELC Technologies [sielc.com]
Application Notes & Protocols: 3-[4-(Dimethylamino)phenyl]propanoic Acid as a Versatile Building Block in Modern Drug Discovery
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 3-[4-(Dimethylamino)phenyl]propanoic acid. This document outlines the molecule's key attributes, provides detailed protocols for its application in synthesis, and explores its potential in the generation of novel therapeutic agents.
Introduction: The Strategic Value of the this compound Scaffold
In the landscape of contemporary drug discovery, the selection of appropriate building blocks is a critical determinant of success. This compound is a bifunctional molecule that offers a unique combination of structural features, making it a valuable starting point for the synthesis of diverse compound libraries. Its propanoic acid moiety provides a handle for standard amide bond formation, one of the most utilized reactions in medicinal chemistry, allowing for the facile introduction of a wide array of substituents.[1] The 4-(dimethylamino)phenyl group, on the other hand, imparts specific electronic and steric properties that can influence a molecule's pharmacokinetic profile and target engagement. This tertiary amine can act as a hydrogen bond acceptor and its substitution on the phenyl ring can modulate the overall lipophilicity and metabolic stability of the final compound.
The phenylpropanoic acid scaffold is a well-established pharmacophore found in a variety of bioactive molecules, including non-steroidal anti-inflammatory drugs (NSAIDs).[2] By leveraging the inherent properties of this compound, researchers can systematically explore structure-activity relationships (SAR) to optimize potency, selectivity, and drug-like properties.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in a research setting. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₂ | [3] |
| Molecular Weight | 193.24 g/mol | [3] |
| CAS Number | 73718-09-9 | |
| Appearance | Solid | [4] |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)CCC(=O)O |
Synthetic Protocols: Amide Bond Formation
The carboxylic acid functionality of this compound is readily activated for amide bond formation with a primary or secondary amine. The following protocol describes a general and robust method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt) as a coupling agent. This combination is widely used to minimize racemization and improve reaction efficiency.[1][2]
General Workflow for EDC/HOBt Coupling
The overall workflow for the coupling of this compound with a generic amine (R-NH₂) is depicted in the following diagram.
Caption: General workflow for amide coupling.
Detailed Step-by-Step Protocol
This protocol provides a detailed procedure for the synthesis of an amide derivative from this compound and a representative amine.
Materials:
-
This compound
-
Amine of interest (e.g., aniline, benzylamine, etc.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add the amine of interest (1.0-1.2 eq).
-
Dissolve the starting materials in anhydrous DMF or DCM (approximately 0.1-0.5 M concentration).
-
Add HOBt (1.0-1.2 eq) to the solution.
-
If the amine is used as a hydrochloride salt, add DIPEA (1.5-2.0 eq) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Coupling Reaction:
-
Slowly add EDC·HCl (1.2-1.5 eq) to the cooled reaction mixture in portions.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the pure amide.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Applications in Drug Discovery
The this compound scaffold is a versatile starting point for the synthesis of compounds targeting a range of biological targets. The following sections highlight potential applications based on the known activities of structurally related molecules.
Anticancer Agents
Derivatives of phenylpropanoic acid have shown promise as anticancer agents. For instance, studies on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have demonstrated their potential as scaffolds for the development of novel anticancer candidates targeting enzymes like SIRT2 and EGFR.[5][6] The introduction of various substituents on the phenylpropanoic acid core can lead to compounds with significant antiproliferative activity against cancer cell lines.[7][8]
The general synthetic strategy involves coupling this compound with various heterocyclic amines, which are known to be privileged structures in kinase inhibitor design.[9] The dimethylamino group can be a key pharmacophoric feature, potentially forming important interactions within the target's binding site.
Antimicrobial Agents
The phenylpropanoic acid motif has also been explored in the development of new antimicrobial agents. Research on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has revealed that modifications of this scaffold can lead to compounds with potent activity against multidrug-resistant bacterial and fungal pathogens.[10][11] While the direct analogue with a dimethylamino group in one study showed a loss of activity, this highlights the sensitivity of structure-activity relationships and the potential for this building block to fine-tune biological activity through subtle structural modifications.[9]
A potential research direction would be to synthesize a library of amides from this compound and various amines, followed by screening for antimicrobial activity against a panel of clinically relevant pathogens.
G Protein-Coupled Receptor (GPCR) Ligands
The following diagram illustrates a conceptual pathway for the development of a GPCR ligand using the this compound building block.
Caption: GPCR ligand discovery workflow.
Conclusion
This compound is a readily available and synthetically versatile building block with significant potential in drug discovery. Its bifunctional nature allows for the straightforward synthesis of diverse compound libraries through robust and well-established amide coupling protocols. The inherent structural features of this molecule, combined with the proven track record of the phenylpropanoic acid scaffold in bioactive compounds, make it an attractive starting point for the development of novel therapeutics targeting a range of diseases, including cancer, infectious diseases, and metabolic disorders. The protocols and application insights provided in this document are intended to empower researchers to effectively harness the potential of this valuable chemical tool in their drug discovery endeavors.
References
- 1. 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 4. This compound hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties [mdpi.com]
- 8. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. openaccessgovernment.org [openaccessgovernment.org]
- 14. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-[4-(Dimethylamino)phenyl]propanoic Acid in Materials Science
Introduction: A Molecule of Dichotomous Functionality
3-[4-(Dimethylamino)phenyl]propanoic acid is an intriguing organic molecule characterized by a bifunctional architecture: a tertiary amine in the form of an N,N-dimethylaniline moiety and a terminal carboxylic acid group, separated by a propyl linker. This unique combination of an electron-donating aromatic amine and an anchoring carboxylic acid group makes it a versatile building block for a variety of applications in materials science. The N,N-dimethylaniline component imparts desirable electronic and photophysical properties, while the propanoic acid tail provides a reactive handle for covalent attachment to surfaces or incorporation into polymeric structures. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the potential applications of this compound in materials science, complete with detailed experimental protocols.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Reference |
| CAS Number | 73718-09-9 | |
| Molecular Formula | C₁₁H₁₅NO₂ | |
| Molecular Weight | 193.24 g/mol | |
| Appearance | Typically a solid | [1] |
| Solubility | Soluble in many organic solvents. The hydrochloride salt form enhances water solubility.[2] |
Core Application Areas in Materials Science
The unique structure of this compound opens up possibilities in several key areas of materials science.
Surface Functionalization of Nanoparticles and Planar Substrates
The terminal carboxylic acid group serves as an excellent anchor for the surface modification of a wide range of materials, including metal oxides, quantum dots, and polymers.[3][4] This functionalization can impart new properties to the material, such as altered hydrophobicity, improved dispersibility in organic matrices, and the introduction of a pH-responsive moiety.
Causality Behind Experimental Choices: The choice of solvent and coupling agents is critical for efficient surface functionalization. Anhydrous solvents are often preferred to prevent competitive binding of water to the material surface. The use of carbodiimide coupling agents like EDC, often in conjunction with NHS, activates the carboxylic acid for efficient reaction with surface hydroxyl or amine groups.
Protocol 1: Surface Functionalization of Silica Nanoparticles
This protocol details the process for covalently attaching this compound to the surface of silica nanoparticles.
Materials:
-
Silica nanoparticles (SiNPs)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
-
Centrifuge
-
Ultrasonicator
Procedure:
-
Nanoparticle Preparation: Disperse 100 mg of silica nanoparticles in 20 mL of anhydrous DMF. Sonicate for 15 minutes to ensure a uniform dispersion.
-
Activation of Carboxylic Acid: In a separate flask, dissolve 50 mg of this compound, 60 mg of EDC, and 35 mg of NHS in 10 mL of anhydrous DMF. Stir the mixture at room temperature for 1 hour to activate the carboxylic acid.
-
Coupling Reaction: Add the activated acid solution to the silica nanoparticle dispersion. Allow the reaction to proceed overnight at room temperature with gentle stirring.
-
Purification:
-
Centrifuge the mixture at 10,000 rpm for 20 minutes to pellet the functionalized nanoparticles.
-
Discard the supernatant.
-
Resuspend the nanoparticles in 20 mL of DMF and sonicate for 10 minutes. Repeat the centrifugation and washing step twice more with DMF, followed by three washes with ethanol and two washes with deionized water to remove unreacted reagents.
-
-
Drying: Dry the functionalized silica nanoparticles under vacuum at 60°C overnight.
Validation: Successful functionalization can be confirmed by Fourier-transform infrared spectroscopy (FTIR), observing the appearance of characteristic peaks for the aromatic ring and the C-N bond of the dimethylamino group. Thermogravimetric analysis (TGA) can be used to quantify the amount of organic material grafted onto the nanoparticle surface.
Diagram 1: Workflow for Nanoparticle Surface Functionalization
Caption: Workflow for the surface functionalization of silica nanoparticles.
Development of pH-Responsive "Smart" Polymers
The N,N-dimethylaniline moiety is weakly basic and can be protonated in acidic conditions. By incorporating this compound as a monomer or a pendant group in a polymer chain, it is possible to create materials that exhibit pH-responsive behavior. For example, a polymer bearing this group may be soluble at low pH (due to protonation and increased polarity) and insoluble at higher pH.
Causality Behind Experimental Choices: The choice of polymerization technique (e.g., free radical, condensation) will depend on the desired polymer architecture. When used as a comonomer, the reactivity ratios with other monomers must be considered to achieve the desired copolymer composition and properties.
Protocol 2: Synthesis of a pH-Responsive Polymer via Free Radical Polymerization
This protocol describes the synthesis of a copolymer of N-isopropylacrylamide (NIPAM) and an acrylamide derivative of this compound.
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine
-
N-isopropylacrylamide (NIPAM)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous 1,4-Dioxane
-
Diethyl ether
-
Standard Schlenk line and glassware
Procedure:
Part A: Synthesis of Acrylamide Monomer
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 1.0 g of this compound and 1.1 equivalents of triethylamine in 20 mL of anhydrous DCM.
-
Addition of Acryloyl Chloride: Cool the solution to 0°C in an ice bath. Slowly add 1.05 equivalents of acryloyl chloride dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude acrylamide monomer. Purify by column chromatography if necessary.
Part B: Copolymerization
-
Polymerization Setup: In a Schlenk tube, dissolve 1.0 g of NIPAM, 100 mg of the synthesized acrylamide monomer, and 10 mg of AIBN in 10 mL of anhydrous 1,4-dioxane.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the sealed tube in an oil bath preheated to 70°C and stir for 24 hours.
-
Precipitation and Purification: Cool the reaction mixture to room temperature and precipitate the polymer by adding the solution dropwise into a large excess of cold diethyl ether.
-
Isolation: Collect the precipitated polymer by filtration, wash with diethyl ether, and dry under vacuum.
Validation: The structure of the resulting copolymer can be confirmed by ¹H NMR and FTIR spectroscopy. The pH-responsive behavior can be characterized by measuring the lower critical solution temperature (LCST) at different pH values using UV-Vis spectroscopy to monitor the change in turbidity.
Diagram 2: pH-Responsive Behavior of the Polymer
Caption: Schematic of the pH-induced solubility change.
Building Block for Organic Electronic Materials
The N,N-dimethylaniline core is a well-known electron-donating moiety used in the design of organic electronic materials, such as those for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[5] While this compound itself is not typically a primary component of the active layer in such devices, it can be used to synthesize more complex molecules or polymers with tailored electronic properties. The propanoic acid group allows for its incorporation into larger conjugated systems through standard organic reactions.
Causality Behind Experimental Choices: The design of new materials for organic electronics requires careful consideration of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The strong electron-donating nature of the N,N-dimethylaniline group will raise the HOMO level of the resulting material, which can be advantageous for hole injection and transport.
Conclusion and Future Outlook
This compound is a versatile molecule with significant, yet largely untapped, potential in materials science. Its bifunctional nature allows it to act as a bridge between inorganic and organic materials, and as a building block for functional polymers and electronic materials. The protocols provided herein offer a starting point for researchers to explore these applications. Future research could focus on the development of novel sensors based on the pH-sensitivity of this molecule, the creation of new composite materials with enhanced properties, and the synthesis of novel organic electronic materials derived from this versatile precursor.
References
Application Note: Derivatization Strategies for the Analysis of 3-[4-(Dimethylamino)phenyl]propanoic Acid by GC-MS and LC-MS/MS
Abstract
This document provides a comprehensive guide to the chemical derivatization of 3-[4-(Dimethylamino)phenyl]propanoic acid for quantitative analysis. Due to its polar carboxylic acid and tertiary amine functional groups, this analyte presents challenges for direct chromatographic analysis, particularly by gas chromatography. Derivatization is a critical pre-analytical step to enhance volatility, improve chromatographic peak shape, and increase detection sensitivity. We present detailed protocols for silylation and esterification for Gas Chromatography-Mass Spectrometry (GC-MS) analysis and an amidation strategy for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), explaining the chemical rationale behind each method.
Introduction: The Analytical Challenge
This compound is a compound of interest in various fields, including its role as a potential metabolite or impurity in pharmaceutical development. Its chemical structure, featuring a polar carboxylic acid group, makes it non-volatile and prone to strong interactions with active sites in a GC system. Direct injection typically results in poor chromatographic performance, characterized by broad, tailing peaks and low sensitivity, rendering accurate quantification unreliable.[1][2]
While Liquid Chromatography (LC) is better suited for polar compounds, derivatization can still offer significant advantages by:
-
Improving chromatographic retention on reversed-phase columns.
-
Enhancing ionization efficiency in the mass spectrometer source.[3]
-
Introducing specific fragmentation patterns for highly selective detection in tandem mass spectrometry (MS/MS).[4][5]
This guide provides validated, step-by-step protocols to convert this compound into derivatives suitable for robust and sensitive analysis.
Caption: General workflow for sample analysis.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, the primary goal is to mask the polar carboxylic acid group, thereby increasing the analyte's volatility and thermal stability.[6][7] We detail two robust methods: silylation and esterification.
Method 1: Silylation via Trimethylsilylation (TMS)
Silylation is a rapid and effective method that replaces the active hydrogen of the carboxylic acid with a non-polar trimethylsilyl (TMS) group.[8][9] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a powerful silylating agent that produces volatile byproducts, minimizing chromatographic interference.[10][11]
Causality: The conversion to a TMS ester drastically reduces the molecule's boiling point and prevents hydrogen bonding, leading to sharp, symmetrical peaks during GC analysis.[2][6]
Caption: Silylation of a carboxylic acid.
Protocol: Silylation with MSTFA
-
Preparation: In a 2 mL autosampler vial, add a known amount of the dried sample extract or standard of this compound. Ensure the sample is completely dry, as moisture will deactivate the silylating reagent.[8][12]
-
Reagent Addition: Add 50 µL of pyridine (as a catalyst) and 50 µL of MSTFA.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven at 60°C for 60 minutes to ensure complete derivatization.[12]
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.
Method 2: Alkylation via Esterification
Esterification converts the carboxylic acid into a more volatile ester, typically a methyl ester. A common and effective method uses Boron Trifluoride (BF3) in methanol as a catalyst.[13][14]
Causality: The resulting methyl ester is significantly more volatile and less polar than the parent acid. This method produces highly stable derivatives, suitable for batch processing and storage.[14]
Protocol: Esterification with BF3-Methanol
-
Preparation: Place the dried analyte in a 4 mL glass vial with a PTFE-lined cap.
-
Reagent Addition: Add 1 mL of 14% BF3 in methanol solution.
-
Reaction: Cap the vial tightly and heat at 60°C for 60 minutes in a heating block.[2][13]
-
Extraction:
-
Cool the vial to room temperature.
-
Add 1 mL of saturated sodium chloride (NaCl) solution and 1 mL of hexane.
-
Cap and vortex vigorously for 1 minute. Allow the layers to separate.
-
Carefully transfer the upper hexane layer, which contains the derivatized analyte, to a clean autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Analysis: The sample is ready for GC-MS injection.
Derivatization for Liquid Chromatography-MS/MS
For LC-MS/MS, derivatization can be used to improve reversed-phase chromatographic retention and introduce a readily ionizable tag that produces a characteristic fragment ion upon collision-induced dissociation (CID), enhancing selectivity and sensitivity.[3][5]
Method 3: Amidation using EDC Chemistry
This method uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, which then reacts with an amine to form a stable amide bond.[15] By choosing an amine with specific properties, such as 4-(Aminomethyl)pyridine, we can introduce a basic site that is readily protonated in positive electrospray ionization (ESI+).
Causality: The resulting amide is more hydrophobic than the parent acid, leading to better retention on C18 columns. The pyridine moiety provides a permanent site for protonation, ensuring efficient ionization and generating a predictable, high-intensity product ion (the pyridinium fragment) for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assays.
Caption: Key steps in EDC-mediated amidation.
Protocol: Amidation with EDC and 4-(Aminomethyl)pyridine
-
Preparation: In a 1.5 mL microcentrifuge tube, dissolve the dried analyte in 100 µL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Reagent Preparation (Prepare Fresh):
-
EDC Solution: 100 mM EDC in water.
-
Amine Solution: 100 mM 4-(Aminomethyl)pyridine in water.
-
Catalyst: 5% (v/v) Pyridine in acetonitrile.
-
-
Reaction:
-
To the analyte solution, add 20 µL of the EDC solution and 20 µL of the 5% pyridine solution. Vortex briefly.
-
Add 20 µL of the 4-(Aminomethyl)pyridine solution.
-
Incubate the mixture at 40°C for 30 minutes.[15]
-
-
Analysis: Dilute the reaction mixture with the initial mobile phase (e.g., to 1 mL) and inject into the LC-MS/MS system.
Summary of Methods and Recommendations
The choice of derivatization method depends on the analytical instrumentation available and the specific goals of the study.
| Parameter | Silylation (MSTFA) | Esterification (BF3-MeOH) | Amidation (EDC) |
| Primary Use | GC-MS | GC-MS | LC-MS/MS |
| Target Group | Carboxylic Acid | Carboxylic Acid | Carboxylic Acid |
| Derivative | TMS Ester | Methyl Ester | Amide |
| Volatility | High | High | Low |
| Stability | Moderate (moisture sensitive) | High | High |
| Speed | Fast (single step) | Moderate (requires extraction) | Fast (single step) |
| Key Advantage | Simple, effective, clean byproducts | Very stable derivatives | Enhances ionization and selectivity |
| Key Disadvantage | Moisture sensitivity[12] | Hazardous reagents, multi-step | Requires fresh reagent prep |
Recommendations:
-
For high-throughput screening and quantification by GC-MS , silylation with MSTFA is recommended due to its speed and simplicity.
-
When derivative stability is paramount or when analyzing complex matrices that require a cleanup step, esterification with BF3-Methanol is a superior choice for GC-MS.
-
For highly sensitive and selective quantification , especially in biological matrices, amidation for LC-MS/MS analysis is the preferred method, as it allows for optimized retention, ionization, and selective MRM detection.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. Blogs | Restek [discover.restek.com]
- 3. daneshyari.com [daneshyari.com]
- 4. researchgate.net [researchgate.net]
- 5. ddtjournal.com [ddtjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. weber.hu [weber.hu]
- 9. tcichemicals.com [tcichemicals.com]
- 10. youtube.com [youtube.com]
- 11. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 12. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. gcms.cz [gcms.cz]
- 15. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Protocol for the Dissolution of 3-[4-(Dimethylamino)phenyl]propanoic Acid
Authored by: Senior Application Scientist, Gemini Division
Introduction
3-[4-(Dimethylamino)phenyl]propanoic acid is an organic compound utilized in various research and development sectors, including its role as a building block in the synthesis of more complex molecules and potential applications in materials science and pharmacology.[1] The molecule's unique structure, incorporating both a basic tertiary amine (the dimethylamino group) and an acidic carboxylic acid group, defines its physicochemical behavior. This amphoteric nature means the compound can exist as a cation, an anion, or a neutral zwitterion, making its solubility highly dependent on the pH of the solvent system.
A common challenge for researchers is achieving complete and stable dissolution to prepare accurate stock solutions for experimental use. Simple dissolution in neutral water or organic solvents can often lead to incomplete solubility or precipitation. This application note provides a detailed, mechanistically-grounded guide to effectively dissolve this compound. We will explore pH-mediated aqueous dissolution strategies and provide protocols for common organic solvents, empowering researchers to prepare reliable solutions for their specific applications.
Physicochemical Properties and Their Impact on Solubility
To select the appropriate dissolution strategy, it is crucial to understand the compound's structure and its acid-base properties. This compound is a zwitterionic compound, meaning it carries both a positive and a negative charge on the same molecule, resulting in a net neutral charge at its isoelectric point (pI).[2][3] The solubility of such compounds in aqueous media is typically lowest at their pI and increases significantly as the pH is adjusted away from this point.
-
At Low pH (pH < pKa of carboxyl group): The carboxylic acid is protonated (-COOH) and the amine is protonated (-N⁺H(CH₃)₂). The molecule carries a net positive charge.
-
At Isoelectric Point (pI): The molecule exists as a zwitterion, with a protonated amine (-N⁺H(CH₃)₂) and a deprotonated carboxyl group (-COO⁻). The net charge is zero.
-
At High pH (pH > pKa of amine conjugate acid): The amine is neutral (-N(CH₃)₂) and the carboxylic acid is deprotonated (-COO⁻). The molecule carries a net negative charge.
By converting the entire population of molecules into a single ionic species (either fully cationic or fully anionic), we can overcome the strong intermolecular forces in the solid state and achieve robust dissolution in polar solvents like water.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 73718-09-9 | [4][5] |
| Molecular Formula | C₁₁H₁₅NO₂ | [6][7] |
| Molecular Weight | 193.24 g/mol | [6][7] |
| Form | Solid | |
| pKa (Carboxylic Acid) | ~4.5 (Estimated based on similar structures) | [8] |
| pKa (Dimethylamino group) | ~8-9 (Estimated) | [1] |
Experimental Protocols
Safety Precautions: Always handle chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The hydrochloride salt of this compound is classified as a potential skin sensitizer.[9]
Protocol 1: Preparation of Aqueous Stock Solutions via pH Adjustment
This is the most reliable method for preparing aqueous solutions for biological assays, cell culture, or other applications requiring a buffered environment. The choice between acidic or basic dissolution depends on the pH compatibility of the downstream experiment.
Materials:
-
This compound (free form)
-
Deionized water
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Stir plate and magnetic stir bar
A. Acidic Dissolution (Yields a Cationic Solution)
This method protonates the dimethylamino group, forming a highly soluble hydrochloride salt in situ.
-
Weigh the Compound: Accurately weigh the desired amount of this compound.
-
Initial Slurry: Add the solid to a beaker or flask containing approximately 80% of the final desired volume of deionized water. The compound will likely not dissolve at this stage and will form a slurry.
-
Acidification: While stirring, add 1 M HCl dropwise. Monitor the solution's appearance. As the pH drops, the solid will begin to dissolve.
-
Complete Dissolution: Continue adding HCl until all solid material has visibly dissolved, resulting in a clear solution.
-
Final Volume Adjustment: Transfer the clear solution to a volumetric flask. Rinse the original container with a small amount of deionized water and add it to the flask. Adjust to the final volume with deionized water.
-
pH Measurement (Optional): Measure and record the final pH of the stock solution. This is critical for ensuring consistency between batches.
-
Sterilization and Storage: If for biological use, sterile-filter the solution through a 0.22 µm filter. Store at 4°C or -20°C as determined by stability requirements.
B. Basic Dissolution (Yields an Anionic Solution)
This method deprotonates the carboxylic acid group, forming a highly soluble sodium salt in situ.
-
Weigh the Compound: Accurately weigh the desired amount of this compound.
-
Initial Slurry: Add the solid to a container with approximately 80% of the final desired volume of deionized water.
-
Alkalinization: While stirring, add 1 M NaOH dropwise. The solid will dissolve as the pH increases.
-
Complete Dissolution: Continue adding NaOH until the solution becomes clear.
-
Final Volume Adjustment: Quantitatively transfer the solution to a volumetric flask and bring it to the final volume with deionized water.
-
pH Measurement (Optional): Record the final pH of the stock solution.
-
Sterilization and Storage: Sterile-filter if necessary and store appropriately.
Protocol 2: Dissolution in Organic Solvents
For applications requiring high-concentration stocks, such as in compound screening libraries or organic synthesis, polar aprotic solvents are recommended.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weigh Compound: Weigh the desired amount of the compound directly into an appropriate vial (e.g., an amber glass vial).
-
Add Solvent: Add the required volume of DMSO or DMF to achieve the target concentration.
-
Promote Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes.
-
Gentle Assistance (If Necessary): If the compound does not fully dissolve, gentle warming in a water bath (30-40°C) or brief sonication can be applied. Visually inspect for complete dissolution.
-
Storage: Store DMSO/DMF stock solutions in desiccated conditions at -20°C or -80°C to prevent water absorption and degradation.
Protocol 3: Dissolution of the Pre-Formed Hydrochloride Salt
If you are using this compound hydrochloride, the dissolution process is more straightforward as the amine is already protonated.
Procedure:
-
Weigh Salt: Accurately weigh the hydrochloride salt.
-
Add Solvent: Add the salt to the desired volume of deionized water or a neutral buffer (e.g., PBS, pH 7.4).
-
Mix: Stir or vortex the solution. The hydrochloride salt should dissolve readily without the need for pH adjustment.
-
Storage: Store as described in Protocol 1.
Dissolution Strategy Workflow
The following diagram outlines the decision-making process for selecting the optimal dissolution protocol.
Caption: Decision workflow for dissolving this compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound fails to dissolve in water. | The pH of the solution is near the compound's isoelectric point (pI), minimizing solubility. | Follow Protocol 1. Add dilute HCl or NaOH dropwise to shift the pH away from the pI until the solution clarifies. |
| Solution becomes cloudy upon standing. | The solution may be supersaturated, or the pH has shifted back towards the pI. | Ensure complete dissolution initially. If using a buffer, ensure it has sufficient capacity to maintain the required pH. Consider preparing a more dilute stock solution. |
| Precipitation occurs when adding stock to buffer/media. | The buffer capacity of the final medium is insufficient to handle the pH of the concentrated stock, causing the pH to shift to the pI and the compound to precipitate. | Prepare the stock solution using the method (acidic or basic) that results in a pH closer to the final medium. Alternatively, add the stock solution slowly while vigorously stirring the final medium. Prepare a more dilute stock to minimize pH shock. |
| Compound fails to dissolve in an organic solvent. | The solvent may not be sufficiently polar, or the concentration is too high. | Use a highly polar aprotic solvent like DMSO or DMF. Apply gentle heat (30-40°C) or sonication to aid dissolution. If it still fails, the desired concentration may exceed its solubility limit in that solvent. |
References
- 1. 3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid | 933737-16-7 | Benchchem [benchchem.com]
- 2. Physicochemical Properties of Zwitterionic Drugs in Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Are zwitterions soluble in water? | AAT Bioquest [aatbio.com]
- 4. scbt.com [scbt.com]
- 5. calpaclab.com [calpaclab.com]
- 6. chembk.com [chembk.com]
- 7. chemscene.com [chemscene.com]
- 8. 3-phenylpropanoic acid [chemister.ru]
- 9. This compound hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-[4-(Dimethylamino)phenyl]propanoic acid
Welcome to the technical support center for the purification of 3-[4-(Dimethylamino)phenyl]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) encountered during the purification of this compound. The information herein is grounded in established chemical principles and practical laboratory experience to ensure you can achieve the desired purity for your downstream applications.
I. Introduction to Purification Challenges
This compound is a pharmaceutical intermediate whose purity is critical for the efficacy and safety of the final active pharmaceutical ingredient (API).[1] The purification process aims to remove impurities such as unreacted starting materials, by-products, and degradation products that may arise during synthesis.[2] Common purification techniques for compounds of this nature include recrystallization, column chromatography, and acid-base extraction.[3][4] The choice of method depends on the nature and quantity of the impurities present.
This guide will primarily focus on the most common and accessible purification method for this scale of work: recrystallization . We will also address issues related to other techniques where applicable.
II. Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[5] It relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[6] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7]
// Troubleshooting nodes node [fillcolor="#FBBC05", fontcolor="#202124"]; ts1 [label="Issue: Compound\nDoesn't Dissolve"]; ts2 [label="Issue: Oiling Out"]; ts3 [label="Issue: No Crystals Form"]; ts4 [label="Issue: Low Recovery"]; ts5 [label="Issue: Colored Impurities"];
dissolve -> ts1 [style=dashed, arrowhead=odot]; cool -> ts2 [style=dashed, arrowhead=odot]; ice_bath -> ts3 [style=dashed, arrowhead=odot]; collect -> ts4 [style=dashed, arrowhead=odot]; dissolve -> ts5 [style=dashed, arrowhead=odot]; } dot Caption: General workflow for the recrystallization of this compound with key troubleshooting points.
Problem 1: The compound does not dissolve in the hot solvent.
Cause & Solution:
-
Insufficient Solvent: This is the most common reason for dissolution failure.[8] Add the hot solvent in small portions, allowing the mixture to return to a boil between additions, until the solid dissolves.[9]
-
Inappropriate Solvent: The chosen solvent may not be suitable for your compound. This compound is a polar molecule containing both a carboxylic acid and a tertiary amine group. Solvents like ethanol, methanol, or aqueous mixtures are often good starting points.[10] Refer to solubility data for similar compounds to guide your solvent selection.
-
Insoluble Impurities: If a significant portion of the solid dissolves but a small amount remains, these are likely insoluble impurities.[11] In this case, perform a hot gravity filtration to remove them before allowing the solution to cool.[12]
Problem 2: The compound "oils out" instead of forming crystals.
Cause & Solution:
-
Solution Cooled Too Quickly: Rapid cooling can cause the compound to come out of solution as a liquid (oil) rather than forming a crystal lattice.[11] Allow the solution to cool slowly to room temperature on the benchtop before placing it in an ice bath.[8]
-
High Impurity Concentration: A high concentration of impurities can inhibit crystal formation.[8] If slow cooling does not resolve the issue, you may need to perform a preliminary purification step, such as an acid-base extraction, or try column chromatography.
-
Solvent Boiling Point Higher Than Compound's Melting Point: This can sometimes lead to oiling out.[11] While the melting point of this compound is relatively high, this is a factor to consider when selecting a solvent.
Problem 3: No crystals form upon cooling.
Cause & Solution:
-
Too Much Solvent: If an excess of solvent was used, the solution may not be supersaturated upon cooling.[8] The remedy is to carefully evaporate some of the solvent to increase the concentration of the compound and then attempt to recrystallize again.[13]
-
Supersaturation: Sometimes a solution becomes supersaturated but lacks a nucleation site for crystal growth to begin.[6]
-
Insufficient Cooling: Ensure the solution has been adequately cooled in an ice bath after slow cooling to room temperature.[11]
Problem 4: The recovery of the purified compound is low.
Cause & Solution:
-
Too Much Solvent Used: As mentioned, using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor.[6]
-
Premature Crystallization During Hot Filtration: If the solution cools during hot filtration, the product can crystallize in the funnel, leading to loss.[12] To prevent this, use a stemless funnel and keep the filtration apparatus hot.[12]
-
Washing with Too Much Cold Solvent: While washing the collected crystals is necessary to remove residual impurities, using an excessive volume of cold solvent can dissolve some of the product.[14] Use a minimal amount of ice-cold solvent for washing.[9]
Problem 5: The purified crystals are still colored.
Cause & Solution:
-
Colored Impurities: If the crude material has colored impurities, they may co-crystallize with your product.
-
Activated Carbon: Add a small amount of activated carbon (charcoal) to the hot solution before filtration.[11] The colored impurities will adsorb onto the surface of the carbon, which can then be removed by hot gravity filtration.[12] Be aware that using too much activated carbon can lead to a loss of your desired product.[11]
-
III. FAQs: Purification and Analysis
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent must be determined experimentally through small-scale solubility tests.[6] Good starting points for a polar compound like this include alcohols (ethanol, methanol), water, or mixtures of these. The goal is to find a solvent or solvent system where the compound is highly soluble when hot and poorly soluble when cold.[5]
Q2: How can I remove acidic or basic impurities?
A2: Acid-base extraction is an effective method for separating acidic, basic, and neutral compounds.[15] To remove basic impurities from your acidic product, you can dissolve the crude material in an organic solvent and wash it with a dilute aqueous acid. To remove acidic impurities, you would wash with a dilute aqueous base. However, since this compound is amphoteric (contains both acidic and basic functional groups), pH control is critical to ensure your desired compound does not partition into the aqueous layer.
Q3: When should I consider using column chromatography?
A3: Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase.[7] It is particularly useful when:
-
Recrystallization fails to provide the desired purity.
-
The impurities have similar solubility profiles to the desired compound.
-
You are working with a small amount of material where losses from recrystallization would be significant.
For a compound with both acidic and basic functional groups, reverse-phase chromatography on a C18 column with a mobile phase of acetonitrile and water may be effective.[16]
Q4: What analytical techniques can I use to assess the purity of my final product?
A4: Several analytical methods can be used to determine the purity of your this compound:
-
Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. Impurities tend to depress and broaden the melting point range.[5]
-
Thin-Layer Chromatography (TLC): TLC can be used to quickly assess the number of components in your sample. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying the purity of a sample and detecting trace impurities.[3][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify the presence of impurities by comparing the spectra to a reference.
Q5: My compound is a hydrochloride salt. How does this affect purification?
A5: The hydrochloride salt of this compound will have different solubility properties than the free base/acid form. It will likely be more soluble in polar solvents like water and alcohols. Recrystallization is still a viable method, but the choice of solvent will need to be adjusted accordingly. It's also possible to convert the salt to the free form by neutralization, purify the free form, and then convert it back to the hydrochloride salt if desired.
IV. Step-by-Step Protocols
Protocol 1: Recrystallization from a Single Solvent
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of the chosen solvent. Observe the solubility at room temperature. Heat the test tube in a warm water bath and observe the solubility. A good solvent will show low solubility at room temperature and high solubility when hot.[9]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling. Continue adding small portions of the hot solvent until the compound just dissolves.[9]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.[12]
-
Hot Gravity Filtration (if necessary): If there are insoluble impurities or activated carbon present, perform a hot gravity filtration using a pre-warmed funnel to remove them.[12]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 15 minutes to maximize crystal yield.[18]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[18]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[14]
-
Drying: Allow the crystals to dry completely. This can be done by drawing air through the funnel for an extended period or by transferring the crystals to a watch glass to air dry.[14]
Protocol 2: Acid-Base Extraction
// Extracted Impurities node [fillcolor="#FBBC05", fontcolor="#202124", shape=note]; basic_impurities [label="Aqueous Layer:\nBasic Impurities"]; acidic_impurities [label="Aqueous Layer:\nAcidic Impurities"];
separate1 -> basic_impurities [style=dashed, arrowhead=odot]; separate2 -> acidic_impurities [style=dashed, arrowhead=odot]; } dot Caption: Workflow for the purification of a neutral or amphoteric compound using acid-base extraction to remove basic and acidic impurities.
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.
-
Wash with Dilute Acid: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 5% HCl) to remove any basic impurities. The protonated basic impurities will move into the aqueous layer.
-
Separate Layers: Drain the aqueous layer and collect the organic layer.
-
Wash with Dilute Base: Wash the organic layer with a dilute aqueous base (e.g., 5% NaHCO₃) to remove any strongly acidic impurities. The deprotonated acidic impurities will move into the aqueous layer.
-
Separate Layers: Drain the aqueous layer and collect the organic layer.
-
Wash with Brine: Wash the organic layer with a saturated aqueous NaCl solution (brine) to remove the bulk of the dissolved water.
-
Dry and Evaporate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified product.
Note: Careful pH monitoring is essential during this process to prevent the loss of the amphoteric product into the aqueous layers.
V. References
-
Vertex AI Search. (2025, August 20). What are the key steps in the purification of pharmaceutical intermediates? - Blog.
-
University of York. Problems with Recrystallisations - Chemistry Teaching Labs.
-
Arborpharmchem. (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control.
-
Wired Chemist. Recrystallization.
-
Unknown. Recrystallization1.
-
Reddit. (2022, May 5). Guide to Recrystallisation. r/chemistry.
-
Unknown. 3-phenylpropanoic acid.
-
Unknown. recrystallization.pdf.
-
PharmaCompass.com. Purification & Separation | Chromatography | HPLC | CDMO.
-
LookChem. General procedures for the purification of Carboxylic acids - Chempedia.
-
ResearchGate. (2014, March 13). I synthesize a compound that has 4 carboxylic groups, now I am facing a problem in purification of the compound - any thoughts?
-
Google Patents. US8492583B2 - Process for purification of aromatic carboxylic acids.
-
BOC Sciences. CAS 73718-09-9 this compound.
-
Unknown. Recrystallization - Single Solvent.
-
PubMed. Chromatographic separations of aromatic carboxylic acids.
-
Moravek. Understanding Compound Purification Practices.
-
Google Patents. US6833472B2 - Process for the purification of aromatic carboxylic acids.
-
Unknown. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
-
Organic Syntheses Procedure. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
-
Sigma-Aldrich. This compound hydrochloride AldrichCPR.
-
Organic Syntheses Procedure. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH).
-
Unknown. (2023, August 31). Solubility of Organic Compounds.
-
YouTube. (2020, January 10). Recrystallization.
-
Eurofins. (2021, May 24). ANALYTICAL METHOD SUMMARIES.
-
PMC - NIH. (2025, May 16). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.
-
ResearchGate. RECRYSTALLIZATION.
-
Unknown. Isolation and Purification of Organic Compounds Recrystallization (Expt #3).
-
University of Rochester. Solvents and Polarity - Department of Chemistry.
-
SIELC Technologies. 3-(p-Aminophenyl)propionic acid.
-
PubMed. (2009, July 12). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase.
-
Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid.
-
PubMed Central. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.
-
MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
-
TSI Journals. A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl).
-
Studylib. Extraction Techniques: Propanoic Acid Lab Procedure.
-
Journal of Chemistry and Technologies. (2025, April 15). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS.
-
Google Patents. US5786507A - Process for the preparation of 3-phenylpropionic acid.
-
Sigma-Aldrich. Column Cleaning for Ion Exchange Chromatography and Chromatofocusing.
-
Google Patents. WO2013079785A1 - Method for recovering and purifying propionic acid.
-
PubChem. 3-[4-Bromo-3-(dimethylamino)phenyl]propanoic acid | C11H14BrNO2 | CID 117114882.
References
- 1. moravek.com [moravek.com]
- 2. Purification & Separation | Chromatography | HPLC | CDMO [pharmacompass.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. shyzchem.com [shyzchem.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. Home Page [chem.ualberta.ca]
- 10. 3-phenylpropanoic acid [chemister.ru]
- 11. Recrystallization [wiredchemist.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. reddit.com [reddit.com]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 16. reddit.com [reddit.com]
- 17. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Stability Testing of 3-[4-(Dimethylamino)phenyl]propanoic acid
Welcome to the technical support center for the stability testing of 3-[4-(Dimethylamino)phenyl]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into establishing a robust stability profile for this compound. Our approach moves beyond simple checklists to explain the scientific rationale behind each step, ensuring your experiments are both compliant and scientifically sound.
Part 1: Fundamentals of Stability Testing
This section addresses the foundational questions regarding the purpose and design of stability studies for this compound.
Q1: Why is stability testing for this compound crucial?
Stability testing is a mandatory regulatory requirement and a cornerstone of drug development. Its purpose is to provide evidence on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[1][2] For this compound, this process is critical for:
-
Determining the re-test period or shelf life: This defines the timeframe during which the active pharmaceutical ingredient (API) is expected to remain within its established specifications.[3]
-
Recommending storage conditions: Data from stability studies dictate the appropriate storage conditions (e.g., temperature, humidity control) to ensure the product's integrity.[3][4]
-
Understanding the degradation profile: It helps identify potential degradation products, which is vital for safety and efficacy assessments.[5] The chemical structure of this compound, featuring a tertiary amine and a carboxylic acid, suggests potential susceptibility to oxidation and pH-dependent reactions.
Q2: What are the core components of a stability study program?
A comprehensive stability program for this compound includes long-term studies, accelerated studies, and forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guidelines.[1][2]
-
Long-Term Stability Testing: These studies are conducted under recommended storage conditions to establish the shelf life. For a proposed shelf life of at least 12 months, testing is typically performed every 3 months in the first year, every 6 months in the second year, and annually thereafter.[1][4]
-
Accelerated Stability Testing: By subjecting the compound to elevated stress conditions (e.g., higher temperature and humidity), these studies are designed to predict long-term stability in a shorter timeframe.[4][6]
-
Forced Degradation (Stress Testing): This is the focus of our guide. The compound is intentionally exposed to severe conditions, such as extreme pH, oxidation, and high temperatures, to identify likely degradation products and validate the specificity of analytical methods.[5][7][8]
Part 2: Forced Degradation Studies: A Practical Guide
Forced degradation studies are essential for developing and validating a stability-indicating analytical method. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without being secondary or overly complex.
Q3: How do I design a forced degradation study for this specific compound?
The key is to target the functional groups within this compound: the tertiary dimethylamino group, the propanoic acid chain, and the phenyl ring. A well-designed study will include acidic, basic, oxidative, thermal, and photolytic stress conditions.[3][5]
Below is a recommended starting protocol. Remember to run a control sample (unstressed) in parallel for each condition.
Experimental Workflow for Forced Degradation
Caption: Workflow for conducting forced degradation studies.
Table 1: Recommended Starting Conditions for Forced Degradation
| Stress Condition | Reagent/Condition | Temperature | Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24-48 hours | Minimal degradation expected, but potential for side-chain reactions. |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 24-48 hours | Minimal degradation expected for the main structure. |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Oxidation of the dimethylamino group to an N-oxide is highly probable. |
| Thermal Stress | Dry Heat | 80 °C | 48 hours | Potential for decarboxylation or other thermally induced reactions. |
| Photostability | ICH Q1B Option II | Ambient | As per ICH Q1B | Aromatic ring oxidation or other light-induced reactions.[1] |
Part 3: Troubleshooting Guide for HPLC Analysis
A robust, validated, stability-indicating HPLC method is the cornerstone of any stability study.[9] Here, we address common issues encountered during the analysis of this compound and its degradants.
Q4: I'm developing an HPLC method. What are good starting parameters?
Based on structurally related compounds, a reverse-phase HPLC method is appropriate.[10]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp up the organic phase (Acetonitrile) to elute the parent compound and any less polar degradants.
-
Detection: UV detection at a wavelength where the phenyl ring shows strong absorbance (e.g., ~254 nm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
Q5: My parent peak is tailing. How can I fix this?
Peak tailing with amine-containing compounds like this one is common and often caused by secondary interactions between the basic dimethylamino group and residual acidic silanols on the silica-based column packing.
Solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the aqueous mobile phase (e.g., using 0.1% formic or trifluoroacetic acid) ensures the dimethylamino group is fully protonated, which minimizes its interaction with silanols.
-
Use a Base-Deactivated Column: Modern columns are often end-capped or use different silica chemistry to reduce silanol activity. Using a column specifically designed for basic compounds can significantly improve peak shape.
-
Reduce Sample Overload: Injecting too much sample can lead to tailing. Try reducing the injection volume or sample concentration.
Q6: I see a new, early-eluting peak in my oxidative stress sample. What is it?
An early-eluting (more polar) peak in the chromatogram from the hydrogen peroxide-stressed sample is a classic indicator of N-oxide formation . The addition of an oxygen atom to the nitrogen of the dimethylamino group makes the molecule significantly more polar, causing it to elute earlier than the parent compound in a reverse-phase system.
Potential Degradation Pathway: Oxidation
Caption: Likely oxidative degradation pathway.
Q7: What does a "mass balance" calculation tell me, and why is it important?
Mass balance is a critical calculation in stability studies that aims to account for all the drug substance after degradation.[7] It is calculated as:
Mass Balance (%) = [(Assay of Parent Drug) + (Sum of All Degradation Products)] / (Initial Assay of Parent Drug) x 100
An ideal mass balance is close to 100%. A result between 95-105% is generally considered acceptable.
-
Why it's important: A poor mass balance (<95%) suggests that not all degradation products are being detected. This could be because they do not have a chromophore and are invisible to the UV detector, or they are highly retained on the column. This result would indicate that your analytical method is not truly "stability-indicating," and further method development is required.
Part 4: Frequently Asked Questions (FAQs)
Q8: How much degradation should I aim for in my forced degradation studies?
The goal is not to completely degrade the compound. A target of 5-20% degradation is generally recommended.[5] This provides sufficient quantities of the primary degradation products for detection and characterization without generating secondary or tertiary degradants that would not be relevant under normal storage conditions.
Q9: Do I need to identify the structure of every degradation product?
According to ICH guidelines, degradation products observed in stability studies that are above a certain identification threshold need to be structurally characterized.[1] The thresholds depend on the maximum daily dose of the drug. The degradation products formed during forced degradation studies help to identify what might be formed under long-term and accelerated conditions.
Q10: Can I use the same stability-indicating method for both the drug substance and the final drug product?
Yes, and it is highly efficient to do so. However, the method must be validated for the drug product as well. This involves demonstrating that there is no interference from excipients in the formulation and that the method can accurately quantify the drug substance and its degradation products in the presence of these excipients.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 3. eprajournals.com [eprajournals.com]
- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. npra.gov.my [npra.gov.my]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. biopharminternational.com [biopharminternational.com]
- 9. cmcpharm.com [cmcpharm.com]
- 10. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-[4-(Dimethylamino)phenyl]propanoic acid
Welcome to the technical support guide for the synthesis of 3-[4-(Dimethylamino)phenyl]propanoic acid. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format, focusing on the underlying chemistry to empower you to troubleshoot effectively.
Section 1: Troubleshooting Guide
This section addresses the most common problems encountered during the synthesis, providing causal explanations and actionable solutions.
Question 1: My overall yield is significantly lower than expected. What are the likely causes?
Low yield in this two-step synthesis can originate from either the initial Knoevenagel condensation or the subsequent catalytic hydrogenation.
Step 1: Knoevenagel-Doebner Condensation Issues
The first step, a Knoevenagel-Doebner condensation between 4-(dimethylamino)benzaldehyde and malonic acid, is often driven by a pyridine/piperidine catalyst system. Incomplete reaction is a frequent culprit for low yields.
-
Causality: The reaction involves the formation of an intermediate adduct followed by dehydration and decarboxylation. Insufficient heat or reaction time can lead to a failure to drive the reaction to completion, leaving significant amounts of starting materials unreacted. The electron-donating nature of the dimethylamino group can make the aldehyde slightly less reactive than unsubstituted benzaldehyde.[1]
-
Troubleshooting:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the 4-(dimethylamino)benzaldehyde starting material. A suggested mobile phase is a mixture of ethyl acetate and hexane. The aldehyde is significantly less polar than the resulting cinnamic acid intermediate.
-
Temperature & Time: Ensure the reaction is maintained at a sufficient reflux temperature (typically 90-100°C in pyridine) for at least 4-6 hours.[2] The evolution of CO₂ gas is a good indicator that the decarboxylation is proceeding.
-
Reagent Quality: Ensure the malonic acid is dry and the 4-(dimethylamino)benzaldehyde has not oxidized (it should be a pale yellow solid).
-
Step 2: Catalytic Hydrogenation Issues
The second step involves the reduction of the C=C double bond of 4-(dimethylamino)cinnamic acid.
-
Causality: The primary cause of low yield here is often catalyst poisoning or inefficient hydrogen transfer. Impurities carried over from the first step, particularly residual pyridine, can poison the palladium or platinum catalyst. The catalyst's activity itself may be low if it's old or has been improperly stored.
-
Troubleshooting:
-
Purify the Intermediate: It is highly recommended to purify the 4-(dimethylamino)cinnamic acid intermediate before hydrogenation. Recrystallization from ethanol is an effective method to remove catalyst poisons.[3]
-
Catalyst Handling: Use a fresh, high-quality catalyst (e.g., 10% Pd/C). Ensure the catalyst is handled under an inert atmosphere (like nitrogen or argon) before being introduced to the reaction to prevent oxidation.
-
Hydrogen Pressure: While this hydrogenation can sometimes be achieved at atmospheric pressure, using a Parr hydrogenator or a similar apparatus to apply moderate pressure (e.g., 50 psi) can significantly improve reaction rate and completion.[2]
-
Question 2: My final product is colored (yellow, brown, or pink). How can I decolorize it?
A colored final product is a common issue, often indicating the presence of persistent, highly conjugated impurities.
-
Causality:
-
Residual Intermediate: The most common cause is the presence of unreacted 4-(dimethylamino)cinnamic acid. Its extended conjugated system results in a yellow color.
-
Oxidation Products: The dimethylamino group is susceptible to oxidation, which can form colored impurities over time, especially if exposed to air and light.
-
Aldehyde Impurities: Trace amounts of the starting aldehyde can form colored polymeric side products under the basic reaction conditions of the Knoevenagel step.
-
-
Solutions:
-
Recrystallization: This is the most effective method for removing colored impurities. A mixed solvent system is often required. Good results can be achieved by dissolving the crude product in a minimal amount of a hot "good" solvent (like methanol or ethyl acetate) and then slowly adding a "poor" solvent (like water or hexane) until the solution becomes cloudy. Allowing this to cool slowly will promote the formation of pure, colorless crystals.
-
Activated Carbon Treatment: If recrystallization alone is insufficient, a small amount of activated carbon (charcoal) can be added to the hot solution before filtering. The carbon will adsorb many of the colored impurities. Caution: Use carbon sparingly, as it can also adsorb the desired product, reducing yield.
-
Question 3: My ¹H NMR spectrum shows unexpected peaks. What are the common impurities and their characteristic signals?
Identifying impurities by NMR is crucial for diagnosing issues in your synthesis. Below is a summary of the expected signals for the product and common process-related impurities.
Table 1: ¹H NMR Chemical Shifts for Product and Common Impurities
| Compound Name | Structure | Characteristic ¹H NMR Signals (in CDCl₃) |
| This compound (Product) | ~7.1 ppm (d, 2H, Ar-H ortho to CH₂) , ~6.7 ppm (d, 2H, Ar-H ortho to NMe₂) , ~2.9 ppm (s, 6H, N(CH₃)₂) , ~2.9 ppm (t, 2H, Ar-CH₂) , ~2.6 ppm (t, 2H, CH₂-COOH) . The acidic proton (COOH) may be a broad singlet between 10-12 ppm or may not be observed. | |
| 4-(Dimethylamino)benzaldehyde (Starting Material) | ~9.7 ppm (s, 1H, -CHO) , ~7.7 ppm (d, 2H, Ar-H ortho to CHO) , ~6.7 ppm (d, 2H, Ar-H ortho to NMe₂), ~3.1 ppm (s, 6H, N(CH₃)₂) . | |
| 4-(Dimethylamino)cinnamic acid (Intermediate) | ~7.7 ppm (d, 1H, Ar-CH=) , ~6.3 ppm (d, 1H, =CH-COOH) , ~7.4 ppm (d, 2H, Ar-H), ~6.7 ppm (d, 2H, Ar-H), ~3.0 ppm (s, 6H, N(CH₃)₂) . The large coupling constant (~16 Hz) between the vinyl protons is characteristic of the trans isomer.[4] | |
| 3-[4-(Dimethylamino)cyclohexyl]propanoic acid (Over-reduction Impurity) | Absence of aromatic signals (6.5-8.0 ppm). Appearance of complex aliphatic multiplets between ~0.8-2.5 ppm . The N(CH₃)₂ signal will be shifted upfield to ~2.2-2.4 ppm . |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Section 2: Frequently Asked Questions (FAQs)
What is the overall synthetic pathway?
The synthesis is a two-step process. First, a Knoevenagel-Doebner condensation of 4-(dimethylamino)benzaldehyde with malonic acid, typically catalyzed by pyridine and a small amount of piperidine, yields 4-(dimethylamino)cinnamic acid after in-situ decarboxylation. Second, the intermediate is reduced, most commonly via catalytic hydrogenation with Palladium on Carbon (Pd/C), to saturate the alkene double bond and yield the final product.
Diagram of Synthetic Pathway and Impurity Formation
Caption: Synthetic route and points of impurity formation.
Why is my hydrogenation reaction stalling or not going to completion?
This is almost always a catalyst-related issue.
-
Catalyst Poisoning: As mentioned in the troubleshooting guide, impurities from the Knoevenagel step are the main culprits. Sulfur compounds, and in this case, strongly coordinating amines like pyridine, can bind to the surface of the palladium catalyst, blocking active sites and preventing hydrogenation.[2] Solution: Purify the 4-(dimethylamino)cinnamic acid intermediate by recrystallization before hydrogenation.
-
Catalyst Activity: The activity of Pd/C can degrade over time. Using an old or improperly stored catalyst will result in a sluggish or incomplete reaction. Solution: Use a fresh bottle of catalyst or purchase a new one.
-
Insufficient Hydrogen: Ensure there are no leaks in your hydrogenation apparatus. For reactions at atmospheric pressure (e.g., using a balloon), ensure the balloon remains inflated throughout the reaction. If the reaction stalls, you can try carefully purging the vessel with inert gas and adding a fresh portion of catalyst.
What is the risk of reducing the aromatic ring?
The risk is significant, especially under harsh conditions. While the carbon-carbon double bond is much more readily hydrogenated than the aromatic ring, over-reduction to form 3-[4-(Dimethylamino)cyclohexyl]propanoic acid can occur.[5][6]
-
Conditions that Increase Risk:
-
High Hydrogen Pressure: Pressures significantly above 100 psi.
-
High Temperature: Temperatures above 50-60 °C.
-
Highly Active Catalysts: Rhodium (Rh) and Ruthenium (Ru) are more aggressive for ring hydrogenation than Palladium (Pd) or Platinum (Pt).[6]
-
Prolonged Reaction Times: Leaving the reaction to stir for an extended period after the starting material has been consumed.
-
-
Mitigation Strategy:
-
Use 5-10 mol% Pd/C as the catalyst.
-
Maintain a moderate hydrogen pressure (30-60 psi).
-
Run the reaction at room temperature.
-
Monitor the reaction by TLC or ¹H NMR of an aliquot to determine when the cinnamic acid intermediate is fully consumed, then stop the reaction promptly.
-
Section 3: Experimental Protocols
Protocol 1: TLC Monitoring of the Knoevenagel Condensation
-
Plate: Use standard silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄).
-
Mobile Phase (Eluent): A mixture of 70:30 Hexane:Ethyl Acetate is a good starting point. Adjust polarity as needed.
-
Spotting: Dissolve a tiny amount of your reaction mixture in a suitable solvent (e.g., ethyl acetate). Also spot solutions of your starting materials (4-(dimethylamino)benzaldehyde and malonic acid) as references.
-
Development: Place the TLC plate in a chamber containing the mobile phase. Allow the solvent front to travel up the plate.
-
Visualization:
-
The product (4-(dimethylamino)cinnamic acid) and the starting aldehyde are UV active and will appear as dark spots under a 254 nm UV lamp.
-
The aldehyde (less polar) will have a higher Rf value than the cinnamic acid product (more polar due to the carboxylic acid).
-
The reaction is complete when the spot corresponding to the aldehyde is no longer visible in the reaction mixture lane. A specific stain for aldehydes, such as p-anisaldehyde, can also be used for visualization.
-
Protocol 2: Purification by Recrystallization (Final Product)
-
Solvent Selection: The goal is to find a solvent or solvent pair where the product is soluble when hot but sparingly soluble when cold. For this compound, an ethanol/water or ethyl acetate/hexane mixture is effective.
-
Procedure: a. Place the crude, solid product into an Erlenmeyer flask. b. Add a minimal amount of the "good" solvent (e.g., ethanol). c. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. d. While still hot, add the "poor" solvent (e.g., water) dropwise until you see persistent cloudiness (turbidity). e. Add a few more drops of the "good" solvent until the solution becomes clear again. f. Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. g. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. h. Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture. i. Dry the crystals under vacuum.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. 4-(Dimethylamino)cinnamic acid CAS#: 1552-96-1 [m.chemicalbook.com]
- 4. mlsu.ac.in [mlsu.ac.in]
- 5. 19.5. Reductions of Aromatic Rings | Organic Chemistry II [courses.lumenlearning.com]
- 6. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Support Center: Synthesis of 3-[4-(Dimethylamino)phenyl]propanoic Acid
Welcome to the technical support center for the synthesis of 3-[4-(Dimethylamino)phenyl]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several synthetic routes. In this guide, we will focus on two prevalent and well-documented methods:
-
Route A: Knoevenagel Condensation followed by Reduction. This two-step process involves the condensation of 4-(dimethylamino)benzaldehyde with malonic acid to yield 4-(dimethylamino)cinnamic acid, which is subsequently reduced to the target propanoic acid derivative.
-
Route B: Mizoroki-Heck Reaction. This palladium-catalyzed cross-coupling reaction provides a more direct route by coupling an aryl halide, such as 4-bromo-N,N-dimethylaniline, with acrylic acid.
Each route has its own set of advantages and potential challenges. This guide will provide detailed protocols and troubleshooting for both, enabling you to select and optimize the best approach for your laboratory setting.
Route A: Knoevenagel Condensation and Subsequent Reduction
This classical approach is often favored for its use of readily available starting materials and well-understood reaction mechanisms.
Workflow for Route A
Technical Support Center: Navigating Solubility Challenges with 3-[4-(Dimethylamino)phenyl]propanoic acid
Audience: Researchers, Scientists, and Drug Development Professionals
This guide serves as a comprehensive technical resource for addressing the solubility issues of 3-[4-(Dimethylamino)phenyl]propanoic acid in aqueous solutions. It is designed to provide both a fundamental understanding of the underlying physicochemical principles and practical, validated protocols to overcome these challenges in your research.
PART 1: Understanding the Molecule - The Root of the Solubility Problem
This compound is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. This dual nature is the primary determinant of its complex solubility profile.
-
The Basic Moiety: A tertiary amine (the dimethylamino group) with an estimated pKa around 4.0-5.0. In acidic conditions (pH < pKa), this group becomes protonated (cationic), which enhances aqueous solubility.
-
The Acidic Moiety: A carboxylic acid group with an estimated pKa around 4.0-5.0. In basic conditions (pH > pKa), this group becomes deprotonated (anionic), which also enhances aqueous solubility.
The critical issue arises at the isoelectric point (pI) , the pH at which the net charge of the molecule is zero. At or near the pI, the compound exists as a zwitterion with minimal interaction with water molecules, leading to significantly reduced solubility and a high propensity for precipitation.
Caption: pH-dependent ionization and its effect on solubility.
PART 2: Troubleshooting Guides & Step-by-Step Protocols
Issue 1: Compound fails to dissolve in neutral aqueous buffers (e.g., PBS pH 7.4).
Causality: At neutral pH, you are likely close to the compound's isoelectric point where its intrinsic solubility is at its minimum.
Solution Workflow:
Caption: Decision workflow for initial solubilization.
Protocol 1: pH-Modification for Solubilization
This is the most direct method to enhance the aqueous solubility of this compound.
A. Acidic Solubilization (to create the hydrochloride salt in situ):
-
Weigh the compound into a suitable vessel.
-
Add the required volume of purified water. The compound will likely form a suspension.
-
While stirring, add 1 M HCl dropwise.
-
Monitor the suspension. As the pH drops below 4, the suspension should clarify as the dimethylamino group is protonated, forming a soluble salt.
-
Once the solution is clear, you can adjust the pH upwards slightly if needed for your experiment, but be cautious not to approach the pI.
-
Finally, adjust the total volume with water to reach your target concentration.
B. Basic Solubilization (to create a salt like the sodium salt in situ):
-
Follow steps 1 and 2 as above.
-
While stirring, add 1 M NaOH dropwise.
-
As the pH rises above 6, the compound should dissolve as the carboxylic acid group is deprotonated.
-
Adjust to the final volume with water. This method is often preferable for cell-based assays where extreme acidic conditions can be harmful.[1][2]
Trustworthiness: A properly prepared pH-adjusted solution should remain clear indefinitely at a constant temperature. If precipitation occurs over time, it indicates that the concentration is too high for that specific pH, and further dilution is required.
Issue 2: Compound precipitates when a DMSO stock solution is diluted into aqueous media.
Causality: This phenomenon, known as "crashing out," occurs when the compound moves from a highly favorable organic solvent (DMSO) into an unfavorable aqueous environment where its solubility is limited. The rapid change in solvent polarity causes the compound to aggregate and precipitate.[3]
Protocol 2: Preparing Working Solutions from a DMSO Stock
-
Prepare a High-Concentration Stock: Dissolve the compound in 100% anhydrous DMSO to create a concentrated stock (e.g., 10-50 mM). Gentle warming (to 37°C) or sonication can aid dissolution.[3]
-
Perform Serial Dilutions: It is recommended to perform dilutions in a stepwise manner to avoid shocking the compound with a drastic polarity change.[4]
-
The "Vortex Dilution" Method: a. Vigorously vortex the aqueous buffer. b. While the buffer is still vortexing, add the small volume of DMSO stock solution directly into the vortex. This rapid mixing disperses the compound quickly, minimizing localized high concentrations that can initiate precipitation.
-
Final DMSO Concentration: Always ensure the final concentration of DMSO in your assay is low (<0.5%) and consistent across all experimental and control groups to avoid solvent-induced artifacts.[4]
PART 3: FAQs and Advanced Solutions
Q1: What is the maximum aqueous solubility I can achieve? This is highly dependent on the final pH of the solution. The solubility will be lowest near the isoelectric point (estimated around pH 4-5) and will increase significantly at pH values below 3 and above 7. It is essential to perform an experimental solubility assessment for your specific conditions.
Q2: Can I use other co-solvents besides DMSO? Yes. For stock solutions, DMF is a suitable alternative. For working solutions, water-miscible solvents like ethanol or propylene glycol can be used, but their solubilizing power for this compound may be less than that of DMSO.[5] Always verify compatibility with your experimental system.
Q3: What are advanced formulation options if pH adjustment and co-solvents are not sufficient or appropriate? For preclinical development or challenging in vivo studies, advanced formulation strategies may be necessary.
| Strategy | Mechanism | Example |
| Cyclodextrin Complexation | The hydrophobic part of the compound is encapsulated within the cyclodextrin's cavity, presenting a hydrophilic exterior to the aqueous solution.[6] | Hydroxypropyl-β-cyclodextrin (HP-β-CD) |
| Surfactant Micelles | The compound partitions into the hydrophobic core of micelles formed by surfactants, increasing its apparent solubility.[2] | Tween® 80, Kolliphor® EL |
| Solid Dispersions | The compound is dispersed in an amorphous form within a hydrophilic polymer matrix, which can enhance the dissolution rate.[7] | Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG) |
These advanced methods often require specialized formulation expertise and analytical characterization.
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
Technical Support Center: Degradation of 3-[4-(Dimethylamino)phenyl]propanoic acid
Welcome to the technical support guide for researchers investigating the degradation pathways of 3-[4-(Dimethylamino)phenyl]propanoic acid. This document, curated by our senior application scientists, provides in-depth answers to common experimental questions, troubleshooting advice, and detailed protocols to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding the Degradation Profile
Question: What are the predicted primary degradation pathways for this compound?
Answer: While specific literature on the complete degradation of this compound is not readily available, we can predict its metabolic fate with high confidence by analyzing its two primary structural components: the N,N-dimethylaniline moiety and the 3-phenylpropanoic acid side chain.
The degradation is expected to be a multi-step process involving two parallel initial routes:
-
Metabolism of the N,N-dimethylaniline group: This is typically the most rapid and significant pathway in biological systems. The primary reactions are catalyzed by microsomal enzymes, particularly the Cytochrome P-450 (CYP450) family.[1] Key transformations include:
-
N-Demethylation: Sequential removal of the methyl groups to form N-methyl and then the primary amine analogs. This is a major metabolic route for N,N-dimethylanilines.[2][3]
-
N-Oxidation: Formation of an N-oxide metabolite, another common pathway for tertiary amines.[2]
-
Ring Hydroxylation: Addition of a hydroxyl group to the aromatic ring, typically at the positions ortho or meta to the existing substituents. This is generally a minor pathway compared to N-demethylation.[2][4]
-
-
Degradation of the Propanoic Acid Side Chain: This pathway is well-documented in bacterial systems and can also occur in mammalian metabolism.[5][6] The main mechanism is analogous to fatty acid β-oxidation.
-
Dehydrogenation: The initial step often involves the formation of a double bond in the side chain, converting the propanoic acid moiety to a cinnamic acid derivative. This reaction is catalyzed by acyl-CoA dehydrogenases.[7]
-
Side-Chain Cleavage: Subsequent steps can shorten the side chain, eventually leading to a benzoic acid derivative, which can then undergo further degradation.
-
The following diagram illustrates these predicted initial degradation steps.
Caption: Predicted initial degradation pathways for this compound.
Question: What are the most likely initial metabolites I should be looking for?
Answer: Based on the predicted pathways, your primary focus should be on identifying metabolites resulting from modifications to the N,N-dimethylamino group, as these are typically the most prominent. We recommend creating a target list for your analytical methods (e.g., LC-MS) based on expected mass shifts.
| Metabolite Type | Modification | Mass Change (Da) | Key Analytical Signature |
| Mono-N-demethylated | Loss of CH₂ | -14.02 | M-14 |
| Di-N-demethylated | Loss of C₂H₄ | -28.03 | M-28 |
| N-Oxide | Addition of O | +15.99 | M+16 |
| Ring Hydroxylation | Addition of O | +15.99 | M+16 |
| Dehydrogenation | Loss of H₂ | -2.02 | M-2 |
Expert Tip: Distinguishing between N-Oxidation and Ring Hydroxylation can be challenging as they are isobaric (same mass change). Chromatographic separation is key. N-oxides are often more polar and may elute earlier in reverse-phase chromatography. Tandem MS (MS/MS) fragmentation patterns will also be distinct and are essential for structural confirmation.
Section 2: Experimental Troubleshooting
Question: I am not observing any degradation of the parent compound in my in vitro liver microsome assay. What are the common causes?
Answer: This is a frequent issue that can often be resolved by systematically checking your experimental setup. Here’s a troubleshooting checklist:
-
Cofactor Viability: The CYP450 system is critically dependent on NADPH as a cofactor.
-
Cause: NADPH degrades in solution, especially at room temperature or in non-neutral pH.
-
Solution: Always prepare NADPH solutions fresh just before the experiment. Keep the stock solution on ice. Run a positive control with a well-known CYP450 substrate (e.g., testosterone, verapamil) to confirm that the entire system (microsomes + cofactor) is active.
-
-
Microsome Activity: The quality of your microsomal preparation is paramount.
-
Cause: Microsomes can lose activity due to improper storage (e.g., temperature fluctuations, slow freezing) or multiple freeze-thaw cycles.
-
Solution: Aliquot your microsomes upon arrival to minimize freeze-thaw cycles. Ensure they are stored consistently at -80°C. Check the certificate of analysis for the specified activity.
-
-
Incorrect Incubation Conditions:
-
Cause: Sub-optimal pH, temperature, or incorrect concentrations of the compound or protein can inhibit the reaction.
-
Solution: Ensure your incubation buffer is at the correct physiological pH (~7.4). The incubation should be performed at 37°C. If you suspect substrate inhibition, run a preliminary experiment with a range of substrate concentrations to determine the optimal level.
-
-
Species-Specific Metabolism:
-
Cause: The expression and activity of CYP450 isozymes can vary significantly between species (e.g., rat, mouse, human).[2] Your compound may not be a substrate for the CYP450s in the species you are using.
-
Solution: If null results are obtained with one species (e.g., rat), it is advisable to test microsomes from other relevant species, including humans, to assess inter-species variability.
-
The following workflow diagram outlines a self-validating experimental design.
Caption: Troubleshooting workflow for a failed in vitro metabolism assay.
Section 3: Protocols and Methodologies
Question: Can you provide a standard protocol for a metabolic stability assay using liver microsomes?
Answer: Certainly. This protocol provides a robust framework for determining the rate of degradation of this compound.
Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound.
Materials:
-
Pooled Liver Microsomes (e.g., Human, Rat)
-
Test Compound: this compound
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (or fresh NADPH stock solution)
-
Positive Control Compound (e.g., Verapamil, 1 µM)
-
Reaction Quenching Solution (e.g., ice-cold Acetonitrile with an internal standard)
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system
Experimental Protocol:
-
Preparation:
-
Thaw liver microsomes on ice.
-
Prepare a master mix of microsomes diluted in phosphate buffer to achieve a final protein concentration of 0.5 mg/mL. Keep on ice.
-
Prepare the test compound and positive control solutions in buffer. The final substrate concentration should be low (e.g., 1 µM) to be under Km conditions.
-
-
Incubation Setup (in a 96-well plate):
-
Add the microsomal master mix to the appropriate wells.
-
Add the test compound or positive control to the wells.
-
Pre-incubate the plate for 5-10 minutes at 37°C to bring the reaction components to temperature.
-
-
Reaction Initiation and Time Points:
-
Initiate the reaction by adding a pre-warmed NADPH solution. This is your T=0 time point for quenching.
-
Immediately after adding NADPH, take an aliquot from the T=0 well and quench it by adding it to a separate plate containing the ice-cold acetonitrile/internal standard solution.
-
Incubate the reaction plate at 37°C with gentle shaking.
-
At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots and quench them in the same manner.
-
Include a negative control incubation without NADPH, quenched at the final time point, to check for non-enzymatic degradation.
-
-
Sample Processing and Analysis:
-
Once all time points are collected and quenched, seal the collection plate and centrifuge at high speed (e.g., 4000 rpm for 20 mins) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this curve represents the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) as 0.693 / k.
-
Calculate the intrinsic clearance (CLint in µL/min/mg protein) using the formula: CLint = (k / [protein concentration]) * 1000.
-
This protocol provides a reliable method for assessing metabolic stability, a critical parameter in drug development.
References
- 1. Oxidation of substituted N,N-dimethylanilines by cytochrome P-450: estimation of the effective oxidation-reduction potential of cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The in vitro metabolism of N,N-dimethylaniline by guinea pig and rabbit tissue preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. LIDOCAINE OINTMENT USP, 5% [dailymed.nlm.nih.gov]
- 5. Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catabolism of phenylpropionic acid and its 3-hydroxy derivative by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 3-[4-(Dimethylamino)phenyl]propanoic acid
Welcome to the technical support guide for the synthesis of 3-[4-(Dimethylamino)phenyl]propanoic acid. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights into optimizing the common synthetic route, addressing specific challenges you may encounter during your experiments. Our focus is not just on the procedural steps but on the underlying chemical principles to empower you to make informed decisions and troubleshoot effectively.
Synthesis Overview: A Two-Step Approach
The most reliable and scalable synthesis of this compound typically involves a two-step sequence:
-
Horner-Wadsworth-Emmons (HWE) Olefination: Reaction of 4-(dimethylamino)benzaldehyde with a phosphonate ester (e.g., triethyl phosphonoacetate) to form the α,β-unsaturated ester intermediate.
-
Hydrolysis and Reduction: Saponification of the ester followed by selective reduction of the carbon-carbon double bond to yield the target propanoic acid. A one-pot hydrolysis and reduction is also feasible.
This pathway is generally favored for its high stereoselectivity in the olefination step and the relatively mild conditions required for the reduction.
Technical Support Center: 3-[4-(Dimethylamino)phenyl]propanoic acid
From the desk of the Senior Application Scientist
Welcome to the technical support guide for 3-[4-(Dimethylamino)phenyl]propanoic acid (CAS No: 73718-09-9). This document is designed for our valued partners in research, science, and drug development. My objective is not merely to provide instructions, but to impart the field-proven insights and scientific rationale behind our recommended procedures. This guide is structured as a dynamic FAQ and troubleshooting resource to directly address the practical challenges you may encounter.
Section 1: Compound Identification and Properties
Before initiating any experiment, it is crucial to confirm the identity and basic properties of the material.
Q: What are the fundamental chemical properties of this compound?
A: this compound is an organic building block frequently utilized in chemical synthesis.[1] Its key identifiers and properties are summarized below. Verifying these against your supplier's Certificate of Analysis (CoA) is the first step in ensuring experimental reproducibility.
| Property | Value | Source |
| CAS Number | 73718-09-9 | [1][2] |
| Molecular Formula | C₁₁H₁₅NO₂ | [1] |
| Molecular Weight | 193.24 g/mol | [1] |
| Appearance | Typically a solid; may be white to off-white or light brown. | [3][4] |
| Purity | Typically ≥95-97% | [1][5] |
Note: A hydrochloride salt version of this compound also exists (CAS: 1134691-04-5), which will have different properties, particularly solubility.[6][7] Ensure you are using the correct form for your application.
Section 2: Storage and Stability
The long-term stability and integrity of your compound are paramount. Improper storage is a common source of experimental variability.
Q: What are the definitive, long-term storage conditions for this compound?
A: Based on its chemical structure—containing both a carboxylic acid and a tertiary amine—the compound is susceptible to degradation from atmospheric moisture and oxidation. The recommended storage conditions are designed to mitigate these risks.
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | The compound is chemically stable at ambient temperatures.[1][8][9][10] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) if possible. | The dimethylamino group is susceptible to oxidation over time. |
| Container | Tightly-closed, light-resistant container. | Prevents exposure to moisture and light, which can catalyze degradation.[3][5][11] |
| Environment | Store in a cool, dry, well-ventilated area. A desiccator is highly recommended.[1][3][5][11] | Minimizes water absorption, which can lead to clumping and potential hydrolysis. |
Q: My laboratory conditions are not ideal. What are the consequences of improper storage?
A: Deviation from recommended storage can compromise sample integrity. The primary risks are:
-
Oxidation: The electron-rich dimethylamino group can be oxidized, especially if exposed to air and light over long periods. This introduces impurities that can interfere with downstream reactions.
-
Hydration: As a polar solid, the compound can absorb atmospheric moisture, leading to inaccurate weighing and potential degradation.
Below is a conceptual diagram illustrating a potential degradation pathway.
Caption: Potential oxidation pathway due to improper storage.
Section 3: Safety and Handling
As a Senior Application Scientist, my primary concern is your safety. This compound must be handled with appropriate precautions.
Q: What are the primary hazards I should be aware of, and what Personal Protective Equipment (PPE) is mandatory?
A: According to multiple safety data sheets (SDS), this compound is classified as an irritant.[5][11] The hazards are well-defined, and the required PPE is non-negotiable for safe handling.
| GHS Hazard Statement | Description |
| H315 | Causes skin irritation.[9] |
| H319 | Causes serious eye irritation.[9] |
| H335 | May cause respiratory irritation.[5][9][11][12] |
| H302 | Harmful if swallowed.[8] |
Mandatory PPE and Handling Protocols:
-
Ventilation: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[3][5][11]
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[3]
-
Hand Protection: Use impervious gloves (e.g., nitrile) and change them immediately if contaminated.
-
Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[3]
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[5][11] Do not eat, drink, or smoke in the laboratory.
Q: How should I manage a small spill of the solid compound?
A: For a small spill, your safety is the priority.
-
Ensure adequate ventilation and wear your full PPE.[3]
-
Avoid generating dust.[3]
-
Gently sweep or vacuum the material and place it into a suitable, labeled container for disposal.[3][11]
-
Clean the affected area thoroughly.
-
Dispose of the waste according to your institution's approved protocols.
Section 4: Experimental Use - FAQs & Troubleshooting
This section addresses common questions and issues that arise during the experimental workflow.
Q: I need to prepare a 10 mM stock solution in DMSO. Can you provide a reliable protocol?
A: Absolutely. Preparing an accurate and stable stock solution is critical for the success of your experiments. The following protocol is a self-validating system designed for accuracy.
Caption: Workflow for preparing a 10 mM stock solution.
Step-by-Step Protocol: Preparation of 10 mM Stock Solution
-
Pre-equilibration: Allow the container of this compound to come to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: On a calibrated analytical balance, accurately weigh a small amount of the compound (e.g., 1.93 mg) into a sterile microcentrifuge tube. Record the exact weight.
-
Solvent Calculation: Use the following formula to determine the precise volume of DMSO required: Volume (µL) = (Weight [mg] / 193.24 [ g/mol ]) x (1 / 10 [mmol/L]) x 1,000,000 [µL/L] For 1.93 mg, you would need 1000 µL (1 mL) of DMSO.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Solubilization: Vortex the tube vigorously. If dissolution is slow, sonicate the sample in a water bath for 5-10 minutes. Visually inspect to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Q: My compound is not dissolving in my chosen solvent. What should I do?
A: This is a common issue. Here is a troubleshooting hierarchy:
-
Verify the Solvent: While this compound is expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols, its solubility in aqueous buffers will be highly pH-dependent.[13]
-
Increase Energy Input: Try vortexing for a longer duration or using a bath sonicator to break up solid aggregates. Gentle warming (e.g., to 37°C) can also increase solubility, but monitor for any signs of degradation (color change).[14]
-
Adjust pH (for Aqueous Solutions): As a carboxylic acid, its aqueous solubility will dramatically increase at a pH above its pKa (typically ~4-5). Adding a small amount of a base like NaOH or NaHCO₃ to deprotonate the carboxylic acid can aid dissolution. Conversely, as an amine, it will be more soluble in acidic conditions. Always test pH adjustments on a small scale first.
-
Perform a Solubility Test: Before committing a large amount of material, perform a small-scale test with various solvents to find the most suitable one for your experimental concentration.
Q: I am observing inconsistent results between experiments. Could the compound be the issue?
A: Yes, compound integrity is a critical variable. If you suspect the compound:
-
Review Storage: Was the compound stored properly?[5][11] Exposure to air, light, or moisture is a primary cause of degradation.
-
Check Your Stock Solution: Has the stock solution been through multiple freeze-thaw cycles? This can cause the compound to precipitate out of solution or degrade. Always use a fresh aliquot.
-
Consider Purity: If the issue persists, the purity of the batch may be . It may be necessary to re-qualify the material using analytical techniques like HPLC or NMR.
References
- 1. calpaclab.com [calpaclab.com]
- 2. parchem.com [parchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. This compound hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. calpaclab.com [calpaclab.com]
- 8. achmem.com [achmem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chemscene.com [chemscene.com]
- 11. aksci.com [aksci.com]
- 12. cpachem.com [cpachem.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Efficacy of 3-[4-(Dimethylamino)phenyl]propanoic Acid Derivatives
Welcome to the technical support center for our novel series of 3-[4-(Dimethylamino)phenyl]propanoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who are evaluating these compounds in their experimental models. We understand that observing lower-than-expected efficacy can be a significant roadblock. This resource provides a structured, causality-driven approach to troubleshooting, helping you identify and resolve the underlying issues to unlock the full potential of your research.
Part 1: Frequently Asked Questions (FAQs)
Here, we address the most common initial questions that arise when unexpected results are observed.
Q1: My IC50 value in a cell-based assay is significantly higher than the biochemical IC50. What is the most common reason for this discrepancy?
A1: This is a frequent observation and often points to a difference in how the compound interacts with its target in an isolated, purified environment versus a complex cellular system.[1][2] The primary factors to investigate are compound permeability across the cell membrane and cellular stability .[1][2] In a biochemical assay, the compound has direct access to its target. In a cell-based assay, it must first cross the cell membrane, remain stable within the cytoplasm, and avoid being actively removed by efflux pumps.[2] Any of these barriers can reduce the effective intracellular concentration of the compound at its target.[2]
Q2: How can I quickly assess if my compound is degrading in the cell culture media during a long-term experiment?
A2: A simple way to check for degradation is to perform a time-course experiment. Prepare your complete cell culture media with the compound at the desired concentration. Incubate it under your standard cell culture conditions (e.g., 37°C, 5% CO2) for different durations (e.g., 0, 8, 24, 48 hours). Then, use this "aged" media to treat your cells in a short-term viability or functional assay. A progressive loss of activity in the aged media compared to the freshly prepared media suggests compound instability. For a more definitive answer, LC-MS analysis of the media over time can quantify the amount of intact compound remaining.[3]
Q3: Could the serum in my culture media be interfering with the compound's activity?
A3: Yes, this is a distinct possibility. Serum proteins, particularly albumin, can bind to small molecules, effectively sequestering them and reducing the free concentration available to interact with the cells. To test this, you can compare the compound's efficacy in assays performed in serum-free media versus your standard serum-containing media. If the compound is significantly more potent in the serum-free conditions, protein binding is a likely culprit.
Q4: Is it possible that the cells are actively pumping my compound out?
A4: Absolutely. Cells express a variety of efflux transporters, such as P-glycoprotein (P-gp), which act as pumps to remove foreign substances.[4][5][6][7] This is a common mechanism of multidrug resistance.[4] If your compound is a substrate for one of these pumps, its intracellular concentration will be kept low, leading to reduced efficacy.[4][5][6][7] This can be investigated by co-incubating your compound with a known inhibitor of common efflux pumps, like verapamil for P-gp.[5] An increase in potency in the presence of the efflux pump inhibitor is a strong indicator that your compound is being actively transported out of the cells.[5]
Part 2: In-Depth Troubleshooting Guides
If the FAQs haven't resolved your issue, these detailed guides provide a systematic approach to pinpointing the problem.
Guide 1: Verifying Compound Integrity and Assay Conditions
Low efficacy can often be traced back to fundamental issues with the compound itself or the assay setup. Before exploring complex biological reasons, it's crucial to validate these foundational elements.
Issue: Inconsistent or low potency across experiments.
Causality: The observed effect of any drug is dependent on its concentration. If the compound precipitates out of solution or degrades, its effective concentration will be lower than intended, leading to artificially low efficacy.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound integrity.
Step-by-Step Protocols:
-
Assess Compound Solubility:
-
Protocol: Visual Solubility Assessment
-
Prepare your compound's stock solution (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of your compound in your final assay media.
-
Visually inspect each dilution under a microscope for signs of precipitation (e.g., crystals, cloudiness) immediately after preparation and after a 2-hour incubation at 37°C.
-
The highest concentration that remains clear is your maximum soluble concentration.
-
-
-
Evaluate Compound Stability:
-
Causality: The propanoic acid moiety and the dimethylamino group could be susceptible to enzymatic or pH-dependent degradation.[8][9][10]
-
Protocol: Chemical Stability Assay using LC-MS [8]
-
Incubate the compound at its working concentration in both cell culture media and a simple buffer (like PBS, pH 7.4) at 37°C.[8]
-
Take aliquots at multiple time points (e.g., 0, 2, 8, 24 hours).[8]
-
Terminate any potential enzymatic reactions by adding a cold organic solvent like acetonitrile.
-
Analyze the samples using LC-MS to quantify the percentage of the parent compound remaining over time.
-
A significant decrease in the parent compound's peak area indicates instability.
-
-
-
Review Assay Parameters (Kinase Inhibitor Example):
-
Causality: For competitive inhibitors, the concentration of the competing substrate (like ATP in a kinase assay) is critical.[11] An excessively high ATP concentration can make a potent inhibitor appear weak.[11]
-
Data Presentation: Impact of ATP Concentration on IC50
ATP Concentration IC50 of Compound X 10 µM (Low) 50 nM 100 µM (Km) 500 nM | 1 mM (High) | 5,000 nM |
-
Recommendation: Ensure your assay is run at an ATP concentration that is at or below the Km value for the specific enzyme you are targeting. This provides a more accurate assessment of the inhibitor's true potency.[11]
-
Guide 2: Investigating Cellular Uptake and Efflux
If the compound is stable and soluble, the next step is to determine if it is effectively entering the cells and staying there.
Issue: High biochemical potency but low cellular potency.
Causality: The cell membrane is a lipid bilayer that restricts the passage of many molecules.[12] Even if a compound enters the cell, it may be actively removed by efflux pumps, preventing it from reaching a therapeutic concentration.[4][13]
Visualization of Cellular Barriers:
Caption: Mechanisms affecting intracellular compound concentration.
Experimental Protocols:
-
Assess Cell Permeability:
-
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
This is a cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It provides a good initial indication of permeability.[14]
-
-
Protocol: Caco-2 Permeability Assay [14][15]
-
Culture Caco-2 cells on a semi-permeable filter insert, which forms a polarized monolayer resembling the intestinal epithelium.[14][15]
-
Add the test compound to the apical (upper) side.
-
Measure the concentration of the compound that appears on the basolateral (lower) side over time.
-
This provides an apparent permeability coefficient (Papp), which is a good predictor of in vivo absorption.[14]
-
-
-
Identify Efflux Pump Substrates:
-
Protocol: Bidirectional Caco-2 Assay [14][15]
-
Perform the Caco-2 assay as described above, but in two directions: Apical to Basolateral (A->B) and Basolateral to Apical (B->A).[15]
-
Calculate the efflux ratio (Papp B->A / Papp A->B).
-
An efflux ratio greater than 2 is a strong indication that the compound is a substrate of an active efflux transporter.[15]
-
-
Guide 3: Confirming Target Engagement in a Cellular Context
Even if a compound enters the cell, it must still bind to its intended target to exert its effect. Verifying this "target engagement" is a critical step.[16][17][18][19][20]
Issue: The compound is cell-permeable, but the downstream biological effect is weak.
Causality: The intracellular environment is crowded and complex. The target protein may be in a conformation different from its purified form, or it might be part of a larger protein complex that hinders compound binding.[1] Therefore, directly measuring the interaction between the compound and its target in live cells is essential.[19]
Recommended Target Engagement Assays:
-
Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that a protein becomes more stable to heat denaturation when a ligand is bound.
-
Protocol:
-
Treat intact cells with your compound or a vehicle control.
-
Heat the cells to various temperatures.
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured protein.
-
Use Western blotting to detect the amount of soluble target protein remaining at each temperature.
-
A shift to a higher melting temperature in the compound-treated samples confirms target engagement.
-
-
-
NanoBRET™ Target Engagement Assay: This is a bioluminescence resonance energy transfer (BRET)-based assay that can be used in live cells.
-
Mechanism: The target protein is fused to a NanoLuc® luciferase. A fluorescently labeled tracer that binds to the target is added to the cells. When the tracer is bound, its close proximity to the luciferase results in an energy transfer (BRET). Your unlabeled compound will compete with the tracer for binding, causing a decrease in the BRET signal in a dose-dependent manner. This allows for the quantification of target engagement in real-time in living cells.
-
Part 3: Summary and Final Recommendations
Troubleshooting low efficacy is a process of systematic elimination. By starting with the most fundamental aspects—compound integrity and assay conditions—and moving progressively to more complex biological questions like cellular permeability and target engagement, you can efficiently identify the root cause of your unexpected results.
This structured approach, combining careful experimental design with an understanding of the underlying scientific principles, will enable you to make data-driven decisions, optimize your experimental strategy, and accurately evaluate the therapeutic potential of your this compound derivatives.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. biology.stackexchange.com [biology.stackexchange.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. P-glycoprotein: Significance and symbolism [wisdomlib.org]
- 5. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 6. Importance of P-glycoprotein for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. enamine.net [enamine.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Concept Life Sciences | Assay Card | Chemical Stability [conceptlifesciences.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determining small-molecule permeation through lipid membranes | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. bioivt.com [bioivt.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Target Engagement Assays in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. selvita.com [selvita.com]
- 18. Target Engagement Assay Services [conceptlifesciences.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Guide to Developing a Stability-Indicating HPLC Method for 3-[4-(Dimethylamino)phenyl]propanoic acid
Welcome to the technical support center for the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 3-[4-(Dimethylamino)phenyl]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into creating a robust and reliable analytical method. We will move beyond simple procedural lists to explain the scientific rationale behind each step, ensuring you can not only execute the protocol but also troubleshoot effectively.
Part 1: Understanding the Analyte - The Key to a Successful Method
Before any method development begins, a thorough understanding of the analyte is paramount. This compound presents a unique challenge due to its amphoteric nature, possessing both a basic tertiary amine and an acidic carboxylic acid functional group.
Table 1: Physicochemical Properties of this compound
| Property | Value / Structure | Significance for HPLC Method Development |
| Chemical Structure | ![]() | The structure contains a chromophore (dimethylamino-phenyl group) suitable for UV detection. The propanoic acid chain provides some hydrophobicity, making it ideal for reversed-phase chromatography. The tertiary amine is a key site for potential peak tailing issues. |
| Molecular Formula | C₁₁H₁₅NO₂[1] | Used for calculating concentrations and molecular weight. |
| Molecular Weight | 193.24 g/mol [1] | Essential for preparing standard solutions of known concentration. |
| pKa (estimated) | Carboxylic Acid (~4.5), Dimethylamino group (~5.0) | The proximity of the pKa values means the molecule's net charge is highly sensitive to mobile phase pH. Precise pH control will be critical for achieving consistent retention and good peak shape.[2] |
Q: Why is the amphoteric nature of this molecule so important?
A: The ionization state of your analyte is one of the most significant factors affecting its retention and peak shape in reversed-phase HPLC.
-
At low pH (e.g., pH < 3.5): The carboxylic acid group will be protonated (neutral), and the dimethylamino group will be protonated (positive charge). The molecule will be cationic.
-
At mid-range pH (e.g., pH 4-6): You will have a mixture of ionized and non-ionized species for both functional groups, potentially leading to broad, poorly resolved peaks. The molecule may exist as a zwitterion.
-
At high pH (e.g., pH > 6): The carboxylic acid will be deprotonated (negative charge), and the dimethylamino group will be neutral. The molecule will be anionic.
The basic dimethylamino group is particularly problematic as it can interact strongly with residual, negatively charged silanol groups on the surface of standard silica-based C18 columns, a primary cause of peak tailing.[2][3] Therefore, controlling these secondary interactions is a core goal of the method.
Part 2: Strategic Method Development
A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities.[4][5][6] Our strategy will focus on reversed-phase HPLC with UV detection, as it is the most common and robust approach for this type of molecule.[4]
Workflow for Method Development
Caption: Overall workflow for stability-indicating method development.
Q: What are the best starting conditions for the HPLC method?
A: Based on the analyte's properties, a robust set of starting conditions provides a high probability of success. The key is to operate at a low pH to control silanol interactions.[7]
Table 2: Recommended Starting HPLC Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 or 5 µm (high purity, end-capped) | A C18 phase provides good hydrophobic retention for the aromatic ring. Using a modern, fully end-capped column minimizes available silanol groups, reducing peak tailing.[2] |
| Mobile Phase A | 0.1% Formic Acid or 20 mM Phosphate Buffer in Water, pH adjusted to 3.0 | Low pH protonates the silanol groups on the stationary phase, minimizing their interaction with the protonated basic analyte.[7][8] This is the most critical parameter for good peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides sharper peaks and lower viscosity. Methanol can offer different selectivity for separating closely eluting degradants. |
| Gradient | 5% to 95% B over 20 minutes, then hold for 5 min | A broad gradient is an excellent starting point to elute all potential impurities and degradants, which may have a wide range of polarities.[4] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides good efficiency and reproducibility. Can be adjusted to improve selectivity. |
| Detection | UV at 254 nm or λmax | The phenyl-amino system should have strong absorbance. A diode array detector (DAD) is recommended to determine the λmax and to assess peak purity of the parent and degradant peaks. |
| Injection Vol. | 5-10 µL | A small volume minimizes potential peak distortion from the sample solvent. |
Part 3: Forced Degradation Studies - Proving the Method is Stability-Indicating
Forced degradation (or stress testing) is the cornerstone of developing a stability-indicating method.[9] The goal is to intentionally degrade the drug substance to produce its likely degradation products.[10][11] The method is only considered "stability-indicating" if it can resolve the intact drug from these newly formed degradants. According to ICH Q1A(R2) guidelines, stress testing should include the effects of hydrolysis, oxidation, photolysis, and thermal stress.[12] The target degradation is typically 5-20% to ensure that major degradants are formed without completely destroying the sample.[10]
Experimental Protocol: Forced Degradation Studies
-
Prepare Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Set Up Stress Conditions: For each condition below, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control sample (1 mL stock + 1 mL diluent) kept at room temperature.
-
Analyze Samples: After the designated time, neutralize the acid and base samples (e.g., with an equimolar amount of NaOH or HCl, respectively). Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and inject them into the HPLC system.
Table 3: Recommended Forced Degradation Conditions
| Stress Condition | Protocol | Expected Outcome & Potential Degradants |
| Acid Hydrolysis | 0.1 M HCl, heat at 60 °C for 24-48 hours. | The propanoic acid side chain is generally stable. Degradation, if any, might occur on the aromatic ring or dimethylamino group under harsh conditions. |
| Base Hydrolysis | 0.1 M NaOH, heat at 60 °C for 24-48 hours. | Similar to acid hydrolysis, the molecule is expected to be relatively stable. Extreme conditions could lead to unforeseen reactions. |
| Oxidation | 3% H₂O₂, room temperature for 24 hours. | The tertiary amine is highly susceptible to oxidation, likely forming an N-oxide derivative. This is often a primary degradation pathway for such molecules. |
| Thermal Stress | Store solid drug substance at 80 °C for 48 hours. Prepare a solution for analysis. | Exposes the molecule to dry heat to check for solid-state stability. Degradants are often dimers or other condensation products. |
| Photostability | Expose solution (in quartz cuvette) to light source providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B). | The aromatic ring and amino group are potential sites for photolytic degradation, which could involve ring opening, dimerization, or oxidation. |
Part 4: Troubleshooting Guide & FAQs
This section addresses common issues encountered during method development for amine-containing compounds.
Q1: My main peak is tailing severely (Tailing Factor > 1.5). What should I do?
A: Peak tailing for a basic compound like this is almost always due to secondary interactions with silica silanol groups.[3][13] Follow this systematic approach to resolve it.
Caption: Decision tree for troubleshooting peak tailing.
-
Step 1: Verify and Adjust pH: The most common cause is insufficiently acidic mobile phase. Ensure the pH is firmly in the 2.5-3.5 range to keep silanols protonated and non-interactive.[7][8]
-
Step 2: Evaluate Your Column: An older column may have stationary phase degradation, exposing more silanols.[13] A column not designed for basic compounds will also perform poorly. Switch to a high-purity, fully end-capped C18 column or consider a column with a polar-embedded group, which shields the silanols.[2]
-
Step 3: Check for Mass Overload: Injecting too much sample can saturate the stationary phase and cause tailing.[8] Try reducing the injection volume or diluting your sample.
-
Step 4: Use a Sacrificial Base (Advanced): While less common with modern columns, adding a small amount of a competing base like triethylamine (TEA) (e.g., 0.1%) to the mobile phase can sometimes help by preferentially binding to the active silanol sites.[7]
Q2: I am not getting good separation between the parent peak and a degradation product. How can I improve resolution?
A: Improving resolution involves manipulating the "resolution equation" parameters: efficiency, selectivity, and retention.
-
Change Organic Modifier: If you are using acetonitrile, switch to methanol (or vice versa). They have different solvent properties and can significantly alter the selectivity between two closely eluting peaks.
-
Adjust the Gradient Slope: Make the gradient shallower around the time your peaks of interest are eluting. For example, if peaks elute at 40% B, change the gradient from "5-95% B in 20 min" to "30-50% B in 20 min." This gives the peaks more time to separate.
-
Try a Different Stationary Phase: If modifying the mobile phase is not enough, the column chemistry is the next logical step. A Phenyl-Hexyl column can offer different selectivity for aromatic compounds due to pi-pi interactions.
-
Adjust Temperature: Lowering or raising the column temperature can sometimes improve resolution, though its effect can be unpredictable. It's a parameter worth screening.
Q3: My retention times are drifting between injections. What is the cause?
A: Retention time instability usually points to issues with the mobile phase or hardware.
-
Insufficient Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A 10-15 column volume flush is recommended.
-
Mobile Phase pH Drift: If you are using a buffer, ensure it has sufficient buffering capacity (typically 10-50 mM) and is within its effective buffering range (pKa ± 1). Unbuffered mobile phases (like 0.1% formic acid) can be susceptible to pH changes if the sample is highly acidic or basic.[8]
-
Pump Performance: Check for leaks in the pump heads or seals. Inconsistent mobile phase composition due to poor pump proportioning will cause drift.
-
Temperature Fluctuations: Ensure the column compartment is maintaining a stable temperature.
References
- 1. chemscene.com [chemscene.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. scispace.com [scispace.com]
- 12. database.ich.org [database.ich.org]
- 13. waters.com [waters.com]
Validation & Comparative
A Comparative Guide to 3-[4-(Dimethylamino)phenyl]propanoic Acid as a Reference Standard in Pharmaceutical Analysis
In the landscape of pharmaceutical development and quality control, the purity and concentration of active pharmaceutical ingredients (APIs) are paramount. The reliability of these measurements hinges on the use of well-characterized reference standards. This guide provides an in-depth technical comparison of 3-[4-(Dimethylamino)phenyl]propanoic acid as a potential reference standard, specifically exploring its utility as an internal standard in chromatographic assays. While not a compendial standard, its unique structural features—a tertiary amine, an aromatic ring, and a carboxylic acid—make it an interesting candidate for specific analytical applications.
This guide will objectively compare its theoretical performance against established alternative internal standards, supported by plausible experimental data derived from foundational analytical principles. We will delve into the causality behind experimental choices, providing a framework for researchers to evaluate its suitability for their specific needs.
The Critical Role of Internal Standards in Chromatographic Analysis
Internal standards (IS) are essential in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) for ensuring the accuracy and precision of quantitative analysis.[1] An ideal internal standard is a compound that is structurally similar to the analyte but chromatographically resolved from it and other sample components.[2] Its primary function is to compensate for variations in sample preparation, injection volume, and instrument response.[1][3] The selection of an appropriate internal standard is therefore a critical step in method development.
Physicochemical Properties: A Comparative Overview
The suitability of a compound as an internal standard is largely dictated by its physicochemical properties. Here, we compare this compound with two common types of internal standards that could be used in the analysis of an acidic drug: a structurally similar compound (Ibuprofen) and a deuterated analog of a hypothetical analyte.
| Property | This compound | Ibuprofen (Alternative 1) | Deuterated Analyte (Alternative 2) |
| Molecular Formula | C11H15NO2 | C13H18O2 | Varies |
| Molecular Weight | 193.24 g/mol | 206.28 g/mol | Varies |
| Key Functional Groups | Carboxylic Acid, Tertiary Amine, Aromatic Ring | Carboxylic Acid, Aromatic Ring | Same as analyte |
| pKa | ~4.5 (Carboxylic Acid), ~5.0 (Tertiary Amine) | ~4.9 | Same as analyte |
| UV λmax | ~260 nm (in acidic mobile phase) | ~222 nm, 264 nm, 272 nm | Same as analyte |
Rationale for Selection:
-
This compound: Its bifunctional nature (acidic and basic) offers unique chromatographic behavior that can be modulated by mobile phase pH. The dimethylamino group provides a distinct chromophore.
-
Ibuprofen: As a well-characterized aromatic carboxylic acid, it represents a common, commercially available choice for an internal standard when analyzing other acidic drugs.
-
Deuterated Analyte: A stable isotope-labeled version of the analyte is often considered the "gold standard" for mass spectrometry-based assays due to its near-identical chemical behavior and extraction recovery.[4]
Experimental Design: A Hypothetical HPLC-UV Assay
To assess the performance of this compound as an internal standard, we propose a hypothetical reversed-phase HPLC-UV method for the quantification of a fictional acidic drug, "Acido-Phen," in a drug product formulation.
Workflow for Internal Standard-Based Quantification
Caption: Workflow for quantification using an internal standard.
Detailed HPLC Method Protocol
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile
-
-
Gradient Elution: 30% B to 70% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Internal Standard Concentration: 20 µg/mL.
-
Calibration Range (Acido-Phen): 5 - 50 µg/mL.
Causality behind Experimental Choices:
-
Reversed-Phase C18 Column: The non-polar stationary phase is ideal for retaining the aromatic structures of both the analyte and the potential internal standards.
-
Acidic Mobile Phase (0.1% Phosphoric Acid): The low pH (~2.5) suppresses the ionization of the carboxylic acid groups, leading to better retention and improved peak shape for acidic compounds.[5]
-
Gradient Elution: This is crucial for a stability-indicating method to ensure the elution of potential degradation products with a wide range of polarities.[6]
-
Detection at 260 nm: This wavelength is chosen as a compromise to achieve good sensitivity for both the hypothetical analyte and this compound.
Comparative Performance Data (Hypothetical)
The following tables present plausible experimental data from a method validation study to compare the suitability of each compound as an internal standard.
Table 1: Chromatographic Performance
| Parameter | This compound | Ibuprofen |
| Retention Time (min) | 6.2 | 8.5 |
| USP Tailing Factor | 1.1 | 1.3 |
| Resolution from Analyte | > 2.0 | > 2.0 |
Interpretation: Both compounds are well-resolved from the analyte, with acceptable peak shapes. The earlier elution of this compound could be advantageous in shortening run times if all impurities elute before it.
Table 2: Method Validation Parameters
| Parameter | This compound | Ibuprofen |
| Linearity (r²) | 0.9995 | 0.9992 |
| Precision (%RSD, n=6) | 0.8% | 1.2% |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.9% - 102.1% |
| Response Factor Stability (%RSD) | 1.5% | 2.5% |
Interpretation: Both potential internal standards would likely provide excellent linearity, precision, and accuracy. The slightly better precision and response factor stability for this compound in this hypothetical scenario could be attributed to its closer structural and chromatographic similarity to the analyte.
Stability-Indicating Properties
A critical aspect of a reference standard in pharmaceutical analysis is its stability. Forced degradation studies are performed to ensure that the analytical method can separate the active ingredient from any degradation products.[7][8][9]
Forced Degradation Protocol
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: ICH-compliant light exposure.
In a hypothetical scenario, this compound would be expected to be stable under thermal and photolytic conditions but may show some degradation under strong oxidative conditions due to the tertiary amine group. Its performance as an internal standard would be considered robust if its peak remains spectrally pure and well-resolved from any analyte degradants.
Logical Framework for Internal Standard Selection
Caption: Decision process for selecting an internal standard.
Conclusion and Recommendations
This guide demonstrates that while this compound is not an established compendial reference standard, its chemical properties make it a plausible candidate for use as an internal standard in specific HPLC applications, particularly for the analysis of other aromatic carboxylic acids.
Key Advantages:
-
Structural Similarity: Its aromatic carboxylic acid backbone mimics a common class of analytes.
-
Chromatographic Tunability: The presence of both acidic and basic functional groups allows for manipulation of its retention behavior with mobile phase pH.
-
Strong Chromophore: The dimethylamino-phenyl group provides strong UV absorbance, which is beneficial for detection.
Potential Challenges:
-
Lack of Certification: As it is not a certified reference material, its purity would need to be rigorously established in-house before use.
-
Potential for Reactivity: The tertiary amine group could be susceptible to oxidative degradation, which must be assessed during forced degradation studies.
Recommendation for Researchers:
For laboratories developing novel analytical methods for aromatic carboxylic acids, this compound is a compound worth considering as a potential internal standard. However, due to the lack of certification, it is imperative to perform comprehensive in-house qualification, including purity determination, structural confirmation, and stability assessment. Its performance should be critically compared against more traditional internal standards to justify its selection based on empirical data showing superior accuracy, precision, and robustness for the specific application.
References
- 1. nebiolab.com [nebiolab.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
- 9. scispace.com [scispace.com]
A Comparative Guide to 3-[4-(Dimethylamino)phenyl]propanoic Acid and Structurally Related Compounds for Researchers
In the landscape of molecular probes and pharmaceutical intermediates, the nuanced differences in the structure of small molecules can lead to significant variations in their physicochemical properties and biological activities. This guide provides an in-depth, objective comparison of 3-[4-(Dimethylamino)phenyl]propanoic acid with a selection of its structural analogs. By examining key experimental data, we aim to equip researchers, medicinal chemists, and drug development professionals with the critical insights needed to select the appropriate compound for their specific application, be it in assay development, as a synthetic building block, or as a scaffold for novel therapeutics.
Introduction to the Phenylpropanoic Acid Scaffold
The 3-phenylpropanoic acid framework is a versatile scaffold found in a variety of biologically active molecules and natural products. Its structure, consisting of a phenyl ring connected to a propanoic acid moiety, allows for systematic modifications that can fine-tune its properties. These modifications often involve substitutions on the aromatic ring or alterations to the aliphatic side chain, leading to a diverse range of applications. This guide will focus on the impact of the dimethylamino substituent and the saturation of the propanoic acid side chain on the compound's overall profile.
The Compounds Under Comparison
To provide a comprehensive analysis, we will compare this compound to three key analogs, each chosen to highlight specific structural and functional relationships:
-
This compound: The primary compound of interest, featuring a dimethylamino group at the para position of the phenyl ring.
-
3-Phenylpropanoic Acid (Hydrocinnamic Acid): The unsubstituted parent compound, serving as a baseline for understanding the influence of the dimethylamino group.
-
4-(Dimethylamino)cinnamic Acid: The unsaturated analog of our primary compound, allowing for an assessment of the impact of the double bond in the propanoic acid chain.
-
3-[3-(Dimethylamino)phenyl]propanoic acid: An isomer of the primary compound, used to evaluate the effect of the dimethylamino group's position on the phenyl ring.
Physicochemical Properties: A Quantitative Comparison
A molecule's physicochemical properties, such as its acidity (pKa) and lipophilicity (logP), are fundamental determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for interacting with biological targets. The table below summarizes the available experimental and predicted data for our selected compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa | logP |
| This compound | C₁₁H₁₅NO₂ | 193.24[1] | ~4.5-5.0 (Predicted) | ~1.8-2.2 (Predicted) |
| 3-Phenylpropanoic Acid | C₉H₁₀O₂ | 150.17[2][3] | 4.66[2][3] | 1.84[4] |
| 4-(Dimethylamino)cinnamic Acid | C₁₁H₁₃NO₂ | 191.23[5] | ~4.5 (Predicted for carboxylic acid) | 1.9 (Computed)[6] |
| 3-[3-(Dimethylamino)phenyl]propanoic acid | C₁₁H₁₅NO₂ | 193.24[7] | 4.47 (Predicted)[8] | 1.77 (Calculated)[7] |
Note: Predicted values are estimations from computational models and should be confirmed experimentally.
The data suggests that the introduction of the dimethylamino group has a relatively minor impact on the acidity of the carboxylic acid function. However, its presence is expected to significantly influence the overall lipophilicity and potential for hydrogen bonding, which can affect membrane permeability and target binding. The unsaturated side chain in 4-(dimethylamino)cinnamic acid introduces rigidity to the molecule compared to its saturated counterparts.
Biological Activity: A Comparative Overview
Phenylpropanoic acid derivatives are known to exhibit a range of biological activities, most notably as antimicrobial and anti-inflammatory agents.[9] The latter is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.
Antimicrobial Activity
While comprehensive comparative data is limited, studies on related scaffolds provide valuable insights. For instance, cinnamic acid and its derivatives have demonstrated antimicrobial properties against a spectrum of bacteria and fungi.[10][11] However, a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives reported that the introduction of a dimethylamino substituent on the phenyl ring led to a complete loss of antimicrobial activity against all tested bacterial strains.[12] This suggests that while the phenylpropanoic acid scaffold can be a starting point for antimicrobial drug discovery, the nature and position of substituents are critical.
Here, we present a qualitative summary based on available literature for related compounds:
| Compound | Reported Antimicrobial Activity |
| This compound | Likely low to negligible, based on data from structurally similar compounds.[12] |
| 3-Phenylpropanoic Acid | Exhibits antifungal and some antibacterial activity.[4] |
| 4-(Dimethylamino)cinnamic Acid | Cinnamic acid derivatives show variable antimicrobial activity, often dependent on other substitutions.[10][11] |
| 3-[3-(Dimethylamino)phenyl]propanoic acid | No specific data found, but similar to the para-substituted analog, the dimethylamino group may not be favorable for antimicrobial action. |
Cyclooxygenase (COX) Inhibition
Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the phenylpropanoic acid scaffold. Their mechanism of action involves the inhibition of COX-1 and COX-2 enzymes. The substitution pattern on the phenyl ring plays a crucial role in the potency and selectivity of COX inhibition.
Structure-Activity Relationship (SAR) Insights
Based on the comparative data, we can infer the following structure-activity relationships:
Caption: Key structural modifications and their likely impact on activity.
-
The Phenyl Ring: The unsubstituted phenyl ring in 3-phenylpropanoic acid provides a baseline level of activity.
-
The Dimethylamino Group: The addition of a dimethylamino group, as seen in this compound, is predicted to decrease antimicrobial activity based on studies of similar scaffolds.[12] Its electron-donating nature will also influence the electronic properties of the phenyl ring, which can affect binding to biological targets. The position of this group (para vs. meta) can alter the molecule's shape and dipole moment, potentially leading to different biological profiles.
-
The Propanoic Acid Side Chain: The carboxylic acid is crucial for the acidic nature of these compounds. The saturation of the side chain, as in the propanoic acids, allows for conformational flexibility. In contrast, the double bond in 4-(dimethylamino)cinnamic acid introduces conformational rigidity, which can impact how the molecule fits into a binding site.
Experimental Protocols
For researchers wishing to perform their own comparative studies, the following are standard, validated protocols for determining key physicochemical and biological parameters.
Determination of pKa and logP
A common method for the simultaneous determination of pKa and logP is through potentiometric titration.
Methodology:
-
Sample Preparation: Prepare a solution of the test compound in a biphasic system of n-octanol and water.
-
Titration: Titrate the aqueous phase with a standardized acid or base.
-
Measurement: Record the pH at regular intervals throughout the titration.
-
Data Analysis: The pKa can be determined from the inflection point of the titration curve in the aqueous phase. The logP can be calculated from the shift in the titration curve in the biphasic system compared to the aqueous system.
Caption: Workflow for pKa and logP determination via potentiometric titration.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standardized assay for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Cyclooxygenase (COX) Inhibition Assay
An in vitro COX inhibition assay can be used to determine the IC50 value of a compound.
Methodology:
-
Enzyme and Compound Preparation: Prepare solutions of recombinant COX-1 and COX-2 enzymes and various concentrations of the test compound.
-
Incubation: Pre-incubate the enzyme with the test compound.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Detection: Measure the product of the reaction (e.g., prostaglandin E2) using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).
-
IC50 Calculation: Calculate the concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50).
Caption: Workflow for COX Inhibition (IC50) determination.
Conclusion and Future Directions
This guide provides a comparative framework for understanding this compound in the context of its structural analogs. The available data, while not exhaustive, allows for informed hypotheses about the influence of key structural features on physicochemical properties and biological activities. The presence of the dimethylamino group appears to be detrimental to antimicrobial activity in related scaffolds, while its impact on other potential activities, such as COX inhibition, requires further investigation.
For researchers in drug discovery and chemical biology, this comparative analysis underscores the importance of systematic structural modification and comprehensive experimental evaluation. The provided protocols offer a starting point for generating the necessary data to build a more complete structure-activity relationship profile for this class of compounds. Future studies should focus on the synthesis and direct comparative testing of these and other closely related analogs to unlock their full potential in various research applications.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 3-Phenylpropionic acid CAS#: 501-52-0 [m.chemicalbook.com]
- 3. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]
- 4. Benzenepropanoic acid | C9H10O2 | CID 107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(Dimethylamino)cinnamic acid CAS#: 1552-96-1 [m.chemicalbook.com]
- 6. 4-(Dimethylamino)cinnamic acid | C11H13NO2 | CID 73778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. 3-(3-(Dimethylamino)phenyl)propanoic acid CAS#: 99528-14-0 [m.chemicalbook.com]
- 9. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 10. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Analogs of 3-[4-(Dimethylamino)phenyl]propanoic Acid and Their Predicted Activity
For researchers and professionals in drug development, the exploration of structural analogs of a lead compound is a cornerstone of optimizing therapeutic efficacy and mitigating undesirable side effects. This guide provides a comprehensive comparison of structural analogs of 3-[4-(Dimethylamino)phenyl]propanoic acid, a compound with a versatile scaffold. Due to the limited direct experimental data on a systematic series of its analogs, this guide will synthesize findings from closely related structures to provide a predictive analysis of their biological activities. This approach is grounded in established principles of medicinal chemistry and structure-activity relationships (SAR).
The Core Scaffold: this compound
The parent compound, this compound, possesses a simple yet intriguing structure, featuring a phenyl ring substituted with a propanoic acid chain and a dimethylamino group. While extensive biological data on this specific molecule is not abundant in publicly available literature[1], its structural motifs are present in a variety of biologically active compounds. The dimethylamino group is a strong electron-donating group, which can significantly influence the electronic properties of the phenyl ring and its interactions with biological targets. The propanoic acid moiety provides a carboxylic acid group, a common feature in many drugs, which can participate in hydrogen bonding and salt bridge formation.
Comparative Analysis of Structural Analogs
The biological activity of analogs can be rationally predicted by considering modifications to three key regions of the molecule: the dimethylamino group, the phenyl ring, and the propanoic acid chain.
Modifications of the Dimethylamino Group
The dimethylamino group is a critical determinant of the molecule's polarity, basicity, and potential for hydrogen bonding. Altering this group can have a profound impact on activity.
| Modification | Predicted Effect on Activity | Rationale and Supporting Evidence |
| Replacement with other alkylamino groups (e.g., diethylamino) | Likely to have a similar or slightly decreased activity. | The size and lipophilicity of the alkyl groups can influence binding affinity. In a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, a diethylamino substitution resulted in similar anticancer activity to other substitutions.[2] |
| Replacement with a hydroxyl group (-OH) | May lead to a significant change in activity, potentially introducing or enhancing antimicrobial or anticancer properties. | The replacement of the dimethylamino group with a hydroxyl group would create a 3-(4-hydroxyphenyl)propanoic acid scaffold. Derivatives of this scaffold have shown promising antimicrobial and anticancer activities.[2][3] |
| Replacement with an acetylamino group (-NHCOCH₃) | Could decrease activity due to increased steric bulk and altered electronic effects. | The introduction of an acetyl group would reduce the electron-donating ability of the nitrogen and increase steric hindrance, which may negatively impact binding to a target. |
| Removal of the amino group | Would likely result in a significant loss of any specific biological activity attributed to the nitrogen. | The amino group is often a key pharmacophoric feature. For instance, in a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the amino linkage was crucial for their antimicrobial activity.[3] |
Modifications of the Phenyl Ring
The phenyl ring acts as a scaffold and its substitution pattern can influence target binding, selectivity, and pharmacokinetic properties.
| Modification | Predicted Effect on Activity | Rationale and Supporting Evidence |
| Introduction of electron-withdrawing groups (e.g., -NO₂, -Cl) | The effect is target-dependent. In some cases, it can enhance activity. | In a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, a 4-NO₂ substitution on a phenyl group showed favorable anticancer activity.[2] Similarly, in another study, the presence of a chloro group on a phenylthiazole moiety of a 3-phenylpropanoic acid derivative enhanced its antiproliferative activity.[4] |
| Introduction of electron-donating groups (e.g., -OCH₃) | The effect is target-dependent. | The introduction of methoxy groups can alter the electronic distribution and lipophilicity, which can either enhance or diminish activity depending on the target's binding pocket. |
| Positional Isomers (ortho- or meta-dimethylamino) | Likely to decrease or abolish activity. | The para-substitution pattern is often crucial for optimal interaction with the target. Changes in the substitution pattern can drastically alter the molecule's shape and its ability to fit into a binding site. |
| Replacement of the phenyl ring with a heterocyclic ring (e.g., pyridine, thiophene) | Could introduce new biological activities or enhance existing ones. | Heterocyclic rings can introduce new hydrogen bonding opportunities and alter the molecule's physicochemical properties. For example, the introduction of heterocyclic substituents in hydrazones of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives resulted in enhanced anticancer activity.[2] |
Modifications of the Propanoic Acid Chain
The propanoic acid chain provides a crucial acidic functional group and a flexible linker.
| Modification | Predicted Effect on Activity | Rationale and Supporting Evidence |
| Esterification of the carboxylic acid | Generally leads to a loss of activity if the free carboxylate is required for binding. However, it can improve cell permeability. | In a study of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, esterification of the carboxylic acid led to diminished antiproliferative activity.[4] |
| Conversion to an amide or hydrazide | Can lead to a change in biological activity, sometimes with enhanced potency. | Conversion of the carboxylic acid to a carbohydrazide in a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives resulted in compounds with potent antiproliferative effects.[4] |
| Shortening or lengthening the alkyl chain | Can significantly impact activity by altering the distance between the phenyl ring and the carboxylic acid. | The optimal chain length is highly dependent on the topology of the target's binding site. |
| Introduction of a substituent on the α- or β-carbon | Can introduce chirality and affect binding affinity and selectivity. | The stereochemistry of substituents on the propanoic acid chain can play a key role in determining the potency and selectivity of various substituted phenylpropanoic acid derivatives. |
A Case Study: The Impact of the Dimethylamino Group on Antimicrobial Activity
A compelling piece of experimental evidence comes from a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which were evaluated for their antimicrobial properties. In this study, a series of hydrazone derivatives were synthesized and tested against various bacterial strains. Notably, the introduction of a dimethylamino substituent onto the phenyl ring of one of the hydrazone derivatives resulted in a complete loss of antimicrobial activity against all tested bacterial strains.[3] This finding strongly suggests that for this particular scaffold and biological target, the electron-donating dimethylamino group is detrimental to activity, possibly due to unfavorable electronic or steric interactions within the binding site.
Experimental Protocols for Activity Evaluation
To empirically validate the predicted activities of the structural analogs of this compound, a series of well-established in vitro assays can be employed.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549 human lung adenocarcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A serial dilution of the antimicrobial agent is incubated with a standardized inoculum of the microorganism, and the lowest concentration that prevents visible growth is recorded as the MIC.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: Determine the MIC as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Structure-Activity Relationships and Workflows
Caption: Predicted structure-activity relationships for analogs of this compound.
Caption: A typical experimental workflow for the evaluation of novel structural analogs.
Conclusion
While direct and extensive experimental data on the structural analogs of this compound are limited, a logical and scientifically-grounded comparative guide can be constructed by drawing upon the rich literature of related 3-phenylpropanoic acid derivatives. The available evidence suggests that modifications to the dimethylamino group, the phenyl ring, and the propanoic acid chain can lead to significant changes in biological activity, including the potential for developing novel anticancer and antimicrobial agents. The key takeaway is that while the dimethylamino group may be detrimental for certain activities, the core 3-phenylpropanoic acid scaffold remains a valuable starting point for the design of new therapeutic agents. Further empirical investigation, following the outlined experimental protocols, is essential to validate these predictions and unlock the full potential of this chemical class.
References
- 1. This compound hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Study of 3-[4-(Dimethylamino)phenyl]propanoic Acid Derivatives: A Guide for Drug Discovery
In the landscape of medicinal chemistry, the arylpropanoic acid scaffold is a cornerstone, giving rise to a multitude of therapeutic agents with diverse biological activities, from non-steroidal anti-inflammatory drugs (NSAIDs) to anticancer and antimicrobial agents.[1] This guide provides a comprehensive comparative analysis of derivatives of 3-[4-(dimethylamino)phenyl]propanoic acid, a unique yet underexplored member of this chemical family. We will delve into the synthesis, potential biological activities, and structure-activity relationships (SAR) of these derivatives, offering field-proven insights and detailed experimental protocols to empower researchers in their drug discovery endeavors.
The this compound Scaffold: A Molecule of Untapped Potential
The core structure, this compound, presents several key features for chemical modification and biological interaction. The propanoic acid moiety offers a handle for esterification and amidation, allowing for the modulation of physicochemical properties such as solubility and membrane permeability. The phenyl ring can be further functionalized, although the primary focus of this guide will be on derivatives of the carboxylic acid. The para-substituted dimethylamino group is a particularly interesting feature, as it can significantly influence the electronic properties of the aromatic ring and participate in hydrogen bonding, potentially altering the compound's interaction with biological targets.
A critical consideration for the 4-dimethylamino substituent comes from a study on a related series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. In that research, the introduction of a dimethylamino group onto the phenyl ring led to a complete loss of antimicrobial activity.[2] This finding underscores the profound impact of this substituent and serves as a crucial reference point for our comparative analysis.
Comparative Analysis of Potential Derivatives
While a comprehensive library of this compound derivatives with corresponding biological data is not yet available in the public domain, we can extrapolate potential activities and construct a comparative framework based on the broader class of arylpropanoic acids and related heterocyclic compounds.
Amide Derivatives
The conversion of the carboxylic acid to an amide is a common strategy in medicinal chemistry to enhance biological activity and improve pharmacokinetic profiles. The resulting amide bond can introduce new hydrogen bonding interactions and alter the molecule's overall lipophilicity.
Hypothesized Biological Potential:
-
Anticancer Activity: Amide derivatives of other arylpropanoic acids have demonstrated significant anticancer activity.[1] The mechanism often involves the inhibition of key enzymes or disruption of cellular processes like tubulin polymerization.[3]
-
Anti-inflammatory Activity: As derivatives of an arylpropanoic acid, there is a potential for anti-inflammatory effects, possibly through the inhibition of cyclooxygenase (COX) enzymes.[1]
-
Enzyme Inhibition: The scaffold could be adapted to target specific enzymes, with the amide functionality playing a crucial role in binding to the active site.
Ester Derivatives
Esterification of the carboxylic acid can serve as a prodrug strategy, where the ester is hydrolyzed in vivo to release the active carboxylic acid. This can improve oral bioavailability and reduce gastrointestinal side effects.
Hypothesized Biological Potential:
-
Improved Pharmacokinetics: Ester prodrugs often exhibit enhanced absorption and distribution characteristics compared to the parent carboxylic acid.
-
Modulated Activity: The nature of the alcohol used for esterification can influence the rate of hydrolysis and the overall activity profile of the compound.
Structure-Activity Relationship (SAR) Insights
Based on the available literature for related compounds, we can propose a hypothetical SAR for this compound derivatives.
Table 1: Hypothetical Structure-Activity Relationship (SAR) of this compound Derivatives
| Modification | Rationale | Predicted Impact on Activity | Supporting Evidence from Related Compounds |
| Amide Formation | Introduces H-bond donor/acceptor capabilities; modulates lipophilicity. | Potentially enhanced anticancer and anti-inflammatory activity. | Amide derivatives of other propanoic acids show potent biological activities.[1][3] |
| Ester Formation | Prodrug strategy to improve pharmacokinetics. | Increased bioavailability, with activity dependent on in vivo hydrolysis. | A common and effective strategy in drug design. |
| Substitution on the Amide Nitrogen | Allows for the introduction of diverse chemical functionalities. | Activity will be highly dependent on the nature of the substituent. Aromatic and heterocyclic groups may confer specific targeting properties. | In related series, heterocyclic substituents on amide-like structures led to potent antimicrobial activity.[2] |
| The 4-(Dimethylamino) Group | Strong electron-donating group; potential for H-bonding. | May significantly alter target binding. As observed in a related series, it could abolish certain activities like antimicrobial effects.[2] | The complete loss of antimicrobial activity in a related scaffold highlights the critical role of this group.[2] |
Experimental Protocols
To facilitate the exploration of these derivatives, we provide detailed, self-validating experimental protocols based on established methodologies for similar compounds.
General Procedure for the Synthesis of Amide Derivatives
This protocol is adapted from standard amidation procedures in medicinal chemistry.
Workflow for Amide Synthesis
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antineoplastic agents. 487. Synthesis and biological evaluation of the antineoplastic agent 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and derived amino acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Efficacy of Phenylpropanoic Acids: Spotlight on 3-[4-(Dimethylamino)phenyl]propanoic acid
In the landscape of modern drug discovery and development, the versatile scaffold of phenylpropanoic acid has given rise to a plethora of derivatives with a wide spectrum of biological activities. These compounds, characterized by a phenyl ring attached to a propanoic acid moiety, have been extensively explored for their therapeutic potential, leading to the development of well-known nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. This guide provides an in-depth technical comparison of the biological efficacy of various phenylpropanoic acid derivatives, with a particular focus on the less-explored 3-[4-(Dimethylamino)phenyl]propanoic acid. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and protocols, to offer researchers, scientists, and drug development professionals a comprehensive resource for their investigations.
The Phenylpropanoic Acid Scaffold: A Foundation for Diverse Bioactivity
Phenylpropanoic acids are a class of organic compounds that serve as a foundational structure in medicinal chemistry.[1] Their derivatives have demonstrated a remarkable range of pharmacological effects, including anti-inflammatory, analgesic, anticancer, and antimicrobial activities.[2] The biological response of these compounds is often attributed to their ability to interact with various enzymes and signaling pathways within the cell. The structural modifications on the phenyl ring and the propanoic acid chain play a crucial role in determining the specific biological activity and potency of each derivative.
Comparative Biological Efficacy: A Multifaceted Analysis
This section provides a comparative analysis of the biological efficacy of this compound and other notable phenylpropanoic acid derivatives across key therapeutic areas.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Several studies have highlighted the potential of phenylpropanoic acid derivatives as anticancer agents.[3][4] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways that are dysregulated in cancer cells.[4][5]
Structure-Activity Relationship Insights:
The substitution pattern on the phenyl ring significantly influences the anticancer potency. For instance, studies on a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives revealed that the nature of the substituent plays a critical role in their cytotoxic effects against A549 non-small cell lung cancer cells.[4] While some derivatives with specific heterocyclic or substituted phenyl groups showed significant activity, the introduction of a diethylamino group (structurally similar to the dimethylamino group) in one series resulted in moderate anticancer activity.[4] This suggests that the electronic and steric properties of the substituent are key determinants of efficacy.
In silico studies on other complex phenylpropanoic acid derivatives, such as 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid, suggest that their anticancer effects may be mediated through the inhibition of key proteins like SIRT2 and EGFR, which are involved in cell proliferation and survival signaling cascades.[5][6]
Comparative Data on Cytotoxicity:
| Compound/Derivative Class | Cell Line | IC50 (µM) / % Viability | Key Findings | Reference |
| 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivatives | A549 (Lung Cancer) | IC50: 2.47 - 5.42 | Potent cytotoxicity, surpassing cisplatin in some cases. The presence of an oxime moiety enhanced activity. | [5] |
| H69 (Lung Cancer) | 18.3% - 33.9% viability at 100 µM | Effective against both drug-sensitive and drug-resistant lung cancer models. | [5] | |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | A549 (Lung Cancer) | Varied, some with >50% viability reduction | Structure-dependent cytotoxicity. A 4-NO2 substitution on the phenyl group showed favorable activity. | [4] |
| 3-(4-aminophenyl)propanoic acid | HEP-G2 (Liver Cancer) | Dose-dependent reduction in viability | Showed cytotoxicity, but less potent compared to some other NSAIDs. | [7] |
| 3-(4-hydroxyphenyl)propanoic acid | HEP-G2 (Liver Cancer) | Dose-dependent reduction in viability | Similar trend to the 4-amino derivative, with cancer cells being more resistant. | [7] |
Based on the available data for structurally related compounds, it is plausible that This compound may exhibit some level of cytotoxic activity. However, a crucial study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives reported that the introduction of a dimethylamino substituent in the phenyl ring of one of their synthesized compounds led to a complete loss of antimicrobial activity .[8][9] While this is in the context of antimicrobial effects, it highlights the potential for the dimethylamino group to negatively impact biological activity in certain scaffolds, which warrants direct experimental verification of its anticancer properties.
Antimicrobial Activity: Combating Pathogenic Microbes
The search for novel antimicrobial agents is a global health priority. Phenylpropanoic acid derivatives have emerged as a promising scaffold in this area.[8][10]
Structure-Activity Relationship Insights:
A comprehensive study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated structure-dependent antimicrobial activity against a panel of multidrug-resistant bacteria and fungi.[8][10] The presence of hydrazone moieties and specific heterocyclic substituents was found to be crucial for potent and broad-spectrum activity.
The Impact of the Dimethylamino Group:
Significantly, the aforementioned study provided a direct piece of evidence regarding the influence of a dimethylamino group. One of the synthesized derivatives containing a dimethylamino substituent on the phenyl ring exhibited a complete loss of antimicrobial activity against all tested bacterial strains.[8][9] This finding strongly suggests that the electron-donating nature of the dimethylamino group at the para position may be detrimental to the antimicrobial efficacy of this particular phenylpropanoic acid scaffold.
Comparative Data on Antimicrobial Activity (MIC in µg/mL):
| Compound/Derivative Class | S. aureus (MRSA) | E. faecalis (VRE) | Gram-negative bacteria | Key Findings | Reference |
| Hydrazone derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid | 1 - 8 | 0.5 - 2 | 8 - 64 | Potent and broad-spectrum activity. | [8][10] |
| Derivative with dimethylamino substituent | >64 | >64 | >64 | Complete loss of antimicrobial activity. | [8][9] |
This direct comparative data point is critical for researchers investigating this compound for antimicrobial applications. It underscores the importance of empirical testing and cautions against assuming that all derivatives of a bioactive scaffold will retain activity.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
The most well-established therapeutic application of phenylpropanoic acids is in the management of inflammation.[2] This activity is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, important mediators of inflammation.[2]
Mechanism of Action:
Phenylpropanoic acid-based NSAIDs typically inhibit both COX-1 and COX-2 isoforms.[2] Inhibition of COX-2 is responsible for the anti-inflammatory effects, while inhibition of the constitutively expressed COX-1 can lead to gastrointestinal side effects.[2] Research has also indicated that some phenylpropanoids can exert anti-inflammatory effects through the inhibition of the NF-κB, Akt, and JNK signaling pathways.[11] Another study on 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid demonstrated its anti-inflammatory response by blocking NF-κB, MAPKs, and PI3K/Akt signaling pathways.[12]
Expected Efficacy of this compound:
Experimental Protocols: A Guide to In Vitro Evaluation
To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for key in vitro assays.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and other phenylpropanoic acid derivatives) in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow for Anticancer Drug Screening
Caption: A typical workflow for the preclinical evaluation of novel anticancer compounds.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.[13]
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).
Broth Microdilution Workflow
Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity Assessment: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric probe.
-
Compound Incubation: In a 96-well plate, add the assay buffer, heme, the enzyme (either COX-1 or COX-2), and the test compound at various concentrations. Incubate for a short period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.
-
Signal Detection: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of an oxidized product at a specific wavelength (e.g., 590 nm) over time using a plate reader.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways and Mechanistic Insights
The biological activities of phenylpropanoic acid derivatives are intrinsically linked to their interaction with specific cellular signaling pathways.
Anticancer Mechanisms: Targeting Pro-Survival Pathways
In cancer, phenylpropanoic acid derivatives may exert their effects by modulating pathways that control cell growth, proliferation, and apoptosis.[14][15] In silico studies of some derivatives point towards the inhibition of receptor tyrosine kinases like EGFR and other crucial cellular regulators such as SIRT2 .[6] The inhibition of these proteins can disrupt downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are often hyperactivated in cancer and promote cell survival and proliferation.
Proposed Anticancer Signaling Pathway
Caption: Putative signaling pathways targeted by anticancer phenylpropanoic acid derivatives.
Anti-inflammatory Mechanisms: Dampening the Inflammatory Response
The anti-inflammatory effects of phenylpropanoic acids are not solely limited to COX inhibition. Several studies have implicated the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway as a key target.[11][12] NF-κB is a master regulator of inflammation, and its inhibition can lead to a reduction in the expression of pro-inflammatory cytokines and enzymes. Additionally, the MAPK (mitogen-activated protein kinase) pathway is also involved in the inflammatory response and can be modulated by phenylpropanoids.[12]
Anti-inflammatory Signaling Cascade
Caption: Key signaling pathways involved in the anti-inflammatory effects of phenylpropanoic acids.
Conclusion and Future Directions
The phenylpropanoic acid scaffold remains a fertile ground for the discovery of new therapeutic agents. While derivatives with various substitutions have shown promising anticancer, antimicrobial, and anti-inflammatory activities, the biological profile of this compound is largely uncharted territory. The available evidence, particularly the complete loss of antimicrobial activity in a structurally related compound upon the introduction of a dimethylamino group, underscores the critical need for direct experimental evaluation of this specific molecule.
Future research should focus on a systematic investigation of this compound across a panel of cancer cell lines and microbial strains to definitively establish its efficacy, or lack thereof. Mechanistic studies to elucidate its effects on key signaling pathways such as NF-κB and MAPK, and its interaction with enzymes like COX, will be crucial in understanding its pharmacological profile. This comprehensive approach will provide the necessary data to determine if this compound holds untapped therapeutic potential or serves as a valuable negative control in the broader exploration of phenylpropanoic acid derivatives.
References
- 1. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]
- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. scialert.net [scialert.net]
- 8. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effect of phenylpropanoids from Dendropanax dentiger in TNF-α-induced MH7A cells via inhibition of NF-κB, Akt and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Spectroscopic Fingerprinting: Comparing 3-[4-(Dimethylamino)phenyl]propanoic Acid and Its Precursors
Introduction
In the landscape of synthetic chemistry and drug development, the unambiguous characterization of a target molecule and the diligent monitoring of its synthesis are paramount. 3-[4-(Dimethylamino)phenyl]propanoic acid is a compound of interest, serving as a building block in various applications. Its synthesis, commonly proceeding through a Knoevenagel condensation of 4-(dimethylamino)benzaldehyde and malonic acid followed by subsequent reduction and decarboxylation, presents a classic case study in chemical transformation. This guide provides an in-depth spectroscopic comparison of the final product and its key precursors, offering researchers a practical framework for identifying these compounds and tracking the reaction's progress. By leveraging Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we can dissect the molecular changes at each stage, transforming abstract chemical structures into concrete, measurable data.
The Synthetic Pathway: A Spectroscopic Journey
The conversion of 4-(dimethylamino)benzaldehyde and malonic acid into this compound involves significant changes in functional groups. An aldehyde and a dicarboxylic acid are transformed into a monosubstituted propanoic acid. This transformation is the narrative we will follow, with each spectroscopic technique providing a different chapter of the story.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-[4-(Dimethylamino)phenyl]propanoic acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-[4-(Dimethylamino)phenyl]propanoic acid. Designed for researchers, laboratory managers, and drug development professionals, this document moves beyond simple instructions to explain the scientific and regulatory rationale behind each procedural step, ensuring a culture of safety and compliance within your laboratory.
Section 1: Hazard Assessment & Characterization
Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. This compound and its common hydrochloride salt are solids that present several health risks. The primary hazards are associated with skin contact, eye contact, and inhalation.[1][2][3]
According to safety data sheets (SDS), this chemical is classified with the following hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Can cause serious irritation if it comes into contact with the eyes.[1][2][3]
-
Skin Sensitization: May cause an allergic skin reaction.
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2][3]
-
Harmful if Swallowed: Ingestion can be harmful.[4]
These classifications mandate that this compound be treated as a hazardous chemical, and its waste must be managed accordingly within a regulated framework.
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[3] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[3] |
| Skin Sensitization | H317 | May cause an allergic skin reaction. |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1][2][3] |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
Section 2: The Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of laboratory chemicals is not merely a matter of best practice; it is strictly governed by federal and state regulations. Two primary federal bodies dictate the requirements:
-
Occupational Safety and Health Administration (OSHA): Under the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), employers are required to develop and implement a written Chemical Hygiene Plan (CHP) .[5][6] This CHP is the master document for your lab, outlining specific procedures for the safe procurement, storage, handling, and disposal of all hazardous chemicals.[6][7] Your first action should always be to consult your institution's specific CHP.
-
Environmental Protection Agency (EPA): The EPA regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA) .[8][9] This framework governs waste from its point of generation to its final disposal. Laboratories are considered hazardous waste generators and must follow strict rules for waste identification, segregation, storage, and disposal.[8][10]
Section 3: Standard Operating Protocol for Disposal
This protocol provides a systematic approach to safely manage waste streams containing this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure solid, solution, or contaminated materials), ensure you are wearing appropriate PPE. The causality is direct: PPE is your primary barrier against the skin, eye, and respiratory irritation hazards.[1]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Use chemical safety goggles or a face shield.[11]
-
Skin and Body Protection: Wear a standard laboratory coat. Ensure exposed skin is covered.
-
Respiratory Protection: If handling fine powders outside of a fume hood, a NIOSH-approved respirator may be necessary based on your risk assessment.
Step 2: Waste Characterization and Segregation
All waste streams must be considered hazardous. Never dispose of this chemical down the drain or in the regular trash.[8][12]
-
Primary Chemical Waste:
-
Solid Waste: Unused or expired this compound.
-
Solutions: Any solutions containing the dissolved compound.
-
-
Contaminated Labware (Secondary Waste):
-
Sharps: Contaminated needles, scalpels, or broken glass.
-
Solid Waste: Contaminated weighing paper, gloves, pipette tips, and paper towels.
-
Glassware: Contaminated flasks, beakers, and vials.
-
The Segregation Imperative: Incompatible chemicals must be kept separate to prevent dangerous reactions.[12] this compound, as an organic acid and amine, should not be mixed with strong oxidizing agents.[13] Always segregate waste streams based on your institution's compatibility charts.
Step 3: Containment and Labeling
Proper containment is essential to prevent leaks and ensure safe handling by waste management personnel.[14]
-
Select a Compatible Container: Use a container that will not react with the waste. For solid waste, the original container is often ideal.[14] For liquid waste, use a high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap.[9][15] The container must be clean and in good condition.[14]
-
Label the Container Immediately: As soon as the first drop of waste enters the container, it must be labeled.[14] The label must include:
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Designate a specific location in the lab, at or near the point of waste generation, as a Satellite Accumulation Area (SAA).[10][12]
-
The SAA must be under the control of laboratory personnel.[9]
-
Keep waste containers securely closed at all times, except when adding waste.[14]
-
Store incompatible waste streams separately, using secondary containment (such as a plastic tub) to prevent mixing in case of a leak.[12]
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[10]
Step 5: Arranging for Final Disposal
Laboratory personnel do not perform the final disposal. This is handled by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.
-
Once a waste container is full (never more than 90% capacity to allow for expansion[9]), or has been in the SAA for the maximum allowable time (typically 90 days to one year, check your local regulations[9][12]), arrange for a pickup.
-
Follow your institution's procedure for requesting a hazardous waste pickup, which usually involves submitting an online form or tagging the container.[14]
Disposal Decision Workflow
Caption: Waste Disposal Workflow for this compound.
Section 4: Spill and Decontamination Procedures
In the event of a spill, your immediate actions are crucial for safety.
-
Alert Personnel: Notify everyone in the immediate area.
-
Assess the Spill: If the spill is large, highly dispersed, or you feel unsafe, evacuate the area and contact your institution's emergency number or EHS.[15]
-
Manage Small Spills: For a small, contained spill of the solid material:
-
Rinse and Decontaminate: Empty glassware that once held the chemical should be triple-rinsed. The first two rinsates must be collected as hazardous waste.[17] The third may be disposable down the sanitary sewer, but only if your institution's CHP allows it.
By adhering to this comprehensive guide, you build a foundation of safety and regulatory compliance, protecting yourself, your colleagues, and the environment. Always remember that this document supplements, but does not replace, your institution's specific Chemical Hygiene Plan and the guidance of your EHS department.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. cpachem.com [cpachem.com]
- 4. achmem.com [achmem.com]
- 5. osha.gov [osha.gov]
- 6. osha.gov [osha.gov]
- 7. md.rcm.upr.edu [md.rcm.upr.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. fishersci.com [fishersci.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. fishersci.com [fishersci.com]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. nipissingu.ca [nipissingu.ca]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. ehs.unl.edu [ehs.unl.edu]
Personal protective equipment for handling 3-[4-(Dimethylamino)phenyl]propanoic acid
Essential Safety and Handling Guide for 3-[4-(Dimethylamino)phenyl]propanoic acid
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS RN: 73718-09-9). As a Senior Application Scientist, my objective is to equip you not just with procedures, but with the rationale behind them, ensuring a self-validating system of safety in your laboratory. Adherence to these protocols is fundamental to personal safety, experimental integrity, and regulatory compliance.
Hazard Analysis: Understanding the Compound
While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively published, the available data from suppliers and safety data sheets (SDS) for structurally analogous compounds allow for a robust hazard assessment. The primary risks associated with this compound are rooted in its irritant properties.
The Global Harmonized System (GHS) classifications for this compound and its close relatives consistently indicate the following hazards[1][2]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H302 & H332: Harmful if swallowed or inhaled[2].
The propanoic acid moiety confers acidic properties, while the dimethylamino-phenyl group presents a chemical structure that warrants careful handling to prevent unintentional absorption or reaction. Therefore, our operational plan is built on the principle of risk mitigation through containment and appropriate barrier protection.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not a matter of simple checklist completion; it is a reasoned response to the specific chemical and physical hazards presented by the compound. For this compound, which is a solid at room temperature, the primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133.[3] | Causality: The compound is a serious eye irritant.[1] Goggles provide a complete seal around the eyes, protecting against airborne dust particles and accidental splashes, which safety glasses with side shields do not prevent. |
| Face shield (in addition to goggles). | Causality: Recommended when handling quantities greater than a few grams or when there is a significant risk of splashing (e.g., during dissolution in solvents). This provides a secondary layer of protection for the entire face. | |
| Hand Protection | Nitrile gloves (minimum thickness of 5 mil or greater).[4] | Causality: Prevents skin irritation upon direct contact.[1] Nitrile offers good resistance to a range of chemicals and is a standard for incidental, non-prolonged contact.[4] Crucially, inspect gloves for integrity before each use and replace them immediately if contamination is suspected. |
| Body Protection | Fully-buttoned, long-sleeved laboratory coat. | Causality: Protects skin and personal clothing from contamination by dust or spills. |
| Closed-toe shoes and long pants. | Causality: This is a mandatory baseline for any chemical laboratory to protect against spills and dropped objects. | |
| Respiratory Protection | Work within a certified chemical fume hood. | Causality: This is the primary engineering control to minimize inhalation of the irritant dust, which can cause respiratory tract irritation.[1] |
| N95-rated dust mask or higher-level respirator. | Causality: Required when weighing or transferring the solid compound outside of a fume hood, or if the ventilation is inadequate. This directly prevents the inhalation of fine particulates. |
Operational Plan: From Receipt to Use
A proactive approach to safety involves planning every step of the chemical's lifecycle in the laboratory.
Storage and Handling
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Keep it segregated from strong oxidizing agents, as these are generally incompatible with organic compounds.[3]
-
Handling:
-
Preparation: Before handling, ensure the work area, specifically the chemical fume hood, is clean and uncluttered. Have all necessary equipment, including a spill kit, readily accessible.
-
Weighing: Conduct all weighing and transfer operations of the solid compound within a chemical fume hood to contain any dust.
-
Dissolution: When dissolving the solid, add the solvent to the solid slowly to avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water, even after removing gloves.[1]
-
Emergency Procedures: Spill Management
Accidents are possible, but with a clear and rehearsed plan, their impact can be minimized. The response protocol is dictated by the scale of the spill.
Small Spill (Confined to a fume hood, <1 gram)
-
Alert: Notify colleagues in the immediate area.
-
Contain: Ensure fume hood sash is lowered.
-
PPE: Don the appropriate PPE as outlined in Section 2.
-
Clean-up: Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite, or a commercial spill absorbent). Do not use combustible materials like paper towels for the initial absorption.
-
Collect: Carefully scoop the absorbed material and spilled solid into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate: Wipe the spill area with a wet paper towel or sponge, then with soap and water. Place all cleaning materials into the hazardous waste container.[5]
-
Dispose: Seal and label the waste container for disposal.
Large Spill (Outside a fume hood or >1 gram)
-
EVACUATE: Immediately alert all personnel and evacuate the laboratory. Do not attempt to clean it up yourself.
-
ISOLATE: Close the laboratory doors to contain the spill.
-
REPORT: Contact your institution's Environmental Health & Safety (EHS) department and follow their emergency procedures. Provide them with the name of the chemical and a copy of the safety information.
Disposal Plan: Responsible Waste Management
Chemical waste must be handled in a way that ensures safety and environmental protection.
Waste Characterization
Any unused this compound, contaminated materials (e.g., absorbent pads, gloves, weigh boats), or solutions containing the compound must be treated as hazardous waste.
Disposal Protocol
-
Container: Collect all waste in a clearly labeled, sealable, and chemically compatible container.[6] Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[6]
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Pickup: Arrange for waste pickup through your institution's EHS department. Do not pour any amount of this chemical or its solutions down the drain.[7][8]
This structured approach to handling, emergency preparedness, and disposal ensures that the risks associated with this compound are effectively managed, fostering a safe and productive research environment.
References
- 1. aksci.com [aksci.com]
- 2. achmem.com [achmem.com]
- 3. fishersci.com [fishersci.com]
- 4. How to Respond to an Acid Spill in the Workplace | Acid Spill Clean Up [absorbentsonline.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. Hazardous Waste Disposal [cool.culturalheritage.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

